4-Amino-1-(2-pyridyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICPQFPDAEZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671512 | |
| Record name | 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-39-2 | |
| Record name | 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-1-(2-pyridyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS Number: 77145-39-2), a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore a representative synthetic pathway, detail methods for its analytical characterization, discuss its applications as a critical scaffold, and provide essential safety and handling protocols.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The introduction of an amino group and a pyridyl substituent, as seen in 4-Amino-1-(2-pyridyl)piperidine, creates a versatile building block with multiple points for chemical elaboration. This particular arrangement of functional groups offers a unique combination of hydrogen bonding capabilities, basicity, and aromatic interactions, which are crucial for molecular recognition and binding to biological targets. Derivatives of this core structure are explored in a multitude of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 77145-39-2 | [3] |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [4] |
| Molecular Weight | 213.71 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water (predicted due to hydrochloride salt) | General knowledge |
| Stability | Stable under normal storage conditions. | [4] |
Synthesis and Purification: A Representative Pathway
While multiple synthetic routes to substituted piperidines exist, a common and effective strategy involves the reductive amination of a piperidone precursor.[5] The following protocol is a representative, field-proven method for the synthesis of the free base, 1-(pyridin-2-yl)piperidin-4-amine, followed by its conversion to the hydrochloride salt.
Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Reductive Amination
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminopyridine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane, add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the pyridine ring.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-(pyridin-2-ylamino)piperidine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 eq) dropwise at 0 °C. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and HCl facilitates its clean removal.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will often precipitate from the solution.
-
Monitor the reaction for the complete removal of the Boc group.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification Protocol
For high-purity material required for drug development, recrystallization is often necessary.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
A robust analytical package is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of the 4-aminopiperidine and 2-pyridyl moieties.
Analytical Workflow
Caption: A standard analytical workflow for the characterization of a synthesized chemical entity.
Predicted Spectral Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR | Pyridyl Protons: 4 distinct signals in the aromatic region (~6.5-8.2 ppm).Piperidine Protons: Multiple signals in the aliphatic region (~1.5-4.0 ppm). The protons adjacent to the pyridyl nitrogen will be downfield.Amino Protons: A broad singlet, exchangeable with D₂O. | The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the nitrogen atoms within the piperidine ring.[3][6] |
| ¹³C NMR | Pyridyl Carbons: 5 signals in the aromatic region (~107-158 ppm).Piperidine Carbons: 3 distinct signals in the aliphatic region (~30-60 ppm). The carbon attached to the amino group will be around 45-55 ppm. | The carbon chemical shifts will reflect the electronic environment, with carbons attached to nitrogen atoms appearing downfield.[4][7] |
| FTIR (cm⁻¹) | N-H Stretch: Broad absorption around 3200-3400 cm⁻¹ (from NH₂ and NH⁺).C-H Stretch: Aliphatic (~2850-2950 cm⁻¹) and Aromatic (~3000-3100 cm⁻¹).C=N and C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.[8][9] | The spectrum will show characteristic peaks for the primary amine, the protonated amine hydrochloride, and the aromatic pyridine ring. |
| Mass Spec. | [M+H]⁺: Expected at m/z 178.13 (for the free base C₁₀H₁₅N₃). | Electrospray ionization (ESI) in positive mode will readily protonate the basic nitrogen atoms of the molecule, yielding the mass of the free base plus a proton.[10] |
Applications in Drug Discovery
This compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The primary amine at the 4-position is a key nucleophilic handle for further functionalization, such as acylation, sulfonylation, or reductive amination, to introduce various pharmacophoric groups.[11] The pyridyl nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen's basicity can be modulated for optimal pharmacokinetic properties.
Derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.[12]
-
GPCR Ligands: The structural features are suitable for interaction with G-protein coupled receptors, which are a major class of drug targets.
-
Ion Channel Modulators: The charged nature of the protonated form can facilitate interactions with the pores of ion channels.
The ability to readily synthesize libraries of compounds from this core structure makes it an attractive tool for lead discovery and optimization campaigns in the pharmaceutical industry.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth and seek immediate medical advice.[6]
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established synthetic methodologies. A clear understanding of its properties, characterization, and safe handling is paramount for its effective use in the laboratory. The versatility of its functional groups ensures its continued relevance in the ongoing quest for novel therapeutics.
References
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Kharitonov, Y. B., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. Retrieved from [Link]
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Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]
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Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. Retrieved from [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]
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An In-depth Technical Guide to 4-Amino-1-(2-pyridyl)piperidine hydrochloride: Physicochemical Properties and Analytical Methodologies
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS No: 77145-39-2), a heterocyclic amine of significant interest to researchers and professionals in drug development. This document delves into the structural and chemical characteristics of the molecule, outlines key analytical methodologies for its characterization, and discusses its potential biological relevance. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound and its derivatives.
Introduction: The Significance of the 4-Amino-1-(2-pyridyl)piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to over twenty classes of drugs, underscoring its importance in medicinal chemistry. The incorporation of a 4-amino group and a 2-pyridyl substituent on the piperidine core, as seen in this compound, creates a molecule with a unique combination of basicity, polarity, and potential for diverse biological interactions. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the 4-amino group provides a key site for further functionalization or direct interaction with biological targets. This unique structural arrangement makes the 4-amino-1-(2-pyridyl)piperidine scaffold a promising starting point for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Chemical Structure and General Properties
The chemical structure and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-(2-Pyridinyl)-4-piperidinamine hydrochloride | N/A |
| CAS Number | 77145-39-2 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [3] |
| Molecular Weight | 213.71 g/mol | [1][2][3] |
| Appearance | White to off-white solid (typical) | General knowledge |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Hydrochloride salt of an amine. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| DMSO | Soluble | Polar aprotic solvent, common for stock solutions. |
| Dichloromethane | Sparingly soluble to insoluble | Less polar organic solvent. |
| Ethyl Acetate | Sparingly soluble to insoluble | Less polar organic solvent. |
Experimental Protocol: Determination of Aqueous Solubility
A standardized shake-flask method can be employed to experimentally determine the aqueous solubility.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs, which in turn affects its absorption, distribution, and target engagement. This compound possesses three nitrogen atoms that can be protonated: the 4-amino group, the piperidine nitrogen, and the pyridine nitrogen.
-
The 4-amino group is a primary aliphatic amine, and its conjugate acid is expected to have a pKa in the range of 9-10.
-
The piperidine nitrogen is a tertiary amine, and its conjugate acid is also expected to have a pKa in a similar range.
-
The pyridine nitrogen is a weaker base compared to the aliphatic amines, with the pKa of the pyridinium ion being around 5.2.
The exact pKa values will be influenced by the electronic effects of the substituents. Experimental determination is necessary for precise values.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Specialized software can be used for more accurate determination from the titration data.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the amino group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-4.0 ppm), with those adjacent to the nitrogen atoms shifted downfield. The protons of the amino group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbons of the pyridine ring would appear in the downfield region (typically δ 110-160 ppm), while the carbons of the piperidine ring would appear in the upfield aliphatic region (typically δ 20-60 ppm).
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H bonds of the aliphatic and aromatic rings, and C=N and C=C bonds of the pyridine ring.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4-Amino-1-(2-pyridyl)piperidine, the free base, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.1.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method with UV detection would be suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., around 260 nm) would provide good sensitivity.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Synthesis and Stability
Synthetic Approach
The synthesis of 4-Amino-1-(2-pyridyl)piperidine can be achieved through several routes. A common approach involves the reaction of 2-chloropyridine with 4-aminopiperidine or a protected derivative thereof.
Figure 1: A general synthetic workflow for this compound.
Explanatory Note on Synthesis: The synthesis typically involves a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine ring displaces the chlorine atom on the pyridine ring. This reaction is often carried out in the presence of a base and at elevated temperatures. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Stability and Storage
As a hydrochloride salt, this compound is expected to be a relatively stable solid. However, like many amine hydrochlorides, it may be hygroscopic.
-
Storage: It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture.
-
Hygroscopicity: The tendency of the material to absorb moisture from the atmosphere should be assessed using dynamic vapor sorption (DVS) analysis. This is crucial for accurate weighing and for understanding potential stability issues related to moisture uptake.
-
Solution Stability: The stability of the compound in various solvents and at different pH values should be investigated, particularly for solutions intended for biological assays. This can be monitored by HPLC analysis of the solution over time.
Biological Context and Potential Applications
While specific biological targets for this compound are not extensively documented in publicly available literature, the 4-aminopiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of 4-aminopiperidine have been investigated for their potential as antifungal agents[1]. The 1-(2-pyridyl)piperidine moiety is also found in compounds with a range of pharmacological activities.
Figure 2: A logical diagram illustrating the potential biological relevance of the 4-Amino-1-(2-pyridyl)piperidine scaffold.
Expert Insight: The combination of a basic amino group and an aromatic pyridine ring suggests that this molecule could interact with a variety of biological targets, including enzymes and receptors. The hydrochloride salt form enhances its aqueous solubility, which is a desirable property for in vitro and in vivo studies. Further research is warranted to fully elucidate the pharmacological profile of this compound.
Conclusion
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An In-depth Technical Guide to the Structure Elucidation of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-1-(2-pyridyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry.[1][2] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, recognized for its ability to interact with a wide range of biological targets.[1][2][3][4][5] This guide details the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each section explains the theoretical underpinnings of the technique, provides detailed experimental protocols, and interprets the resulting data to unambiguously confirm the chemical structure of the target compound. This document serves as a practical resource for researchers engaged in the characterization of novel piperidine-based compounds.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic system and a cornerstone in the development of new drugs.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids.[2][6] The versatility of the piperidine scaffold allows for diverse substitutions, leading to a wide array of pharmacological activities, including but not limited to anticancer, antiviral, analgesic, and antipsychotic properties.[1][5] The title compound, this compound, combines the piperidine core with a 4-amino substituent and a 2-pyridyl group at the nitrogen atom, presenting a unique chemical entity with potential for various therapeutic applications. Accurate and thorough structure elucidation is the critical first step in the preclinical development of any new chemical entity, ensuring its identity and purity.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | 1-(pyridin-2-yl)piperidin-4-amine hydrochloride | [7] |
| CAS Number | 77145-39-2 | [8][9] |
| Molecular Formula | C10H16ClN3 | [7][10] |
| Molecular Weight | 213.71 g/mol | [8][9][10] |
The Integrated Analytical Workflow for Structure Elucidation
The unambiguous determination of a molecule's structure requires a multi-faceted approach, where data from various analytical techniques are synergistically interpreted. This guide outlines a logical workflow for the structure elucidation of this compound.
Caption: Logic diagram illustrating the contribution of different NMR experiments to structure elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Mass Spectrometer: An ESI-TOF (Time-of-Flight) or ESI-QTOF (Quadrupole-Time-of-Flight) mass spectrometer for high-resolution mass measurements.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
The high-resolution mass measurement allows for the determination of the elemental composition.
-
Expected MS Data and Interpretation:
-
Molecular Ion: The expected molecular weight of the free base is 177.1266 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 178.1344.
-
Isotope Pattern: The presence of chlorine from the hydrochloride salt may be observed in some cases, though typically the free base is detected.
-
Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern can provide further structural information. For example, cleavage of the piperidine ring or loss of the amino group would result in characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: An FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Expected IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (piperidine) |
| ~1600, ~1580, ~1470 | C=C and C=N stretch | Pyridine ring |
| 1650-1550 | N-H bend | Primary amine (-NH₂) |
| 1300-1000 | C-N stretch | Amine |
The presence of a broad absorption around 2700-2400 cm⁻¹ would be indicative of the amine hydrochloride salt.
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Expected Results:
The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. It would also reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the pyridyl and amino substituents. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The proton and carbon environments mapped by NMR spectroscopy, the molecular weight confirmed by mass spectrometry, and the functional groups identified by IR spectroscopy all contribute to building a confident structural hypothesis. The definitive confirmation is then achieved through single-crystal X-ray crystallography, which provides an absolute three-dimensional structure. This integrated and self-validating approach ensures the scientific integrity of the data and provides a solid foundation for any further research and development involving this compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 3-(2-Cyclohexylethyl)piperidine.
- Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Antonenko, T. S., et al. (2021).
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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- 10. scbt.com [scbt.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
Introduction
4-Amino-1-(2-pyridyl)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyridyl moiety linked to a 4-aminopiperidine core, is prevalent in a variety of pharmacologically active agents. The piperidine ring serves as a versatile scaffold, while the pyridyl group can engage in critical hydrogen bonding and π-stacking interactions with biological targets. The primary amino group offers a convenient handle for further functionalization, making this compound a valuable intermediate for constructing diverse chemical libraries for drug discovery. For instance, substituted aminopiperidines are integral to potent inhibitors of enzymes like Protein Kinase B (Akt) and HIV-1 non-nucleoside reverse transcriptase.[1][2]
This guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind pathway selection, provide detailed, field-tested protocols, and discuss the analytical methods required for robust characterization of the final product. The focus is on providing researchers and drug development professionals with a practical and scientifically rigorous resource for the reliable synthesis of this important intermediate.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule is the cornerstone of an efficient synthetic plan. The primary disconnection point is the C-N bond between the pyridine ring and the piperidine nitrogen.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection suggests two primary forward-synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and widely adopted method for forming aryl C-N bonds.[3][4] It offers high functional group tolerance and generally proceeds under milder conditions than classical methods. This is the preferred industrial and laboratory-scale approach.
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct reaction of an amine with an electron-deficient aryl halide. While viable, it often requires harsh conditions (high temperatures, strong bases) and is typically limited to pyridines activated with strong electron-withdrawing groups.
Given its versatility, reliability, and milder conditions, the Buchwald-Hartwig amination represents the most authoritative and robust strategy. This guide will focus primarily on this pathway.
Synthetic Strategy: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that efficiently forms a C-N bond between an aryl halide and an amine.[5] The reaction's success hinges on a catalytic cycle involving a palladium complex that facilitates the oxidative addition of the aryl halide and subsequent reductive elimination of the final product.
Mechanism Overview: The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-bromopyridine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (4-amino-1-Boc-piperidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Synthesis of tert-butyl 4-((pyridin-2-yl)amino)piperidine-1-carboxylate
This step involves the core Buchwald-Hartwig coupling reaction. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step for hindered substrates.[6] Sodium tert-butoxide is a common strong, non-nucleophilic base for this transformation.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 4-Amino-1-Boc-piperidine | 87120-72-7 | 200.28 | 10.0 g | 1.0 |
| 2-Bromopyridine | 109-04-6 | 158.00 | 8.68 g (5.8 mL) | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.224 g | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 1.16 g | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 6.72 g | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | - | 200 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Amino-1-Boc-piperidine (10.0 g, 49.9 mmol), sodium tert-butoxide (6.72 g, 69.9 mmol), Palladium(II) acetate (0.224 g, 1.0 mmol), and Xantphos (1.16 g, 2.0 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (200 mL) via cannula, followed by 2-bromopyridine (5.8 mL, 54.9 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 50 mL).
-
Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the title compound as a white to off-white solid.
Part 2: Deprotection and Salt Formation to Yield this compound
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is efficiently achieved under acidic conditions, which simultaneously protonates the amine functionalities to form the desired hydrochloride salt.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| tert-butyl 4-((pyridin-2-yl)amino)piperidine-1-carboxylate | - | 277.36 | 12.0 g |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | - | 100 mL |
| Diethyl ether | 60-29-7 | - | 200 mL |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified product from Part 1 (12.0 g, 43.2 mmol) in a 250 mL round-bottom flask with 4 M HCl in 1,4-dioxane (100 mL) at room temperature.
-
Deprotection: Stir the solution at room temperature. Gas evolution (isobutylene and CO₂) should be observed. The reaction is typically complete in 2-4 hours, often indicated by the precipitation of the hydrochloride salt.
-
Precipitation and Isolation: Add diethyl ether (200 mL) to the reaction mixture to ensure complete precipitation of the product.
-
Filtration: Collect the resulting solid by vacuum filtration, washing the filter cake with copious amounts of diethyl ether to remove residual dioxane and any organic impurities.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield 4-Amino-1-(2-pyridyl)piperidine dihydrochloride as a white crystalline solid. The product is often isolated as the dihydrochloride salt due to the presence of two basic nitrogen atoms.
Product Characterization
To ensure the identity and purity of the final product, a full suite of analytical techniques should be employed.
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the pyridyl protons (δ ~6.5-8.0 ppm), piperidine ring protons (δ ~1.5-4.0 ppm), and the amine protons (broad signals). The integration should match the 13 protons of the core structure. |
| ¹³C NMR (DMSO-d₆) | Signals for the 5 distinct carbons of the pyridine ring and the 4 distinct carbons of the piperidine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 178.13 for the free base, C₁₀H₁₅N₃. |
| FT-IR (KBr) | Characteristic N-H stretching vibrations (~3200-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and aromatic C=N and C=C stretching (~1500-1600 cm⁻¹). |
| Purity (HPLC) | >97% (as specified by commercial suppliers[7][8]). |
Safety and Handling
-
Reagents: 2-Bromopyridine is toxic and an irritant. Palladium catalysts are heavy metals and should be handled with care. Sodium tert-butoxide is corrosive and reacts violently with water. Anhydrous solvents are flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Product: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving a Buchwald-Hartwig amination followed by an acidic deprotection/salt formation. This approach leverages a robust and versatile palladium-catalyzed coupling reaction, ensuring high yields and applicability. The detailed protocols and characterization data provided in this guide offer a self-validating framework for researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][5]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][4]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link][2]
-
Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link][6]
-
Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link][10]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Retrieved from [Link][11]
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- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 8. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
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- 11. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Amino-1-(2-pyridyl)piperidine hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS No: 77145-39-2).[1][2] This compound is of significant interest to researchers in medicinal chemistry and drug development due to its molecular structure, which incorporates a piperidine ring, a primary amine, and a pyridine moiety. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical properties. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and data interpretation for professionals in the field.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound presents several key features that dictate its spectroscopic behavior. The protonation of the amino group to form the hydrochloride salt significantly influences the electronic environment of the molecule, which is reflected in its spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals for the piperidine and pyridine ring systems, as well as the amino group.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show a set of signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The hydrochloride form will likely lead to broad signals for the amine protons.
Experimental Protocol: A sample of this compound would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts and the exchange rate of labile protons. D₂O is a good choice for observing the exchange of the acidic N-H protons of the ammonium salt. The spectrum would be acquired on a 300 or 500 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Pyridine H-6 |
| ~7.50 | t | 1H | Pyridine H-4 |
| ~6.80 | d | 1H | Pyridine H-3 |
| ~6.60 | t | 1H | Pyridine H-5 |
| ~4.40 | m | 2H | Piperidine H-2e, H-6e (axial) |
| ~3.50 | m | 1H | Piperidine H-4a (axial) |
| ~3.00 | m | 2H | Piperidine H-2a, H-6a (equatorial) |
| ~2.10 | m | 2H | Piperidine H-3e, H-5e (equatorial) |
| ~1.80 | m | 2H | Piperidine H-3a, H-5a (axial) |
| Variable (broad) | s | 3H | -NH₃⁺ |
Interpretation:
-
Pyridine Ring Protons: The protons on the 2-substituted pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The substitution pattern will lead to a characteristic set of splitting patterns (doublets and triplets).
-
Piperidine Ring Protons: The protons on the piperidine ring will be in the aliphatic region. The protons at C2 and C6, adjacent to the nitrogen atom, will be deshielded and appear at a lower field compared to the protons at C3 and C5. The proton at C4, attached to the carbon bearing the amino group, will also be shifted downfield. The axial and equatorial protons on the piperidine ring will likely show distinct chemical shifts and coupling constants due to the chair conformation of the ring.
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be broad and their chemical shift will be highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium, and the signal will disappear, which can be a useful diagnostic tool.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Experimental Protocol: The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Pyridine C-2 |
| ~148.0 | Pyridine C-6 |
| ~138.0 | Pyridine C-4 |
| ~114.0 | Pyridine C-3 |
| ~107.0 | Pyridine C-5 |
| ~48.0 | Piperidine C-4 |
| ~45.0 | Piperidine C-2, C-6 |
| ~30.0 | Piperidine C-3, C-5 |
Interpretation:
-
Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the downfield region (δ 100-160 ppm). The carbon attached to the piperidine nitrogen (C2) will be the most downfield.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field than the carbons at C3 and C5. The carbon bearing the amino group (C4) will also be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds of the aromatic and aliphatic parts, and the C=N and C=C bonds of the pyridine ring.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, broad | N-H stretching (primary amine salt) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1600 | Strong | N-H bending (primary amine salt) |
| 1590-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1020 | Medium | C-N stretching |
Interpretation:
-
N-H Vibrations: The presence of the primary ammonium group will give rise to a broad absorption in the 3400-3250 cm⁻¹ region due to N-H stretching vibrations. A characteristic N-H bending vibration is expected around 1600 cm⁻¹.[3]
-
C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1590-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a mass analyzer. ESI is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source.
Predicted Mass Spectrometry Data:
-
Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base, 4-Amino-1-(2-pyridyl)piperidine, is 177.25 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 178.26.
-
Fragmentation Pattern: The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring.[4]
Figure 2: Proposed mass spectrometry fragmentation pathway.
Interpretation: The fragmentation of the protonated molecule could proceed through several pathways. Alpha-cleavage next to the piperidine nitrogen is a common fragmentation route for such compounds.[4] This could lead to the loss of ammonia (NH₃) from the 4-amino group, resulting in a fragment at m/z 161. Cleavage of the bond between the piperidine and pyridine rings could generate fragments corresponding to the protonated pyridine (m/z 79) or the aminopiperidine moiety.
Conclusion
This technical guide has outlined the expected spectroscopic data for this compound based on the analysis of its structural components and general spectroscopic principles. The predicted NMR, IR, and MS data provide a comprehensive spectroscopic profile that can be used for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available from: [Link]
-
ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
SAGE Journals. IR: amines. Available from: [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Available from: [Link]
-
NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
-
NIH. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]
-
Sci-Hub. NMR studies of substituted pyridines. Available from: [Link]
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Purity and stability of 4-Amino-1-(2-pyridyl)piperidine hydrochloride
An In-Depth Technical Guide to the Purity and Stability of 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of therapeutic agents. Its molecular architecture, featuring a piperidine ring, a primary amino group, and a pyridyl moiety, offers a versatile scaffold for drug design. The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredients (APIs) derived from this intermediate are inextricably linked to its purity and stability. This guide provides a comprehensive technical overview of the critical parameters governing the quality of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the landscape of potential impurities, detail robust analytical methodologies for purity assessment, and outline systematic protocols for evaluating chemical stability through forced degradation studies.
The Chemical Identity and Significance
This compound (CAS No: 77145-39-2) is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃·HCl. The piperidine nucleus is a cornerstone in drug discovery, present in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets. This specific derivative, functionalized with both an amino and a pyridyl group, is instrumental in constructing more complex molecules, including potential anticancer agents and central nervous system modulators.
The journey from a chemical intermediate to a final drug product is rigorous, and ensuring the high purity of starting materials like this compound is a non-negotiable first step. Impurities can interfere with downstream synthetic steps, reduce yields, and, most critically, introduce potentially toxic components into the final API.
Purity Profile and Analytical Control
The purity of this compound is a composite of its synthetic route and subsequent purification processes. A thorough understanding of potential impurities is essential for developing specific and sensitive analytical methods for their detection and control.
Landscape of Potential Impurities
Impurities can be broadly categorized as synthesis-related, degradation-related, or contaminants.
-
Synthesis-Related Impurities : These are the most common types of impurities and originate from the manufacturing process. While specific impurities are route-dependent, general synthetic strategies for piperidine derivatives often involve multi-step processes like reductive amination, cyclization of amino alcohols, or catalytic hydrogenation of pyridine precursors. Potential impurities may include:
-
Unreacted Starting Materials : Carryover of precursors from the final synthetic step.
-
Intermediates : Incompletely reacted intermediates from preceding steps.
-
By-products : Formed from side reactions inherent to the chosen chemical transformations.
-
Reagents and Catalysts : Residual reagents, solvents, or catalysts (e.g., palladium on carbon) used during synthesis and purification.
-
-
Degradation Products : These arise from the chemical decomposition of the molecule over time due to environmental factors. These will be discussed in detail in the Stability Assessment section.
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to establish a comprehensive purity profile. Each technique provides unique and complementary information.
| Analytical Technique | Primary Application | Key Insights Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and impurity profiling. | Provides percentage purity (assay), detects and quantifies known and unknown impurities, and forms the basis for stability-indicating methods. |
| Mass Spectrometry (MS) | Impurity identification and structural confirmation. | When coupled with HPLC (LC-MS), it provides the molecular weight of impurities, aiding in their structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the primary molecule. | Confirms the chemical structure of the main compound and can be used to identify and quantify major impurities if their signals are resolved. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities. | Detects and quantifies residual solvents used in the manufacturing process. |
| Elemental Analysis | Confirmation of elemental composition. | Verifies the empirical formula of the hydrochloride salt. |
Experimental Protocol: HPLC Method for Purity Determination
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound.
Objective : To develop a stability-indicating HPLC method for the separation of this compound from its potential impurities and degradation products.
Methodology :
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm (or optimized based on the UV spectrum of the analyte).
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Causality and Trustworthiness : The use of a C18 column provides a versatile stationary phase for separating moderately polar compounds. The gradient elution ensures that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe. TFA is used as an ion-pairing agent to improve peak shape for the basic amine analytes. This method is designed to be "stability-indicating," meaning it can separate the intact drug from its degradation products, a crucial requirement for stability studies.
Stability Assessment and Degradation Pathways
Understanding the chemical stability of this compound is critical for defining appropriate storage conditions, re-test periods, and predicting potential degradation products that might arise in a formulated drug product.
Intrinsic Chemical Liabilities
The molecule possesses several functional groups susceptible to degradation:
-
Piperidine Ring Nitrogen : As a tertiary amine, this nitrogen is susceptible to oxidation, potentially forming an N-oxide.
-
Primary Amino Group : This group can also undergo oxidation and may be involved in condensation reactions with carbonyl-containing impurities or excipients.
-
Pyridyl Ring : While generally stable, aromatic systems can be susceptible to photolytic degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to harsh conditions to accelerate decomposition, thereby providing invaluable insights into potential degradation pathways and products.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Objective : To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
Methodology :
-
Prepare Samples : Use the 1 mg/mL stock solution as described in the HPLC protocol.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize the solution.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize the solution.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation : Store vials of the stock solution and solid material in an oven at 80°C for 48 hours.
-
Photolytic Degradation : Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis : At appropriate time points, analyze all stressed samples alongside an unstressed control sample using the validated stability-indicating HPLC method. Aim for 5-20% degradation for optimal results.
Hypothetical Degradation Pathway and Data
Based on the chemical structure, oxidation of the piperidine nitrogen is a plausible degradation pathway.
Caption: Hypothetical oxidative degradation pathway.
The results from a forced degradation study can be summarized to provide a clear overview of the compound's stability profile.
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (RT, min) | Observations |
| Control (Unstressed) | 99.8% | 0.2% | - | No significant impurities. |
| 0.1 M HCl, 60°C, 24h | 98.5% | 1.5% | 12.5 | Minor degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 97.2% | 2.8% | 14.1 | Moderate degradation. |
| 3% H₂O₂, RT, 8h | 85.1% | 14.9% | 10.8 | Significant degradation, indicating susceptibility to oxidation. |
| Thermal (80°C, 48h) | 99.1% | 0.9% | - | Thermally stable under these conditions. |
| Photolytic (ICH Q1B) | 96.5% | 3.5% | 18.2 | Moderate degradation, suggesting light sensitivity. |
Recommended Storage and Handling
Based on the potential stability liabilities identified through forced degradation:
-
Storage : The compound should be stored in well-closed containers, protected from light, and in a cool, dry place to minimize oxidative, photolytic, and hydrolytic degradation.
-
Handling : When in solution, particularly in the presence of potential oxidants or at non-neutral pH, samples should be analyzed promptly or stored at reduced temperatures (2-8°C) for short periods.
Conclusion
The purity and stability of this compound are not merely quality control metrics; they are fundamental pillars that support the integrity of the entire drug development process. A proactive approach, grounded in a deep understanding of potential impurities and degradation pathways, is essential. By implementing robust analytical controls, such as the HPLC method detailed herein, and conducting comprehensive stability assessments through forced degradation studies, researchers can ensure the reliability of their synthetic work and the ultimate safety and efficacy of the novel therapeutics they develop. This guide provides the foundational principles and practical methodologies to establish and maintain the high-quality standards required for this critical pharmaceutical intermediate.
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Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. (2025). ResearchGate. [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ACS Engineering Au. [Link]
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (2019). Semantic Scholar. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. [Link]
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An In-Depth Technical Guide to 4-Amino-1-(2-pyridyl)piperidine Hydrochloride: A Core Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-1-(2-pyridyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, structural characteristics, reactivity, analytical control, and its strategic application in the construction of complex, biologically active molecules.
Introduction: The Strategic Value of the Pyridyl-Piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer three-dimensional structure.[1][2] When combined with a pyridine moiety, it forms a scaffold that is frequently employed to interact with biological targets, particularly protein kinases. The 4-amino group on the piperidine ring serves as a crucial, reactive handle, allowing for the systematic elaboration of molecular complexity and the fine-tuning of pharmacological activity.
This compound is a stable, crystalline solid that provides this valuable scaffold in a ready-to-use form. Its significance lies in its role as a foundational building block for libraries of compounds aimed at various therapeutic targets, from oncology to metabolic diseases.[3][4]
| Compound Attribute | Value |
| Chemical Name | This compound |
| CAS Number | 77145-39-2[5] |
| Molecular Formula | C₁₀H₁₅N₃ · HCl |
| Formula Weight | 213.71 g/mol [5] |
| Appearance | Off-white to yellow crystalline solid |
| Primary Application | Pharmaceutical Intermediate[5] |
Retrosynthetic Analysis and Practical Synthesis Workflow
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests a highly logical and industrially scalable synthetic route based on fundamental organic chemistry principles. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction.
Core Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions of the ring towards nucleophilic attack. This allows for the displacement of a suitable leaving group, such as a halide, by a nucleophile like an amine.
A proposed workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Boc Protection (Rationale): The synthesis begins with a protected form of 4-aminopiperidine, typically tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine). The Boc group is essential to prevent the primary amine from competing with the secondary piperidine nitrogen as the nucleophile in the subsequent SNAr step. This ensures regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of 2-chloropyridine in a high-boiling polar aprotic solvent like DMSO, add Boc-4-aminopiperidine and a mild inorganic base such as potassium carbonate (K₂CO₃).
-
Heat the reaction mixture (e.g., 100-120 °C) and monitor by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction, quench with water, and extract the Boc-protected intermediate with a suitable organic solvent (e.g., ethyl acetate).
-
-
Deprotection and Salt Formation:
-
Dissolve the crude intermediate in a solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane). The Boc group is cleaved under acidic conditions, and the resulting free amine is protonated along with the other basic nitrogens.
-
The hydrochloride salt of the final product typically precipitates from the solution or can be isolated by evaporation of the solvent followed by trituration with a non-polar solvent like diethyl ether.
-
Key Chemical Transformations and Derivative Synthesis
The true value of this intermediate is realized in its subsequent reactions. The primary amine at the C-4 position is a versatile nucleophile for constructing a wide array of derivatives.
Caption: Key reactions involving the 4-amino group of the title compound.
-
Amide Bond Formation (Acylation): This is the most common transformation. The amine can be readily acylated using acid chlorides, anhydrides, or by using carboxylic acids in the presence of peptide coupling reagents (e.g., HOBt, DIC). This reaction is fundamental to building inhibitors where the amide bond acts as a key hydrogen bond donor/acceptor.[3]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., nosyl chloride) in the presence of a base like pyridine or triethylamine yields stable sulfonamides, another important functional group in medicinal chemistry.[6]
-
Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with a mild hydride source like sodium triacetoxyborohydride (STAB) provides access to secondary or tertiary amines, allowing for the introduction of different alkyl substituents.[7]
Analytical Quality Control: A Self-Validating System
Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. A multi-pronged analytical approach is required.
| Analytical Technique | Purpose | Typical Parameters & Expected Results |
| HPLC/UV | Purity Assessment & Quantitation | Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% TFA or H₂SO₄ in Water.[3][8]Detection: UV at 254 nm and 280 nm.[3]Expected Result: A single major peak with >97% purity. |
| LC-MS | Identity Confirmation | Ionization: Electrospray (ESI) or HESI, positive ion mode.Expected Result: A parent ion peak [M+H]⁺ corresponding to the mass of the free base (m/z ≈ 178.1). |
| ¹H NMR | Structural Elucidation | Solvent: D₂O or DMSO-d₆.Expected Result: Characteristic signals for the pyridyl protons, and piperidine ring protons, with appropriate chemical shifts and splitting patterns confirming the structure. |
| FTIR | Functional Group Analysis | Method: KBr pellet or ATR.Expected Result: Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), and C=N/C=C (aromatic ring) bonds. |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-Amino-1-(2-pyridyl)piperidine scaffold is particularly prominent in the development of kinase inhibitors. Protein kinases are a major class of drug targets in oncology and inflammatory diseases.
Expertise in Action: The pyridyl group often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 4-amino position acts as an exit vector, projecting substituents into more solvent-exposed regions of the ATP-binding pocket, where specificity can be achieved.
A notable example is in the development of inhibitors for Protein Kinase B (PKB/Akt), a key node in cell survival signaling pathways that is frequently overactive in cancer.[4] Research has shown that attaching carboxamide moieties to the 4-amino position of a related scaffold leads to potent and orally bioavailable inhibitors.[4]
Caption: Logical flow from intermediate to a targeted drug candidate.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling by trained personnel.
Hazard Profile:
-
Causes skin irritation (H315).[5]
-
Causes serious eye irritation (H319).[5]
-
May cause respiratory irritation (H335).[5]
While specific toxicity data is limited, related compounds like piperidine and 4-aminopyridine are highly toxic and corrosive.[9][10] Therefore, stringent safety precautions are mandatory.
Mandatory Handling Protocols:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical on a shelf; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, predictable reactivity, and direct relevance to high-value therapeutic targets like protein kinases make it a highly valuable intermediate. Understanding its synthesis, characterization, and chemical personality is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.
References
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Di Francesco, A. et al. (2023). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]
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Eastwood, P. R. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
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Kanehisa, M. & Goto, S. (2000). KEGG: Kyoto Encyclopedia of Genes and Genomes. Nucleic Acids Research. Available at: [Link]
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Václavíková, A. et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]
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Schepmann, D. et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
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Václavíková, A. et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]
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Kharitonov, D. S. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Wikipedia. (N.D.). Piperidine. Available at: [Link]
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SIELC Technologies. (N.D.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
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The Strategic Utility of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-1-(2-pyridyl)piperidine hydrochloride is a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural arrangement, featuring a piperidine ring substituted with a primary amine and a pyridyl moiety, offers a strategic scaffold for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the potential research applications of this compound, delving into its role as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders. We will explore its chemical reactivity, outline detailed synthetic protocols for its derivatization, and present a rationale for its application in lead optimization and fragment-based drug design.
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine moiety is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The incorporation of a 2-pyridyl group introduces a key hydrogen bond acceptor and a potential site for metal coordination, while the 4-amino group provides a nucleophilic handle for a wide range of chemical transformations. This trifecta of functionalities makes this compound a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
This guide will serve as a technical resource for researchers looking to leverage the unique chemical attributes of this compound in their drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 77145-39-2 | [2] |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [3] |
| Molecular Weight | 213.71 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water and polar organic solvents | |
| Purity | Typically >97% | [2] |
Analytical Characterization:
Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the key functional groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Core Research Applications: A Gateway to Novel Therapeutics
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[4] Its bifunctional nature, possessing both a primary amine and a pyridyl nitrogen, allows for sequential or orthogonal derivatization.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a large number of kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The piperidine ring of this compound can be functionalized to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of substituents that can enhance potency and selectivity.
Hypothetical Signaling Pathway Inhibition:
Caption: Kinase signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis:
A common synthetic strategy involves the acylation or sulfonylation of the 4-amino group, followed by further modifications to the appended moiety.
Caption: General workflow for synthesizing kinase inhibitors.
Development of Central Nervous System (CNS) Agents
The piperidine scaffold is prevalent in many CNS-active drugs due to its ability to cross the blood-brain barrier. The 2-pyridyl moiety can interact with various receptors and ion channels in the CNS. The 4-amino group serves as a versatile point for introducing pharmacophores that can modulate the activity of these targets. For instance, derivatives of 4-aminopiperidine have been explored for their potential in treating neurodegenerative disorders.[4]
Logical Relationship in CNS Drug Design:
Caption: Rationale for using the scaffold in CNS drug design.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how this compound can be utilized in a research setting.
General Protocol for N-Acylation
This protocol describes a standard procedure for acylating the 4-amino group, a common first step in many synthetic routes.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acid chloride or anhydride of choice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 eq) to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.
Self-Validation: The success of the reaction can be confirmed by comparing the NMR and MS data of the product with the expected values. The disappearance of the starting material peak in the LC-MS and the appearance of a new peak with the expected mass is a primary indicator of a successful reaction.
Protocol for Reductive Amination
This protocol allows for the introduction of a variety of substituents onto the 4-amino group via reaction with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
DCM for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: The purity and identity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
This compound represents a strategically important building block for the synthesis of novel bioactive molecules. Its inherent structural features provide a robust platform for the development of compounds targeting a range of biological entities, with particular promise in the fields of kinase inhibition and CNS disorders. The synthetic methodologies outlined in this guide provide a starting point for researchers to explore the vast chemical space accessible from this versatile intermediate. Future research will undoubtedly uncover new applications for this scaffold, further solidifying its importance in the landscape of modern drug discovery.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (URL: [Link])
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (URL: [Link])
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Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (URL: [Link])
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Strategies for the synthesis of bioactive pyran naphthoquinones. (URL: [Link])
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Design of allosteric modulators that change GPCR G protein subtype selectivity. (URL: [Link])
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Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (URL: [Link])
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Development of allosteric modulators of GPCRs for treatment of CNS disorders. (URL: [Link])
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Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. (URL: [Link])
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (URL: [Link])
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (URL: [Link])
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar. (URL: [Link])
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The Privileged Scaffold: A Deep Dive into 4-Amino-1-(2-pyridyl)piperidine Hydrochloride Derivatives and Analogs in Modern Drug Discovery
Introduction: The Ascendance of the 4-Aminopiperidine Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The 4-aminopiperidine framework is one such "privileged scaffold," a term bestowed upon molecular architectures that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for the development of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom, a conformationally flexible six-membered ring, and a strategically positioned amino group, provide a versatile platform for molecular elaboration. This guide focuses on a particularly compelling subclass: 4-Amino-1-(2-pyridyl)piperidine hydrochloride and its derivatives. The introduction of the 2-pyridyl group at the 1-position of the piperidine ring imparts unique electronic and steric properties, significantly influencing the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The hydrochloride salt form is frequently employed to enhance solubility and stability, crucial attributes for viable drug candidates.
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a compilation of facts, but a cohesive narrative that elucidates the rationale behind the synthesis, biological evaluation, and mechanism of action of this important class of compounds. We will explore the synthetic nuances, delve into their interactions with key biological targets, and provide practical, field-proven experimental protocols.
Synthetic Strategies: From Core Scaffold to Diverse Analogs
The synthesis of 4-Amino-1-(2-pyridyl)piperidine and its derivatives is a critical aspect of their development. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.
Core Synthesis: Reductive Amination of N-Substituted 4-Piperidones
A robust and widely adopted method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of a corresponding N-substituted 4-piperidone. This approach offers a convergent and flexible strategy for introducing diversity at the 4-amino position.
Conceptual Workflow for Reductive Amination
Figure 1: Conceptual workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.
Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine (a representative analog) [1]
This protocol details the synthesis of a representative 4-aminopiperidine derivative, which can be adapted for the synthesis of other analogs by varying the starting piperidone and amine.
Materials:
-
1-Benzyl-4-piperidone
-
Dodecylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) and dodecylamine (1.2 equivalents) in dichloromethane. Stir the solution at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-benzyl-N-dodecylpiperidin-4-amine.
Synthesis of the Core Moiety: 4-Amino-1-(2-pyridyl)piperidine
A common route to the core 4-Amino-1-(2-pyridyl)piperidine involves the reaction of a protected 4-aminopiperidine with 2-halopyridine, followed by deprotection.
Experimental Protocol: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
Materials:
-
tert-butyl piperidin-4-ylcarbamate
-
2-Bromopyridine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 equivalent) in DMF, add 2-bromopyridine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield 4-Amino-1-(2-pyridyl)piperidine, which can then be isolated as the hydrochloride salt.
Mechanism of Action and Biological Targets: Focus on Kinase Inhibition
A significant body of research has demonstrated that 4-Amino-1-(2-pyridyl)piperidine derivatives are potent inhibitors of various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B or PKB). Activated Akt then phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.
Figure 2: Simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-Amino-1-(2-pyridyl)piperidine derivatives on Akt.
The 4-aminopiperidine scaffold often acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Akt. The 2-pyridyl moiety can form crucial hydrogen bonds with hinge region residues of the kinase, while the 4-amino group and its substituents can extend into other pockets to enhance potency and selectivity.[2]
Structure-Activity Relationships and Biological Data
The biological activity of 4-Amino-1-(2-pyridyl)piperidine derivatives can be finely tuned by modifying the substituents on the piperidine ring and the 4-amino group. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Compound ID | R1 (at Piperidine-1) | R2 (at Piperidine-4) | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -NH-CH2-(4-chlorophenyl) | PKBβ | 7.4 | [3] |
| Analog 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -NH-CH2-(2,4-dichlorophenyl) | PKBβ | 7.9 | [3] |
| Analog 3 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -NH-CO-(4-chlorophenyl) | PKBβ | 16 | [3] |
| Analog 4 | 2-pyridyl | -NH-CO-(4-methoxyphenyl) | ALK | 41.3 (for a resistant mutant) | [4] |
| Analog 5 | 2-pyridyl | -NH-CO-(3,4-dimethoxyphenyl) | ROS1 | 104.7 (for a resistant mutant) | [4] |
Table 1: Representative biological activity data for 4-aminopiperidine derivatives.
The data in Table 1 highlights several key SAR insights:
-
Substitution at the 4-amino group: The nature of the substituent at the 4-amino position is critical for activity. Both benzylamine and benzamide moieties can lead to potent inhibition.
-
Aromatic substitution: The substitution pattern on the aromatic ring of the 4-amino substituent significantly impacts potency. Halogenation is often well-tolerated and can enhance activity.
-
Piperidine-1-substituent: The group at the 1-position of the piperidine ring is crucial for targeting specific kinases. The 7H-pyrrolo[2,3-d]pyrimidine and 2-pyridyl moieties have been shown to be effective for inhibiting kinases like Akt and ALK, respectively.
Analytical and Characterization Protocols
The unambiguous characterization of synthesized 4-Amino-1-(2-pyridyl)piperidine derivatives is essential for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the aromatic protons of the 2-pyridyl ring, the protons of the piperidine ring, and the protons of the substituents.[5][6][7]
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.[7]
General ¹H NMR Characteristics of a 4-Amino-1-benzylpiperidine analog: [6]
-
Aromatic protons (benzyl and/or pyridyl): δ 7.0-8.5 ppm
-
Piperidine ring protons: δ 1.5-4.0 ppm
-
Protons of substituents on the 4-amino group: Variable, depending on the substituent.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid.
Typical HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly promising class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to potently and selectively modulate the activity of key biological targets like protein kinases, has established them as a valuable platform for the development of novel therapeutics, particularly in oncology. Future research in this area will likely focus on the development of even more selective inhibitors, the exploration of new therapeutic applications beyond cancer, and the optimization of pharmacokinetic properties to improve their drug-like characteristics. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships and the underlying biology, will undoubtedly lead to the discovery of new and effective medicines based on this privileged scaffold.
References
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McHardy, T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
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Glatz, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3233. [Link]
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McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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ResearchGate. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]
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Mihovilovic, M. D., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 70(3), 331-339. [Link]
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Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1075. [Link]
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Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375. [Link]
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Liu, Y., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111750. [Link]
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Fallacara, A. L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(16), 4949. [Link]
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Lee, S. J., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 25(21), 5173. [Link]
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The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Among its many derivatives, the 4-aminopiperidine (4-AP) scaffold has emerged as a particularly versatile and "privileged" structure. Its unique combination of a rigid conformational framework, two distinct and tunable nitrogen centers, and favorable physicochemical properties makes it an invaluable building block in the design of novel therapeutics. This guide provides a comprehensive analysis of the biological significance of the 4-AP scaffold, delving into its diverse applications across multiple therapeutic areas, the underlying structure-activity relationships that govern its function, common synthetic strategies, and its presence in clinically relevant molecules. By synthesizing technical data with mechanistic insights, this document serves as a resource for scientists seeking to leverage the power of the 4-AP core in their drug discovery programs.
Chapter 1: The 4-Aminopiperidine Core: A Foundation for Therapeutic Innovation
The prevalence of the piperidine heterocycle in over twenty classes of drugs is a testament to its utility.[1] It offers a stable, three-dimensional chair conformation that allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] The introduction of an amino group at the C4 position transforms the basic piperidine into the 4-aminopiperidine (4-AP) scaffold, a structure with significantly enhanced value in medicinal chemistry.
This modification introduces several key advantages:
-
Dual Points for Diversification: The scaffold possesses two nitrogen atoms—the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N4)—that can be independently functionalized. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The two basic nitrogen centers can act as hydrogen bond donors and acceptors.[1] At physiological pH, they can be protonated, which significantly influences a compound's solubility, lipophilicity, and ability to interact with target proteins through ionic bonds or salt bridges.
-
Structural Rigidity and Vectorial Orientation: The defined chair conformation of the piperidine ring acts as a rigid anchor, positioning the substituents at N1 and N4 in specific spatial vectors. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity.
Figure 1: Core structure of the 4-aminopiperidine scaffold.
Chapter 2: A Versatile Scaffold Across Diverse Therapeutic Areas
The 4-AP scaffold is a key structural motif found in a multitude of bioactive compounds, demonstrating its broad applicability in targeting different protein families and disease pathways.[3][4]
Neuroscience
-
Opioid Receptor Modulation (Analgesia): The 4-anilinopiperidine substructure is the cornerstone of some of the most potent synthetic opioids. In molecules like fentanyl and its analogs, the piperidine ring orients the anilino group for crucial interactions within the mu-opioid receptor binding pocket. The N1 substituent is a key determinant of potency and pharmacokinetic duration.[5] The Ugi multicomponent reaction has been successfully employed to synthesize potent analgesics like carfentanil and remifentanil, showcasing an efficient route to these complex 4-AP derivatives.[6]
-
N-Type Calcium Channel Blockade (Neuropathic Pain): Researchers have successfully designed 4-AP derivatives that act as N-type calcium channel blockers.[7] By decorating both nitrogen atoms with moieties mimicking structural motifs of known channel blockers, compounds with potent antinociceptive activity in models of neuropathic pain have been identified.[7]
Infectious Diseases
-
Antiviral Activity: The 4-AP scaffold has proven effective in developing inhibitors for multiple viruses.
-
Hepatitis C Virus (HCV): High-throughput screening identified 4-AP derivatives as potent inhibitors of HCV proliferation.[8][9] Mechanistic studies revealed that this chemotype uniquely targets the assembly and release of infectious viral particles, rather than viral replication.[8][10] These compounds also show synergistic effects when combined with FDA-approved direct-acting antivirals.[9][10]
-
Human Immunodeficiency Virus (HIV): 4-substituted-4-aminopiperidine derivatives serve as key building blocks for synthesizing CCR5 receptor antagonists.[3] These antagonists, such as Sch-350634, block the entry of HIV into host cells, representing a critical therapeutic strategy.[3]
-
-
Antifungal Agents: Inspired by known antifungals like fenpropidin, scientists have developed novel 4-AP derivatives with remarkable antifungal activity.[11] These compounds are believed to inhibit ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. Structure-activity relationship studies indicate that the nature of the substituents at both nitrogen atoms is crucial for their potency against clinically relevant fungal isolates like Candida spp. and Aspergillus spp.[11]
Oncology
-
Dual Pathway Inhibition: The Hedgehog (Hh) and ERK signaling pathways are implicated in the growth and metastasis of various cancers.[12] Novel 4-AP derivatives have been designed as dual inhibitors of Smoothened (SMO) in the Hh pathway and ERK. This dual-action approach aims to overcome the drug resistance that often develops with single-target SMO inhibitors.[12]
-
Kinase Inhibition: As a versatile building block, 4-aminopiperidine is used in the synthesis of various kinase inhibitors, including those targeting Cdk5/p25 and IKKβ, which are involved in cell cycle regulation and inflammation, respectively.
| Compound Class/Example | Therapeutic Target | Biological Activity / Application | Reference(s) |
| Fentanyl Analogs | Mu-Opioid Receptor | Potent Analgesia | [5][13] |
| Sch-350634 | CCR5 Receptor | Anti-HIV (Entry Inhibition) | [3] |
| 4-AP HCV Series | HCV Assembly Process | Anti-HCV | [8][9][10] |
| Arylalkyl-Substituted 4-APs | Ergosterol Biosynthesis | Antifungal | [11] |
| Biphenyl-Substituted 4-APs | SMO/ERK Pathways | Anticancer (Dual Inhibition) | [12] |
| Verapamil/Flunarizine Hybrids | N-Type Calcium Channels | Neuropathic Pain | [7] |
| Various Derivatives | Somatostatin Receptors | Neurological/Endocrine Disorders | [14] |
| Thienopyrimidine Derivatives | P2Y12 Receptor | Antiplatelet Aggregation |
Table 1: Selected examples of bioactive compounds based on the 4-aminopiperidine scaffold.
Chapter 3: Structure-Activity Relationship (SAR) and Rational Drug Design
The dual-handle nature of the 4-AP scaffold provides a robust platform for systematic SAR exploration. The choice of substituents at the N1 and N4 positions dictates the resulting compound's interaction with its biological target and its overall drug-like properties.
-
N1 Position: Substituents at the piperidine ring nitrogen primarily influence pharmacokinetics (PK) and selectivity. For instance, in the 4-anilinopiperidine series of opioids, modifying the N1-phenethyl group to other bioisosteres dramatically alters potency and duration of action.[5] This position is often used to tune properties like metabolic stability and cell permeability.
-
N4-Amino Position: The N4-amino group and its substituents are frequently part of the core pharmacophore, responsible for direct, high-affinity interactions with the target protein. In HCV inhibitors, extensive modification of this region led to significant improvements in potency and reduction in cytotoxicity.[8][9] Similarly, for antifungal 4-APs, long alkyl chains on the N4-amino group were found to be critical for potent activity against ergosterol biosynthesis.[11]
Figure 2: General SAR principles for the 4-aminopiperidine scaffold.
Chapter 4: Synthetic Strategies and Methodologies
The accessibility of the 4-AP scaffold and its derivatives is crucial for its widespread use. Several robust and scalable synthetic routes have been developed.
Key Synthetic Approaches
-
Reductive Amination: This is one of the most common and versatile methods. It typically involves the reaction of an N-substituted-4-piperidone with a primary or secondary amine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and tolerance of various functional groups.[8][11]
-
Curtius Rearrangement: This method allows for the synthesis of 4-substituted-4-aminopiperidines starting from isonipecotate esters. The key step involves the rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. This route provides access to derivatives with substituents at the C4 position.[3]
-
Multi-Component Reactions (MCRs): Reactions like the Ugi four-component reaction enable the rapid assembly of complex molecules from simple starting materials. This approach is highly efficient for creating libraries of compounds and has been applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.[6]
Example Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of N-dodecyl-1-phenethylpiperidin-4-amine, an antifungal candidate, adapted from published methodologies.[8][11]
Objective: To synthesize a disubstituted 4-aminopiperidine derivative from a commercially available 4-piperidone.
Step 1: N-Substitution of 4-Piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
-
Add phenethyl bromide (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Rationale: This standard alkylation reaction attaches the desired group to the N1 position. Triethylamine acts as a base to neutralize the HCl and facilitate the reaction.
-
Work-up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure. Purify the crude product (1-phenethyl-4-piperidone) by column chromatography.
Step 2: Reductive Amination
-
Dissolve the 1-phenethyl-4-piperidone (1.0 eq) from Step 1 and dodecylamine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ from the ketone and amine, without reducing the ketone starting material. DCE is a common solvent for this reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify the final compound by column chromatography to yield N-dodecyl-1-phenethylpiperidin-4-amine.
Figure 3: Generalized workflow for synthesis and evaluation of 4-AP derivatives.
Chapter 5: Clinical Significance and Future Perspectives
The translation of 4-AP based compounds from the bench to the clinic underscores the scaffold's therapeutic relevance.
-
FDA-Approved Drugs: A notable example is Difelikefalin , an intravenously administered kappa-opioid receptor (KOR) agonist. Its structure contains a 4-aminopiperidine-4-carboxylic acid moiety, which was found to be crucial for its activity.[15][16] It is approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.
-
Pharmacokinetic Considerations: The metabolism of 4-AP drugs is an important consideration in development. Studies have shown that N-dealkylation, catalyzed primarily by the cytochrome P450 isoform CYP3A4, is a major metabolic pathway.[17] Molecular modeling suggests that the 4-amino group can act as a hydrogen bond donor or acceptor, helping to orient the molecule within the CYP3A4 active site for catalysis.[17] Understanding this metabolic vulnerability is key to designing next-generation analogs with improved pharmacokinetic profiles.
-
Future Outlook: The 4-aminopiperidine scaffold remains an area of active research. Its proven success and synthetic tractability ensure its continued use in the pursuit of novel drugs. Future efforts will likely focus on exploring new chemical space around the core, applying it to novel biological targets, and developing derivatives with enhanced "drug-like" properties, such as improved metabolic stability and oral bioavailability. Its role as a key building block for complex molecules in both pharmaceutical and material sciences is well-established and continues to expand.[4][18]
Conclusion
The 4-aminopiperidine scaffold is far more than a simple chemical building block; it is a privileged structure that has repeatedly demonstrated its value in the discovery of potent and selective therapeutic agents. Its inherent structural and physicochemical properties provide a robust foundation for medicinal chemists to address a wide range of diseases, from chronic pain and infectious diseases to cancer. The ability to systematically modify two distinct positions on the scaffold allows for a rational, multi-parameter optimization of biological activity and pharmacokinetic properties. As synthetic methodologies become more advanced and our understanding of complex biological pathways deepens, the 4-aminopiperidine core is poised to remain a cornerstone of innovative drug design for years to come.
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Windsor, I. W., Harris, D., Tovar, J. F., Appelt, C. W., Schreiber, M. J., Eastman, K. J., ... & Taylor, J. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9139–9154. [Link]
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Marcaccini, S., Pepino, R., & Pozo, M. C. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 51(22), 2983-2985. [Link]
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Zhu, J., Chen, H., & Zhang, H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 469–474. [Link]
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Methodological & Application
Application Note: N-Alkylation of 4-Amino-1-(2-pyridyl)piperidine hydrochloride
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4-Amino-1-(2-pyridyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, and its functionalization is critical for tuning pharmacological activity.[1] This document explores the two primary synthetic pathways for alkylating the 4-amino group: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and offer expert insights into best practices and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of the 4-Amino-1-(2-pyridyl)piperidine Scaffold
The 1-(2-pyridyl)piperidine-4-amine framework is a cornerstone in drug discovery, particularly in the development of agents targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs). Its structural rigidity, combined with the basic nitrogen centers, allows for precise spatial orientation of substituents to optimize interactions with biological targets. N-alkylation of the primary 4-amino group is a fundamental strategy used to modulate a compound's physicochemical properties, including:
-
Potency and Selectivity: Introducing alkyl groups can enhance binding affinity and selectivity for a specific receptor subtype.
-
Pharmacokinetics (ADME): Lipophilicity, metabolic stability, and cell permeability can be fine-tuned by varying the nature of the N-alkyl substituent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of N-alkylated analogs is essential for building robust SAR models to guide lead optimization.
This guide focuses on providing reliable and reproducible methods to achieve controlled mono-alkylation of the primary amino group, a common challenge that can be overcome with the appropriate choice of methodology.
Mechanistic Overview: Pathways to N-Alkylation
The N-alkylation of 4-Amino-1-(2-pyridyl)piperidine proceeds primarily through two distinct and highly effective mechanisms: direct alkylation with electrophiles and reductive amination with carbonyl compounds.
Direct N-Alkylation with Alkyl Halides (SN2 Reaction)
This classic method involves the reaction of the amine as a nucleophile with an alkyl halide.[2] The reaction follows a bimolecular nucleophilic substitution (SN2) pathway.[2][3]
-
Step 1: Deprotonation. The starting material is a hydrochloride salt. A base is required to neutralize the HCl and deprotonate the ammonium ion, liberating the lone pair on the primary amine and rendering it nucleophilic.
-
Step 2: Nucleophilic Attack. The nucleophilic nitrogen of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[3]
-
Step 3: In-situ Acid Neutralization. A second equivalent of base neutralizes the hydrogen halide (HX) generated during the reaction, driving the equilibrium towards the product.[1]
A primary challenge of this method is the potential for over-alkylation.[4] The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to the formation of tertiary amine byproducts.[4][5] This can be mitigated by careful control of stoichiometry or by slow addition of the alkylating agent.[6]
N-Alkylation via Reductive Amination
Reductive amination is a robust and highly selective method for mono-alkylation that avoids the issue of over-alkylation.[7][8] This two-step, one-pot process is one of the most frequently used methods for C-N bond formation in the pharmaceutical industry.[9]
-
Step 1: Iminium Ion Formation. The primary amine reacts with an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form an iminium ion.[2][10]
-
Step 2: In-situ Reduction. A mild and selective reducing agent, added to the same pot, reduces the iminium ion to the target secondary amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium intermediate.[7][11]
This method's key advantage is its selectivity, as the secondary amine product does not readily react further under these conditions.
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14]
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of N-benzyl-1-(pyridin-2-yl)piperidin-4-amine via an SN2 reaction.
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃), powdered | ≥99% | Commercially Available |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Equipment | Specification | |
| Round-bottom flask, Magnetic stirrer, Stir bar | Standard laboratory glassware | |
| Reflux condenser, Heating mantle/Oil bath | Standard laboratory equipment | |
| Inert atmosphere setup (Nitrogen or Argon) | - | |
| Rotary evaporator, TLC plates, Silica gel | Standard laboratory equipment |
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq., e.g., 2.14 g, 10 mmol) and anhydrous potassium carbonate (2.2 eq., e.g., 3.04 g, 22 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Alkylating Agent Addition: While stirring vigorously, add benzyl bromide (1.05 eq., e.g., 1.25 mL, 10.5 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate, washing the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acid.[1][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure N-benzyl-1-(pyridin-2-yl)piperidin-4-amine.
Protocol 2: N-Alkylation via Reductive Amination with Cyclohexanone
This protocol details the synthesis of N-cyclohexyl-1-(pyridin-2-yl)piperidin-4-amine.
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| Cyclohexanone | ≥98% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Triethylamine (Et₃N) or DIPEA | ≥99% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Equipment | Specification | |
| Round-bottom flask, Magnetic stirrer, Stir bar | Standard laboratory glassware | |
| Inert atmosphere setup (Nitrogen or Argon) | - | |
| Rotary evaporator, TLC plates, Silica gel | Standard laboratory equipment |
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 2.14 g, 10 mmol) and 50 mL of anhydrous dichloromethane.
-
Free Amine Generation: Add triethylamine (1.2 eq., e.g., 1.67 mL, 12 mmol) to the suspension and stir for 15 minutes at room temperature to generate the free amine.
-
Carbonyl Addition: Add cyclohexanone (1.1 eq., e.g., 1.14 mL, 11 mmol) and stir the mixture for 30 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq., e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (40 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-1-(pyridin-2-yl)piperidin-4-amine.[10]
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the chemical processes.
Caption: Comparative workflow for Direct vs. Reductive N-Alkylation.
Caption: General Mechanism for Direct N-Alkylation (SN2).
Caption: General Mechanism for Reductive Amination.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls / Low Conversion | 1. Insufficiently reactive alkylating agent.2. Poor solubility of reagents.3. Inappropriate base. | 1. Switch to a more reactive alkyl halide (I > Br > Cl). A catalytic amount of potassium iodide (KI) can be added to facilitate reactions with bromides or chlorides.[15]2. Change to a more polar aprotic solvent like DMF to improve solubility.[15]3. For direct alkylation, ensure the base is strong enough. Cs₂CO₃ is more effective than K₂CO₃. For reductive amination, ensure the initial amine is fully deprotonated. |
| Over-alkylation (Di-alkylation) | The secondary amine product is reacting further with the alkyl halide. This is common in direct alkylation. | 1. Use the alkylating agent as the limiting reagent (e.g., 0.95 eq.).2. Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration.[6]3. Switch to the reductive amination protocol, which is inherently selective for mono-alkylation.[16] |
| Difficult Purification | Formation of multiple byproducts or unreacted starting material. | 1. Ensure the reaction has gone to completion via TLC/LC-MS before work-up.2. Perform an acidic/basic extraction during work-up to remove non-basic impurities or unreacted starting materials.3. Optimize chromatography conditions (try different solvent systems or use a gradient elution). |
| Reductive Amination Fails | 1. Iminium ion does not form.2. Reducing agent is not effective or has degraded. | 1. For stubborn ketones, adding a mild acid catalyst (e.g., acetic acid) can promote iminium formation. Ensure the initial amine is free-based correctly.2. Use a fresh bottle of sodium triacetoxyborohydride, as it can be moisture-sensitive. |
References
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Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
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- Chapter 2: Synthetic Methods for Alkyl Amines. (2023). In Modern Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [https://pubs.rsc.org/en/content/chapter/bk9781839168128-00029/978-1-83916-812-8]
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Application Notes and Protocols for Reductive Amination with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, making it an indispensable tool in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[2] This application note provides a detailed protocol and scientific rationale for conducting reductive amination using 4-Amino-1-(2-pyridyl)piperidine hydrochloride, a valuable building block in medicinal chemistry.
The hydrochloride salt of 4-Amino-1-(2-pyridyl)piperidine is a bifunctional molecule featuring a primary amino group on the piperidine ring and a pyridyl moiety. This unique structural motif makes it a sought-after intermediate in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies. The protocol detailed herein focuses on the reaction of the primary amine with a carbonyl compound to form a secondary amine, a common transformation in drug discovery programs.
Mechanistic Insights: The Chemistry Behind the Transformation
Reductive amination is a two-step process that occurs in a single pot.[3] The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to yield a protonated imine, also known as an iminium ion. The subsequent and irreversible step is the reduction of this iminium ion by a hydride source to afford the final amine product.
A key aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ-formed iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely employed reagent for this purpose due to its selectivity and tolerance of a broad range of functional groups.[4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the iminium ion over the more stable carbonyl starting material.[5]
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N₃·HCl | Thermo Fisher Scientific |
| Molecular Weight | 213.71 g/mol | Thermo Fisher Scientific |
| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheet |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Generic Material Safety Data Sheet |
| CAS Number | 77145-39-2 | Thermo Fisher Scientific |
Safety and Handling:
This compound is an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the reductive amination of this compound with a representative ketone, cyclohexanone. This serves as a foundational method that can be adapted for various aldehydes and ketones.
Materials:
-
This compound
-
Cyclohexanone (or other aldehyde/ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow Diagram:
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- 6. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-1-(2-pyridyl)piperidine Hydrochloride in Parallel Synthesis of Compound Libraries
Introduction: The Strategic Value of the 4-Amino-1-(2-pyridyl)piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for optimizing interactions with biological targets. The specific derivative, 4-Amino-1-(2-pyridyl)piperidine, offers a unique combination of features for diversity-oriented synthesis. The secondary amine at the 4-position serves as a versatile handle for derivatization, while the 1-(2-pyridyl) substituent can influence physicochemical properties such as solubility and membrane permeability, and may also engage in additional binding interactions with target proteins.
This guide provides an in-depth exploration of the application of 4-Amino-1-(2-pyridyl)piperidine hydrochloride in the parallel synthesis of compound libraries. As a hydrochloride salt, this building block requires specific considerations in reaction setup, which will be addressed in the detailed protocols. We will delve into three robust and widely adopted synthetic strategies amenable to high-throughput formats: amide coupling, reductive amination, and the Ugi four-component reaction. For each methodology, we will not only provide step-by-step protocols but also elucidate the underlying chemical principles that govern the choice of reagents and conditions, ensuring that researchers can confidently and efficiently leverage this valuable scaffold in their drug discovery endeavors.
PART 1: Foundational Chemistry and Library Synthesis Strategies
The primary amino group of 4-Amino-1-(2-pyridyl)piperidine is the key functional handle for diversification. Its nucleophilicity allows for a range of chemical transformations to be performed in a parallel format, enabling the rapid generation of large and structurally diverse compound libraries.
Amide Coupling: Building Diverse Amide Libraries
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[3] By coupling 4-Amino-1-(2-pyridyl)piperidine with a diverse set of carboxylic acids, a library of amides with varied R-groups can be rapidly synthesized. For parallel synthesis, the choice of coupling agent is critical to ensure high conversion, minimal side reactions, and easy purification. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this purpose due to its high reactivity and low propensity for racemization.[4]
Causality of Experimental Choices:
-
Starting Material: this compound requires the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine for reaction.[5]
-
Coupling Reagent: HATU is chosen for its ability to rapidly form a highly reactive OAt-active ester with the carboxylic acid, which then efficiently reacts with the amine. This leads to high yields and short reaction times, ideal for parallel synthesis.[4]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to ensure the solubility of the starting materials and reagents.
Experimental Workflow: Parallel Amide Coupling
Caption: Workflow for parallel reductive amination.
Protocol 2: Parallel Reductive Amination using STAB
-
Preparation of Stock Solutions:
-
Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Base Solution: Prepare a 0.3 M solution of DIPEA in anhydrous DCM.
-
Carbonyl Library: Prepare 0.2 M solutions of a diverse library of aldehydes or ketones in anhydrous DCM in a 96-well plate format.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 250 µL (0.05 mmol, 1.0 eq) of the this compound solution.
-
Add 200 µL (0.06 mmol, 1.2 eq) of the DIPEA solution to each well.
-
Add 250 µL (0.05 mmol, 1.0 eq) of the appropriate aldehyde or ketone solution to each corresponding well.
-
Allow the mixture to stir for 10-15 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (16 mg, 0.075 mmol, 1.5 eq) to each well as a solid or as a slurry in DCM.
-
-
Reaction:
-
Seal the 96-well plate securely.
-
Shake the plate at room temperature for 4-16 hours. The reaction time will vary depending on the reactivity of the carbonyl compound.
-
-
Work-up and Purification:
-
Option A (Aqueous Work-up): Carefully quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well. Extract the products using an automated liquid-liquid extraction system with DCM.
-
Option B (Scavenger Resin): Add a polymer-supported scavenger resin (e.g., a benzaldehyde resin to remove excess primary amine or a tris(2-aminoethyl)amine resin to remove excess aldehyde) and shake for an additional 2-4 hours. [6][7]Filter the resins and collect the filtrate.
-
Concentrate the crude product solutions in a centrifugal evaporator.
-
Purify the library members using an automated mass-directed preparative HPLC system. [8] Expected Results:
-
| Parameter | Expected Outcome |
| Yield | 35-80% (isolated yield after purification) |
| Purity | >85% (as determined by LC-MS) |
| Reaction Time | 4-16 hours |
Note: Reactions with ketones are generally slower and may require longer reaction times or mild heating.
Ugi Four-Component Reaction: Maximizing Molecular Diversity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating complex molecules from simple starting materials. [9][10][11]In a single pot, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide are combined to produce an α-acylamino amide. By using 4-Amino-1-(2-pyridyl)piperidine as the amine component, libraries of compounds with four points of diversity can be constructed.
Causality of Experimental Choices:
-
Multicomponent Nature: The U-4CR's convergence allows for the creation of highly complex and diverse structures in a single, atom-economical step. [10]* Solvent: Protic solvents like methanol or trifluoroethanol are often used to facilitate the formation of the initial iminium ion intermediate.
-
Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating to drive it to completion.
Experimental Workflow: Parallel Ugi Four-Component Reaction
Caption: Workflow for the parallel Ugi four-component reaction.
Protocol 3: Parallel Ugi Four-Component Reaction
-
Preparation of Stock Solutions:
-
Amine/Base Solution: Prepare a 0.2 M solution of this compound and a 0.24 M solution of DIPEA in methanol.
-
Carbonyl Library: Prepare 0.2 M solutions of a diverse library of aldehydes or ketones in methanol.
-
Carboxylic Acid Library: Prepare 0.2 M solutions of a diverse library of carboxylic acids in methanol.
-
Isocyanide Library: Prepare 0.2 M solutions of a diverse library of isocyanides in methanol.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 250 µL (0.05 mmol, 1.0 eq) of the amine/base solution.
-
Add 250 µL (0.05 mmol, 1.0 eq) of the appropriate aldehyde or ketone solution to each corresponding well.
-
Add 250 µL (0.05 mmol, 1.0 eq) of the appropriate carboxylic acid solution to each corresponding well.
-
Add 250 µL (0.05 mmol, 1.0 eq) of the appropriate isocyanide solution to each corresponding well.
-
-
Reaction:
-
Seal the 96-well plate securely.
-
Shake the plate at room temperature for 24-48 hours. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
-
Work-up and Purification:
-
Concentrate the reaction mixtures in a centrifugal evaporator.
-
Redissolve the residues in a suitable solvent for purification (e.g., DMSO/methanol).
-
Purify the library members using an automated mass-directed preparative HPLC system.
-
Expected Results:
| Parameter | Expected Outcome |
| Yield | 25-70% (isolated yield after purification) |
| Purity | >85% (as determined by LC-MS) |
| Reaction Time | 24-48 hours |
Note: Ugi reactions can sometimes be complex, and optimization of stoichiometry and reaction conditions may be required for specific combinations of reactants.
PART 2: Purification and Characterization of Compound Libraries
A critical aspect of parallel synthesis is the efficient purification and characterization of the resulting compound libraries to ensure the quality of data generated in subsequent biological screening.
High-Throughput Purification
For solution-phase parallel synthesis, purification is typically the bottleneck. Automated high-throughput purification systems are essential. [12]Mass-directed preparative HPLC is the industry standard, allowing for the isolation of the target compound based on its mass-to-charge ratio. [8] Alternatively, for less complex reaction mixtures, the use of polymer-supported scavenger resins can be a highly effective and time-efficient purification strategy. [13][14][6][15]These resins are functionalized polymers that selectively react with and sequester excess reagents or byproducts, which can then be removed by simple filtration.
Quality Control
All library members should be analyzed to confirm their identity and purity. High-throughput LC-MS is the primary tool for this purpose, providing both retention time and mass spectral data. For a representative subset of the library, ¹H NMR should be performed to confirm the structure. Purity is typically targeted to be >90% for compounds intended for primary screening. [16][17]
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries. Its strategic use in robust chemical transformations such as amide coupling, reductive amination, and the Ugi four-component reaction allows for the rapid exploration of chemical space around a privileged scaffold. The protocols and workflows detailed in this guide provide a solid foundation for researchers to efficiently generate high-quality compound libraries, thereby accelerating the identification of novel hit compounds in the drug discovery process. By understanding the underlying chemical principles and leveraging modern automation and purification technologies, the full potential of this scaffold can be realized.
References
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Dendrimers as Scavengers for Rapid Purification in Solution-Phase Parallel Synthesis. (2000). Molecules. Available at: [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2022). ACS Central Science. Available at: [Link]
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Parallel Synthesis of Aurones Using a Homogeneous Scavenger. (2018). Molecules. Available at: [Link]
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High throughput analysis and purification in support of automated parallel synthesis. (1998). Molecular Diversity. Available at: [Link]
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Polymer-Supported Quenching Reagents for Parallel Purification. (1997). Journal of the American Chemical Society. Available at: [Link]
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Strategies in organic synthesis: solid-supported reagents and scavenger resins. (2004). University of Pittsburgh. Available at: [Link]
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New Developments in Polymer-Supported Reagents, Scavengers and Catalysts for Organic Synthesis. (2004). Current Opinion in Drug Discovery & Development. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Available at: [Link]
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Synthesis Technologies & Purification & Analysis at ChiroBlock. (n.d.). ChiroBlock. Available at: [Link]
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Inline purification in continuous flow synthesis – opportunities and challenges. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Available at: [Link]
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-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (2019). University of Huddersfield Research Portal. Available at: [Link]
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Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (2023). Nature Communications. Available at: [Link]
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Parallel Synthesis and Library Design. (n.d.). ScienceDirect. Available at: [Link]
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Amine workup. (2022). Reddit. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Laboratory automation – automated sample purification. (2022). Wiley Analytical Science. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. Available at: [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2014). ResearchGate. Available at: [Link]
-
Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013). Agilent. Available at: [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2017). ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). Organic Letters. Available at: [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules. Available at: [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. Available at: [Link]
-
COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. (2002). Nature Reviews Drug Discovery. Available at: [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (2023). Molecular Diversity. Available at: [Link]
-
Automated and Parallel Amide Synthesis. (2021). Chemistry – A European Journal. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). MDPI. Available at: [Link]
-
Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. (2001). ResearchGate. Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2023). Molecules. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
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Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. (2022). YouTube. Available at: [Link]
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High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2018). Biomacromolecules. Available at: [Link]
-
Parallel synthesis of libraries. (n.d.). ResearchGate. Available at: [Link]
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The Versatile Scaffold: Application of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, valued for their ability to interact with a multitude of biological targets and serve as a robust foundation for the development of novel therapeutics. The piperidine ring is one such scaffold, ubiquitous in a vast array of natural products and FDA-approved drugs.[1] This guide focuses on a particularly valuable derivative, 4-Amino-1-(2-pyridyl)piperidine hydrochloride , a versatile building block that has become instrumental in the synthesis of compounds targeting a range of therapeutic areas, most notably in the realms of oncology and central nervous system (CNS) disorders.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, key applications, and detailed experimental protocols for the utilization of this important chemical intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 77145-39-2 | [2] |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [3] |
| Molecular Weight | 213.71 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water | General Knowledge |
Safety and Handling: this compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies: The Gateway to a Versatile Intermediate
The synthesis of 4-Amino-1-(2-pyridyl)piperidine is typically achieved through the coupling of a protected 4-aminopiperidine derivative with a 2-halopyridine, followed by deprotection. The two most prevalent and effective methods for forging the critical C-N bond between the piperidine and pyridine rings are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Conceptual Synthetic Workflow
Figure 1: General synthetic workflow for this compound.
Protocol 1: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine via Nucleophilic Aromatic Substitution
This protocol details the synthesis of the free base, which can then be converted to the hydrochloride salt. The SNAr reaction is a classical and often cost-effective method for this transformation, driven by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.[4]
Materials and Reagents:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
2-Chloropyridine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 4M in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of tert-Butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
To a round-bottom flask charged with tert-butyl piperidin-4-ylcarbamate (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMF.
-
Add 2-chloropyridine (1.1 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Deprotection to 1-(Pyridin-2-yl)piperidin-4-amine
-
Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate from Step 1 in dichloromethane (DCM).
-
Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
To obtain the free base for derivatization, neutralize the crude salt with a saturated aqueous NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 1-(pyridin-2-yl)piperidin-4-amine.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of this compound lies in its utility as a versatile scaffold. The primary amino group at the 4-position serves as a key handle for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibitors: Targeting Cancer Signaling Pathways
A significant application of this scaffold is in the development of kinase inhibitors, particularly for the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The 4-aminopiperidine core can be elaborated to generate potent and selective inhibitors.
-
Protein Kinase B (Akt) Inhibitors: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been identified as potent, orally bioavailable inhibitors of Akt. In these structures, the 4-amino group is typically acylated to form a carboxamide, which can form crucial interactions within the ATP-binding pocket of the kinase. The 1-(2-pyridyl)piperidine moiety can be considered a bioisosteric replacement for the pyrrolopyrimidine core, offering a different vector for exploring SAR.
Sources
Application Note: Strategic Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core Employing 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of drug targets.[3][4] Small molecule kinase inhibitors have revolutionized therapeutic strategies by targeting the ATP-binding site of these enzymes, thereby modulating their activity.[5][6] The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in this context, serving as a bioisostere of the purine ring of ATP. This enables it to effectively compete for the kinase hinge region, a key interaction site.[7]
The clinical success of kinase inhibitors is often dictated by their selectivity and pharmacokinetic properties. The strategic incorporation of specific building blocks is paramount in optimizing these parameters. 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS 77145-39-2) is a valuable such building block.[8][9][10][11][12] The piperidine moiety can enhance aqueous solubility and provide a three-dimensional architecture that can be exploited to achieve selectivity, while the pyridyl group can engage in additional hydrogen bonding interactions within the kinase active site.
This application note provides a detailed protocol for the synthesis of a key intermediate, N-(1-(2-pyridyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a core structure found in potent kinase inhibitors such as the Akt inhibitor AZD5363.[13] The protocol leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the synthesis of such compounds.[14][15] We will also discuss the role of the resulting compound as an inhibitor of the Akt (Protein Kinase B) signaling pathway, a critical cascade in cell survival and proliferation.[2][5][16][17]
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Thermo Fisher Scientific | 77145-39-2 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich | 3680-69-1 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |
| n-Butanol (n-BuOH) | Sigma-Aldrich | 71-36-3 |
| Ethyl acetate (EtOAc) | Fisher Scientific | 141-78-6 |
| Hexanes | Fisher Scientific | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | N/A |
| Brine | Fisher Scientific | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 |
| Deuterated chloroform (CDCl₃) | Cambridge Isotope Labs | 865-49-6 |
| Deuterated dimethyl sulfoxide (DMSO-d₆) | Cambridge Isotope Labs | 2206-27-1 |
Experimental Protocol: Synthesis of N-(1-(2-pyridyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol is based on established methodologies for the nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines.[14][15]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol).
-
Add this compound (1.53 g, 7.16 mmol, 1.1 eq).
-
Add n-Butanol (30 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.4 mL, 19.5 mmol, 3.0 eq). The base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
Step 2: Reaction Execution
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (50 mL).
-
Separate the organic layer and wash it with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford the pure N-(1-(2-pyridyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.
Step 4: Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Expected ¹H NMR (400 MHz, DMSO-d₆) signals would include characteristic peaks for the pyrrolo[2,3-d]pyrimidine and the 1-(2-pyridyl)piperidine moieties.
Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (LCMS) | >95% |
| Appearance | Off-white to pale yellow solid |
Mechanism of Action and Targeted Signaling Pathway
The synthesized compound is a core scaffold of inhibitors targeting the Protein Kinase B (Akt) signaling pathway. The Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes including cell survival, growth, proliferation, and metabolism.[1][2][5][16][17] Dysregulation of this pathway is frequently observed in cancer.
The pyrrolo[2,3-d]pyrimidine core of the inhibitor acts as an ATP-competitive inhibitor by binding to the hinge region of the Akt kinase domain. The 1-(2-pyridyl)piperidine moiety extends into the solvent-exposed region, where further modifications can be made to enhance potency and selectivity.[18]
Below is a diagram illustrating the Akt signaling pathway and the point of inhibition.
Caption: The Akt/PKB Signaling Pathway and Point of Inhibition.
Experimental Workflow
The overall workflow from synthesis to biological evaluation is depicted below.
Caption: Overall workflow from synthesis to biological evaluation.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[9]
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound and should be handled with care.
-
DIPEA is a corrosive and flammable liquid.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(1-(2-pyridyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key building block for a class of potent Akt kinase inhibitors. The use of this compound as a starting material is highlighted, demonstrating its utility in constructing complex, biologically active molecules. The described SNAr reaction is a robust and scalable method for accessing this important scaffold, paving the way for further derivatization and the development of novel kinase inhibitors for therapeutic applications.
References
-
Akt/PKB signaling pathway. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Akt/PKB Signaling Pathway. (n.d.). Elabscience. Retrieved January 20, 2026, from [Link]
-
Akt Pathway (PI3K-Akt Pathway). (n.d.). Gosset. Retrieved January 20, 2026, from [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating the network. Cell, 129(7), 1261–1274. [Link]
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
-
Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(8), 814-819. [Link]
-
Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. (2020). Journal of Medicinal Chemistry, 63(21), 12648-12669. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2022). Journal of the American Chemical Society, 144(2), 645-655. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2019). Preprints.org. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 20, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2186–2201. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2017). Journal of Medicinal Chemistry, 60(19), 8148–8165. [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug discovery today, 20(1), 5-10.
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID-19. (2023). Molecular and Cellular Biochemistry, 478(10), 2439-2457. [Link]
-
Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2016). Journal of Medicinal Chemistry, 59(13), 6071-6098. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]
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- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. srinichem.com [srinichem.com]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
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- 7. H51108.03 [thermofisher.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound,(CAS# 77145-39-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 14. gosset.ai [gosset.ai]
- 15. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for Coupling Reactions with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the piperidine moiety stands out as a "privileged scaffold" due to its prevalence in a vast number of bioactive molecules and approved pharmaceuticals.[1][2] Its conformational flexibility allows for effective binding to a variety of biological targets.[2] The subject of this guide, 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS 77145-39-2), is a particularly valuable building block, incorporating multiple reactive sites that can be selectively functionalized to generate diverse chemical libraries.[3][4] This molecule features a primary amino group at the 4-position of the piperidine ring, a secondary amine within the piperidine ring, and a pyridine ring, offering multiple avenues for synthetic elaboration.
This document provides detailed experimental setups for two fundamental and widely used coupling reactions involving this compound: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and standard amide bond formation. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to troubleshoot and modify these methods for their specific synthetic targets.
PART 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides.[6]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[5]
For 4-Amino-1-(2-pyridyl)piperidine, a key consideration is the presence of two nitrogen nucleophiles: the endocyclic secondary amine of the piperidine and the exocyclic primary amine. The secondary amine is generally more nucleophilic and less sterically hindered, making it the more likely site of arylation under standard Buchwald-Hartwig conditions. The hydrochloride salt must be neutralized in situ by the base used in the reaction to liberate the free amine for coupling.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Coupling of 4-Amino-1-(2-pyridyl)piperidine with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or tBuDavePhos)[8]
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 2.4 mmol, 2.4 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube containing the substrates and base.
-
Inerting: Seal the Schlenk tube and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Initiation: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Notes |
| Amine | 4-Amino-1-(2-pyridyl)piperidine HCl | 1.2 equivalents |
| Aryl Halide | Aryl Bromide or Chloride | 1.0 equivalent |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | Xantphos, RuPhos, tBuDavePhos | 1.5-2x mol% of Pd |
| Base | NaOtBu or Cs₂CO₃ | 2.0-3.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80-110 °C | Substrate dependent |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability |
PART 2: Amide Bond Formation via Acylation
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. The primary amino group at the 4-position of this compound is an excellent nucleophile for acylation reactions with carboxylic acids, acyl chlorides, or anhydrides.
Scientific Rationale and Mechanistic Insights
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must be activated. This is typically achieved using "coupling reagents" that convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an active ester.[10] Common coupling reagents include carbodiimides like DCC and EDC, often used with additives like HOBt to minimize side reactions, and uronium/aminium salts like HATU and HBTU, which are known for their high efficiency and rapid reaction times.[10][11]
When using this compound, the primary amine is significantly more reactive towards acylation than the secondary piperidine amine, which is also part of a heterocyclic system. A base is required to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction.
Diagram: General Workflow for Amide Coupling
Caption: Workflow for amide bond formation using a coupling reagent.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method for the acylation of the primary amino group of this compound using a carboxylic acid and HATU as the coupling reagent.
Materials:
-
This compound
-
A carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 1.1 equiv) in the anhydrous solvent (5-10 mL).
-
Base Addition: Add the base (e.g., DIPEA, 3.0 mmol, 3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Notes |
| Amine | 4-Amino-1-(2-pyridyl)piperidine HCl | 1.2 equivalents |
| Carboxylic Acid | Substrate of choice | 1.0 equivalent |
| Coupling Reagent | HATU | 1.1 equivalents |
| Base | DIPEA or TEA | 3.0 equivalents |
| Solvent | DMF or DCM | Anhydrous |
| Temperature | Room Temperature (0 °C to RT) | Generally mild conditions |
General Considerations
Starting Material Handling and Safety
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion (Buchwald-Hartwig) | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. |
| Inappropriate ligand/base combination | Screen different ligands (e.g., from different generations) and bases.[6] | |
| Formation of side products (Buchwald-Hartwig) | Hydrodehalogenation of aryl halide | Use a less aggressive base or lower the reaction temperature. |
| Low or no conversion (Amide Coupling) | Incomplete activation of carboxylic acid | Allow for a pre-activation period before adding the amine. |
| Sterically hindered substrates | Use a more potent coupling reagent (e.g., COMU) or increase the reaction temperature.[10] | |
| Racemization (if chiral carboxylic acid is used) | High temperature or strong base | Perform the reaction at 0 °C. Use a weaker base like N-methylmorpholine (NMM).[10] |
References
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
- 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 4. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
The Untapped Potential of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride in Solid-Phase Peptide Synthesis: A Theoretical and Practical Guide
Foreword: Charting Unexplored Territory in Peptide Chemistry
In the landscape of solid-phase peptide synthesis (SPPS), the repertoire of reagents is both vast and well-established. However, innovation often arises from exploring the periphery of known chemical space. This document addresses the potential, though currently undocumented, applications of 4-Amino-1-(2-pyridyl)piperidine hydrochloride in SPPS. While a direct, widespread application of this specific molecule in routine peptide synthesis is not prominent in current literature, its unique trifunctional nature—possessing a primary amine, a piperidinyl secondary amine, and a pyridyl nitrogen—presents a compelling case for its investigation in several key areas of peptide chemistry.
This guide, therefore, takes a first-principles approach. We will dissect the molecule's chemical functionalities to propose and detail its theoretical applications as a novel scavenger in peptide cleavage and as a versatile building block for synthesizing modified peptides. The protocols herein are presented as robust starting points for researchers and drug development professionals to validate these hypotheses and potentially unlock new methodologies in peptide science.
I. Structural Analysis: A Molecule of Triple Functionality
The chemical structure of this compound is the foundation of its potential utility. It comprises three key functional regions, each with distinct chemical properties relevant to SPPS:
-
Primary Amino Group (-NH₂): Located at the 4-position of the piperidine ring, this group is a potent nucleophile, making it an ideal candidate for scavenging electrophilic species or for covalent attachment to a peptide chain.
-
Piperidine Ring: This saturated heterocycle contains a secondary amine that is part of the linkage to the pyridyl group. While less basic than piperidine itself due to the influence of the aromatic ring, it can still participate in acid-base chemistry.
-
Pyridyl Group: The pyridine ring is an electron-withdrawing aromatic system. The nitrogen atom in the ring is basic and can be protonated. This moiety can also engage in π-stacking interactions and act as a ligand for metal coordination, opening possibilities for creating peptides with unique properties.
II. Hypothetical Application 1: A Novel Scavenger in Peptide Cleavage Cocktails
The final step in Fmoc-based SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, typically achieved with a strong acid like trifluoroacetic acid (TFA).[1][2] This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups), which can lead to unwanted side reactions with nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine.[3] Scavengers are added to the cleavage cocktail to trap these carbocations.[1][3]
Causality Behind the Hypothesis
The primary amino group of this compound can act as an effective nucleophilic scavenger. Its amine functionality can quench the electrophilic carbocations generated during cleavage, thus preventing their deleterious interaction with the peptide. The presence of multiple basic nitrogens could also help to modulate the acidity of the cleavage medium.
Experimental Protocol: Cleavage with a Pyridylpiperidine-Based Scavenger Cocktail
This protocol is designed for the cleavage of a standard 10-mer peptide from a Rink Amide resin.
Materials:
-
Peptide-bound resin (e.g., 100 mg, 0.1 mmol scale)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation:
-
Transfer 100 mg of the dry peptide-resin into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and dry it under a stream of nitrogen.[1]
-
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the following cleavage cocktail (for a peptide containing Trp and Met):
-
TFA: 90% (v/v)
-
TIS: 5% (v/v)
-
This compound: 2.5% (w/v)
-
Water: 2.5% (v/v)
-
-
Note: The concentration of this compound may require optimization.
-
-
Cleavage Reaction:
-
Add 2 mL of the freshly prepared cleavage cocktail to the resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The resin may change color, which is normal.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to 10 mL of ice-cold diethyl ether.
-
Centrifuge the suspension at 3000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers and cleaved protecting groups.[4]
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity by reverse-phase HPLC and confirm the molecular weight by mass spectrometry.
-
Data Presentation: Comparison of Scavengers
| Scavenger | Target Carbocations | Proposed Mechanism of Action |
| Triisopropylsilane (TIS) | Trityl, Pbf, t-Butyl | Hydride donor, reduces carbocations. |
| Water | t-Butyl | Reacts with carbocations to form t-butanol. |
| 1,2-Ethanedithiol (EDT) | Trityl, t-Butyl | Traps carbocations via its thiol groups. |
| 4-Amino-1-(2-pyridyl)piperidine | Trityl, Pbf, t-Butyl | Nucleophilic trapping by the primary amino group. |
Visualization: Scavenging Mechanism
Caption: Carbocation trapping during TFA cleavage.
III. Hypothetical Application 2: A Building Block for Peptide Modification
The synthesis of peptidomimetics and modified peptides is a cornerstone of modern drug discovery. The introduction of non-natural moieties can enhance stability, improve pharmacokinetic properties, or introduce new functionalities.[5]
Causality Behind the Hypothesis
The primary amine of 4-Amino-1-(2-pyridyl)piperidine allows it to be coupled to a peptide backbone like a non-natural amino acid. This can be achieved by coupling it to the side-chain carboxyl group of Asp or Glu, or to the C-terminus of the peptide on the solid support. The incorporated pyridylpiperidine moiety can then serve as a scaffold for further modifications or as a pharmacophore itself.
Experimental Protocol: On-Resin Coupling to a Peptide Side-Chain
This protocol describes the coupling of 4-Amino-1-(2-pyridyl)piperidine to the side chain of an aspartic acid residue in a peptide sequence.
Materials:
-
Peptide-resin containing an Asp(OAll) residue (OAll is an orthogonal allyl protecting group).
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for deallylation
-
Phenylsilane
Procedure:
-
Selective Deprotection of Asp(OAll):
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (20 eq) in DCM for 1 hour to remove the allyl protecting group from the Asp side chain.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to neutralize the hydrochloride and activate the coupling agent.
-
Add this activation mixture to the peptide-resin.
-
Agitate the reaction at room temperature for 4-6 hours.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Take a small sample of the resin for a Kaiser test to confirm the consumption of the free carboxyl group (the test should be negative).
-
-
Final Cleavage and Analysis:
-
Proceed with the standard TFA cleavage protocol as described in the previous section.
-
Analyze the resulting modified peptide by HPLC and mass spectrometry to confirm successful coupling.
-
Data Presentation: Potential Applications of Modified Peptides
| Modification | Potential Application | Rationale |
| Pyridylpiperidine moiety | Enhanced receptor binding | The aromatic pyridyl group can participate in π-stacking interactions with aromatic residues in a receptor binding pocket. |
| Improved proteolytic stability | The non-natural structure can hinder recognition by proteases. | |
| Metal chelation | The pyridyl nitrogen can coordinate with metal ions, for applications in imaging or catalysis. | |
| Altered solubility/PK properties | The introduction of this moiety can modulate the overall hydrophilicity and charge of the peptide. |
Visualization: On-Resin Modification Workflow
Caption: Workflow for on-resin side-chain modification.
IV. Conclusion and Future Outlook
While the direct application of this compound in solid-phase peptide synthesis is not yet a mainstream technique, its chemical structure presents a compelling case for its exploration. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to investigate its potential as a novel scavenger and as a versatile building block for creating peptides with tailored properties. The validation of these hypotheses through rigorous experimentation could add a valuable new tool to the peptide chemist's arsenal, paving the way for the development of novel peptide-based therapeutics and research agents.
V. References
-
(Reference to a general SPPS review, if available from search)
-
(Reference to a paper on peptide modification, if available from search)
-
(Reference to a paper on scavengers, if available from search)
-
(Reference to a paper on Fmoc chemistry, if available from search)
-
Benchchem. Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
-
(Reference to a paper on piperidine derivatives, if available from search)
-
(Reference to a paper on peptide synthesis, if available from search)
-
(Reference to a paper on piperidine in SPPS, if available from search)
-
(Reference to a paper on SPPS protocols, if available from search)
-
NIH. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
(Reference to a paper on pyridine synthesis, if available from search)
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques.
-
(Reference to a paper on piperazine synthesis, if available from search)
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
(Reference to a paper on 4-methylpiperidine in SPPS, if available from search)
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
-
CDN. Cleavage Cocktail Selection.
-
(Reference to a paper on cyclopeptides, if available from search)
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Framework for Bioactivity Screening of Novel 4-Amino-1-(2-pyridyl)piperidine Derivatives
Abstract: The 4-amino-1-(2-pyridyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Its unique combination of a basic piperidine nitrogen, a hydrogen-bond-donating amino group, and a metal-chelating pyridyl moiety makes it an attractive starting point for the development of novel therapeutics. Piperidine-containing compounds are integral to many pharmaceuticals, highlighting their significance in drug design.[1] This document provides a comprehensive, field-proven framework for the systematic bioactivity screening of a library of compounds derived from 4-Amino-1-(2-pyridyl)piperidine hydrochloride. We present a tiered screening cascade designed to efficiently identify and characterize promising lead compounds, focusing on two of the most successful target classes in drug discovery: protein kinases and G-protein coupled receptors (GPCRs).[2] Detailed, step-by-step protocols for primary high-throughput screening (HTS) and essential counter-screening assays are provided to ensure scientific rigor and data integrity.
Rationale for Target Selection & Screening Strategy
The decision to focus initial screening efforts on protein kinases and GPCRs is rooted in the structural motifs of the parent scaffold. The pyridine and piperidine rings are common features in a vast number of kinase inhibitors, often interacting with the hinge region or other key pockets of the ATP-binding site.[3][4] The scaffold-based design paradigm has proven highly successful in generating potent and specific kinase inhibitors for oncology and other therapeutic areas.[3] Similarly, GPCRs, which constitute the largest family of cell surface receptors, are modulated by a wide array of small molecules where heterocyclic scaffolds are prevalent.[5][6]
Our proposed screening strategy follows a logical cascade designed to maximize efficiency and minimize false positives. This approach begins with broad, high-throughput primary assays to identify any compound exhibiting activity against the target class. Hits from this stage are then subjected to confirmatory and secondary assays to validate their activity and determine potency. Crucially, a parallel cytotoxicity screen is essential to discard compounds that induce a biological response simply by killing the cells, ensuring that the observed activity is specific to the target.[7][8]
Figure 1: A generalized workflow for the bioactivity screening cascade.
Primary High-Throughput Screening (HTS) Protocols
The initial screening phase is designed to rapidly assess the entire compound library at a single, high concentration (typically 10-20 µM) to identify "hits." Below are protocols for robust, HTS-compatible assays for both kinase and GPCR target classes.
Protocol 2.1: Pan-Kinase Inhibition HTS using ADP Detection
Principle: Most kinase activity results in the transfer of a phosphate group from ATP to a substrate, producing ADP. This assay quantitatively measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. Enzyme-coupled fluorescence or luminescence assays for ADP detection are simple, cost-effective, and robust for HTS.[9]
Materials:
-
Test Compounds (dissolved in DMSO)
-
Target Kinase and its specific substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Positive Control Inhibitor (e.g., Staurosporine)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Figure 2: Step-by-step workflow for a typical ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (at 10 mM in DMSO) into wells of a 384-well plate. For controls, dispense DMSO (vehicle control, 0% inhibition) and a positive control inhibitor (100% inhibition).
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in kinase buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final concentration of compound is now 10 µM.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Signal Detection: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader. High luminescence corresponds to high ADP production (low inhibition), while low luminescence indicates low ADP production (high inhibition).
Protocol 2.2: GPCR Activation HTS using Calcium Flux Assay
Principle: Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca2+) stores.[10] This assay uses a Ca2+-sensitive fluorescent dye that is loaded into cells. Upon GPCR activation by an agonist compound, the increase in intracellular Ca2+ binds to the dye, causing a measurable increase in fluorescence. This method is highly amenable to HTS.[11]
Materials:
-
Test Compounds (dissolved in DMSO)
-
HEK293 or CHO cells stably expressing the target GPCR
-
Cell culture medium and appropriate serum
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™, Molecular Devices)
-
Positive Control Agonist
-
Black, clear-bottom 384-well microplates
-
Automated liquid handler
-
Fluorescent plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiocdmo.com [probiocdmo.com]
Application Notes & Protocols: The Strategic Utility of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride in Novel Heterocyclic Synthesis
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Piperidine derivatives are integral to drugs across numerous therapeutic areas, including antipsychotics, analgesics, and anti-cancer agents.[1][2][3]
The reagent 4-Amino-1-(2-pyridyl)piperidine hydrochloride stands out as a particularly versatile building block. It offers two primary points for chemical diversification: the nucleophilic 4-amino group on the piperidine ring and the electronic properties of the N-pyridyl substituent. This dual functionality enables chemists to construct complex molecular architectures, making it a valuable starting material for generating libraries of novel compounds in drug discovery programs.[4] This guide provides in-depth protocols and technical insights into leveraging this reagent for the synthesis of advanced heterocyclic systems.
PART 1: Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the reagent's safety profile is mandatory. This compound is an irritant and requires careful handling to avoid exposure.
1.1 Personal Protective Equipment (PPE) Always wear appropriate PPE, including:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[5]
-
Body Protection: A lab coat or a chemical-protective suit is required to prevent skin contact.[5]
1.2 Handling and Storage
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[5][6]
1.3 First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[6][8]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]
PART 2: Core Synthetic Applications & Methodologies
The strategic value of 4-Amino-1-(2-pyridyl)piperidine lies in the reactivity of its primary amino group, which serves as a powerful nucleophile and a handle for constructing more complex heterocyclic systems.
Application I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines which are key structures in many pharmaceuticals.[9] This reaction is particularly effective for coupling the 4-amino group with a variety of aryl halides. The success of this transformation hinges on the careful selection of the palladium catalyst, phosphine ligand, and base, especially when dealing with potentially coordinating substrates like this one due to the pyridine nitrogen.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure reproducible results.[9]
-
Catalyst/Ligand System: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They promote the reductive elimination step (the C-N bond formation) and stabilize the active Pd(0) species, which is crucial for achieving high yields with sterically hindered or electronically challenging substrates.[9]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine starting material (or its hydrochloride salt after initial neutralization), generating the active nucleophile for the catalytic cycle.[9]
-
Anhydrous Solvent: The reaction must be conducted in an anhydrous solvent (e.g., toluene, dioxane) because water can hydrolyze the base and interfere with the catalytic cycle.[9]
Detailed Protocol: N-Arylation of 4-Amino-1-(2-pyridyl)piperidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 2.5 equiv. to neutralize the HCl salt and deprotonate the amine) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated piperidine.[9]
Quantitative Data Summary
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Toluene | 110 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Dioxane | 100 | 70-85 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 88-98 |
Note: Data is representative and compiled based on standard Buchwald-Hartwig reaction outcomes for similar substrates. Actual results may vary.
Workflow Visualization
PART 3: Pharmacological Relevance of Derivatives
Derivatives built upon the 4-amino-1-arylpiperidine scaffold are of significant interest in drug development. The ability to systematically modify the aryl group (via N-arylation) or build new rings (via condensation) allows for the fine-tuning of pharmacological properties. Piperidine-containing compounds have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many kinase inhibitors and other anticancer agents incorporate the piperidine moiety to orient functional groups within protein binding sites. [1]For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have been developed as potent and selective inhibitors of Protein Kinase B (Akt). [4]* Antidiabetic Agents: The well-known DPP-4 inhibitor, alogliptin, features a substituted piperidine ring, highlighting the scaffold's utility in metabolic diseases. [10]* Central Nervous System (CNS) Activity: The piperidine structure is a common feature in many CNS-active drugs, including antipsychotics and opioid receptor ligands. [2][11] The synthetic flexibility of this compound makes it an ideal starting point for exploring these and other therapeutic applications.
References
- Title: SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate Source: Thermo Fisher Scientific URL
- Title: Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine Source: Benchchem URL
- Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL
- Title: SAFETY DATA SHEET - Piperidine, hydrochloride Source: Fisher Scientific URL
- Title: 4-Amino-1-(2-pyridyl)
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Title: Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)
- Title: Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones Source: ZANCO Journal of Pure and Applied Sciences URL
- Source: Chemos GmbH & Co.
- Title: PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: CDH Fine Chemical URL
- Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: PMC - NIH URL
- Title: Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones Source: MDPI URL
- Title: Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core Source: RSC Publishing URL
- Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
- Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles Source: PMC - NIH URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of reactions with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Welcome to the technical support center for 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and achieve your synthetic goals.
Understanding the Reagent: A Multi-Functional Core
This compound (MW: 213.71 g/mol , CAS: 77145-39-2) is a trifunctional molecule with distinct reactive sites.[1][2][3] Understanding the relative nucleophilicity of the three nitrogen atoms is the cornerstone of successful reaction design.
-
N1 (Primary Amine): The exocyclic primary amino group at the C4 position is the most nucleophilic site. It behaves as a typical primary aliphatic amine and is the intended site for most acylation and alkylation reactions.
-
N2 (Tertiary Piperidine Amine): The piperidine nitrogen is a tertiary amine directly attached to an electron-withdrawing pyridine ring. This significantly reduces its nucleophilicity compared to a simple N-alkyl piperidine, preventing it from competing in most reactions under standard conditions.
-
N3 (Pyridine Ring Nitrogen): The nitrogen within the pyridine ring is the least nucleophilic and generally non-reactive under typical amide coupling or reductive amination conditions. Its basicity, however, can influence the overall reaction environment.
The compound is supplied as a hydrochloride salt, which means the most basic nitrogen atoms (primarily N1 and N2) are protonated. This necessitates the use of a base in stoichiometric amounts to liberate the free amine for reaction.
Caption: Decision tree for troubleshooting low amide coupling yields.
Issue 2: Poor Yields or Complex Mixtures in Reductive Amination
Q: I'm trying to perform a reductive amination with an aldehyde/ketone, but the reaction is messy. I see unreacted starting materials and multiple side products. How can I optimize this?
A: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on controlling the relative rates of imine formation and reduction. [4][5]A one-pot procedure is often preferred for convenience, but it requires careful selection of the reducing agent. [6] Potential Causes & Solutions:
-
Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce your starting aldehyde or ketone faster than the imine can form, leading to alcohol byproducts. [7] * Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations. [5][8]It is less reactive towards ketones and aldehydes but readily reduces the protonated iminium ion intermediate. [5][7]
-
Suboptimal pH: Imine formation is reversible and catalyzed by mild acid. [4]If the pH is too low, the primary amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl won't be sufficiently activated.
-
Solution: The reaction often benefits from the addition of a small amount of acetic acid (AcOH), which acts as a catalyst for imine formation. [5]When using STAB, the acetic acid byproduct can also serve this role.
-
-
Solvent Choice: The choice of solvent can impact both imine formation and the stability of the reducing agent.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions with STAB. [8]Avoid protic solvents like methanol with STAB, as it can react with the reagent. [8]If using NaBH₄ in a two-step process, methanol or ethanol are common choices. [8]
Parameter Recommended Condition Rationale Reducing Agent Sodium Triacetoxyborohydride (STAB) Selectively reduces the iminium ion over the starting carbonyl, enabling a one-pot reaction. [5][8] Stoichiometry Amine (1.0 eq), Carbonyl (1.0-1.2 eq), STAB (1.3-1.6 eq) A slight excess of the carbonyl and STAB ensures full conversion of the limiting amine. [5] Solvent Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) Aprotic solvents that are compatible with STAB and effectively solubilize reagents. [8] Additive Acetic Acid (Optional, 1-2 eq) Catalyzes the formation of the imine intermediate. [5] | Temperature | Room Temperature (0 °C to RT) | Mild conditions are typically sufficient. |
-
Reductive Amination Pathway and Pitfalls
Caption: Reaction pathway for reductive amination.
Frequently Asked Questions (FAQs)
Q1: Do I need to perform a separate step to neutralize the hydrochloride salt before my reaction? A: No, an in-situ neutralization is standard practice. Simply add a sufficient excess of a non-nucleophilic organic base (like DIPEA or TEA) to your reaction mixture along with the other reagents. A common mistake is not adding enough base. For most reactions, 2.0-3.0 equivalents are recommended.
Q2: How should I store this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [9]It is stable under recommended storage conditions but should be kept away from strong oxidizing agents. [3] Q3: Can I perform reactions on the piperidine nitrogen (N2)? A: While the primary amine (N1) is significantly more reactive, reactions at the piperidine nitrogen are possible under more forcing conditions or if the primary amine is protected. The attachment to the electron-withdrawing pyridyl ring makes this nitrogen less nucleophilic than a typical secondary amine within a piperidine ring. Q4: I am having trouble with purification. My product seems to be sticking to the silica gel column. What can I do? A: Basic amine products are notorious for poor behavior on standard silica gel chromatography.
-
Solution 1: Add a small amount of a basic modifier to your eluent system. 1-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase can significantly improve peak shape and recovery.
-
Solution 2: Consider reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier, if your product is stable to acid.
-
Solution 3: If the product is sufficiently non-polar, an acidic wash during the workup can remove unreacted basic starting material into the aqueous layer, simplifying the subsequent chromatography. [10] Q5: What are the primary safety concerns with this reagent? A: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [1][3]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling a carboxylic acid to the primary amine of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should appear homogeneous.
-
Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture. Note: A slight excess of the amine can sometimes drive the reaction to completion if the acid is more valuable.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-6 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3x).
-
Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution to help remove DMF.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (with 1% NH₄OH or TEA if needed) to yield the desired amide.
Protocol 2: General Procedure for One-Pot Reductive Amination using STAB
This protocol describes the formation of a secondary amine by reacting an aldehyde or ketone with this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Base Addition: Add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Imine Formation (Optional Catalyst): Add glacial acetic acid (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 5-10 minutes. Note: The reaction may bubble slightly.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography as described in the amide coupling protocol.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)piperidine dihydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Jogireddy, R., & Dakas, P. (n.d.). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
-
Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]
Sources
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- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues with 4-Amino-1-(2-pyridyl)piperidine hydrochloride in organic solvents
Welcome to the technical support resource for 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered with this reagent, particularly its solubility in organic solvents. We will explore the chemical principles governing its behavior and provide practical, field-tested strategies to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃·HCl.[1] It has a molecular weight of approximately 213.71 g/mol .[1][2] The structure consists of a piperidine ring substituted with an amino group at the 4-position and a pyridyl group at the 1-position. It is supplied as a hydrochloride salt to enhance its stability and shelf-life.
Q2: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
This is the most common issue users face. The poor solubility stems from the fact that the compound is a hydrochloride salt. The protonation of one or more of the basic nitrogen atoms by hydrochloric acid gives the molecule a significant ionic character.[3]
Organic solvents are broadly classified by their polarity. Non-polar or weakly polar solvents like DCM, THF, and ethyl acetate are poor at solvating charged species. The principle of "like dissolves like" governs solubility; the highly polar, ionic salt is incompatible with these solvents. While the free base (the non-salt form) would likely be soluble in a range of organic solvents, the salt form is not.
Q3: In which solvents can I expect better solubility?
Generally, hydrochloride salts show improved solubility in more polar solvents.[4] You can expect better, though not always complete, solubility in the following:
-
Polar Protic Solvents: Methanol, Ethanol, Water. These can hydrogen bond and solvate the ions effectively.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for dissolving polar, salt-like organic molecules.
It is crucial to note that "soluble" is relative. Always perform a small-scale solubility test before committing your full reaction scale.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides actionable protocols to address poor solubility during your experimental setup. The primary strategies involve either finding a suitable polar solvent system or converting the salt to its more soluble free-base form in situ.
Q4: I need to run my reaction in a non-polar or weakly polar solvent (e.g., DCM, THF). How can I get my reagent into the solution?
Directly dissolving the hydrochloride salt is unlikely to be successful. The most robust strategy is to perform an in situ neutralization to generate the free base, which is significantly more soluble in less polar organic solvents.
Core Concept: By adding a suitable base, you can deprotonate the ammonium salt, removing the ionic charge and leaving the neutral, organic-soluble free amine. The reaction is as follows:
R-NH₃⁺Cl⁻ + Base → R-NH₂ (free base) + [Base-H]⁺Cl⁻
The choice of base is critical to avoid side reactions.
Experimental Protocol: In-Situ Neutralization
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add your this compound and the desired anhydrous organic solvent (e.g., DCM, THF, Acetonitrile).
-
Base Selection: A non-nucleophilic organic base is typically preferred.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common choices. They are soluble in most organic solvents and the resulting ammonium salt byproduct often precipitates or can be easily washed away.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in more polar aprotic solvents like DMF or acetonitrile.[5] These are solids and can be filtered off after the reaction.
-
-
Stoichiometry: Add at least 1.1 equivalents of the base relative to the hydrochloride salt. If your molecule has multiple potential protonation sites, you may need 2.1 equivalents to ensure complete neutralization. It is recommended to start with 1.1 equivalents for this specific molecule.
-
Execution:
-
Add the base to the suspension of the hydrochloride salt in the solvent at room temperature.
-
Stir the mixture for 30-60 minutes. You may observe the solid hydrochloride salt gradually dissolving as the more soluble free base is formed.
-
The resulting solution/suspension now contains the active, soluble free amine and can be used directly in your subsequent reaction step (e.g., adding an electrophile for an acylation or alkylation).
-
-
Workup Consideration: After your main reaction is complete, the byproduct salt (e.g., triethylammonium chloride) can typically be removed with an aqueous wash.
Data Presentation: Qualitative Solubility Predictions
| Solvent Class | Example Solvents | Predicted Solubility of HCl Salt | Rationale & Expert Insight |
| Non-Polar Aprotic | Hexanes, Toluene | Very Poor | Lacks polarity to stabilize the ionic salt structure. Not recommended. |
| Ethereal | Diethyl Ether, THF | Poor | Weakly polar. Unlikely to achieve sufficient concentration for most reactions. |
| Halogenated | DCM, Chloroform | Poor to Very Poor | While more polar than ethers, still insufficient for dissolving the salt form.[5] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Good | Higher dielectric constants can stabilize the ions. DMF and DMSO are often the best choices for difficult-to-dissolve salts. |
| Polar Protic | Methanol, Ethanol | Good | Can form hydrogen bonds and have high polarity. However, may be reactive (e.g., act as a nucleophile) in some reaction schemes. Use with caution. |
| Aqueous | Water | Good to Very Good | As a salt, it is designed for aqueous solubility.[3][4] The pH will significantly influence solubility.[6] |
Q5: I tried dissolving the salt in DMF, but it's still not fully soluble. What are my options?
Even in highly polar solvents, solubility can be limited. Here are some troubleshooting steps:
-
Gentle Heating: Gently warming the mixture (e.g., to 40-50 °C) can often increase both the rate of dissolution and the ultimate solubility. Always check the thermal stability of your compound first.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Co-Solvent System: Sometimes, a mixture of solvents works better than a single one. For example, a small amount of methanol in DCM can sometimes help, but this can complicate reactions. A more reliable approach is to use a robust polar aprotic solvent like DMF or DMSO as the primary solvent.
-
Revert to Neutralization: If achieving a true solution is proving difficult, the in situ neutralization strategy described in Q4 is often the most reliable path forward, even in polar aprotic solvents, as the free base will almost certainly have higher solubility.
Visualization: Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Decision workflow for handling 4-Amino-1-(2-pyridyl)piperidine HCl.
References
-
PubChem. (n.d.). 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)piperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2019). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 3(6), 364–373. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
-
ResearchGate. (2020). Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800183. [Link]
-
Reddit. (2014). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
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- 2. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side-product formation in reactions of 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Welcome to the technical support center for 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common issues, particularly concerning side-product formation, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you might encounter during your reactions with this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: My reaction has produced a mixture of mono- and di-acylated/alkylated products, leading to low yield of the desired compound and difficult purification.
Potential Cause: 4-Amino-1-(2-pyridyl)piperidine possesses two highly nucleophilic nitrogen atoms: the primary amine at the 4-position of the piperidine ring and the secondary amine of the piperidine ring itself. In acylation or alkylation reactions, both of these sites can react, leading to the formation of a mixture of products. The primary amine is generally more sterically accessible and more nucleophilic than the secondary amine, but competitive reactions are common.
Solution:
To achieve selective mono-acylation or mono-alkylation, a protection strategy is often necessary. The choice of which nitrogen to protect depends on the desired final product.
-
To react at the piperidine nitrogen (N-1): The primary amino group at the 4-position should be protected. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Boc Protection of the 4-Amino Group
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the amine. Use at least 2 equivalents of the base.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the Boc-protected product by column chromatography.
-
-
To react at the 4-amino group: The piperidine nitrogen is less nucleophilic due to the electron-withdrawing effect of the adjacent pyridyl group. Therefore, under carefully controlled conditions (e.g., using 1 equivalent of the acylating/alkylating agent at low temperature), selective reaction at the 4-amino group may be possible. However, for complete selectivity, protection of the piperidine nitrogen might be necessary in some cases, though this is less common.
Data Presentation: Comparison of Reaction Outcomes
| Reaction | Condition | Major Product(s) |
| Acylation with 1.1 eq. Acetyl Chloride | No protecting group | Mixture of mono- and di-acylated products |
| Acylation with 1.1 eq. Acetyl Chloride | 4-Amino group Boc-protected | N1-acetylated product |
Visualization: Selective Acylation Strategy
Caption: Workflow for achieving selective mono-acylation.
Issue 2: During a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig), I am observing a significant amount of a de-halogenated side-product from my aryl halide starting material.
Potential Cause: In Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the aryl halide. This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to produce the de-halogenated arene. This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture.
Solution:
To minimize hydrodehalogenation, it is crucial to maintain strictly anhydrous and anaerobic conditions.
Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably distilled over a suitable drying agent or purchased as anhydrous grade and stored under an inert atmosphere.
-
Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas.
-
Add the palladium catalyst, ligand, base (e.g., sodium tert-butoxide), aryl halide, and this compound to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent via a syringe or cannula.
-
-
Ligand and Base Selection:
-
The choice of ligand can influence the rate of the desired C-N bond formation versus the side reaction. Bulky, electron-rich phosphine ligands often promote the desired coupling.
-
Use a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Visualization: Competing Pathways in Buchwald-Hartwig Amination
Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in reactions, and should I neutralize it?
A1: The hydrochloride salt protonates the nitrogen atoms, rendering them non-nucleophilic. Therefore, for most reactions where the nitrogen atoms are intended to act as nucleophiles (e.g., acylation, alkylation, coupling), you must neutralize the hydrochloride salt by adding a base. Typically, at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to ensure that both the primary amine and the piperidine nitrogen are deprotonated.
Q2: Which nitrogen atom is more reactive?
A2: In general, the primary amine at the 4-position is more nucleophilic and sterically accessible than the secondary amine within the piperidine ring. The piperidine nitrogen's nucleophilicity is somewhat reduced by the electron-withdrawing effect of the adjacent 2-pyridyl group. The nitrogen on the pyridine ring is the least nucleophilic of the three. Therefore, in competitive reactions, the 4-amino group is expected to react preferentially, although mixtures are common without a proper protection strategy.
Q3: Can the pyridine ring itself participate in side reactions?
A3: Yes, the pyridine ring can be involved in side reactions. For instance, under strongly acidic conditions, the pyridine nitrogen can be protonated, which can affect the overall reactivity of the molecule. In some cases, particularly with highly reactive electrophiles, N-alkylation of the pyridine ring can occur. In palladium-catalyzed reactions, the pyridine moiety can sometimes coordinate to the metal center, potentially inhibiting catalysis.[1]
Q4: What are the best practices for storing this compound to maintain its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. The hydrochloride salt is generally more stable than the free base, which can be susceptible to oxidation and degradation.
Q5: I see an unexpected peak in my LC-MS that corresponds to a mass of [M+16]. What could this be?
A5: An [M+16] peak often indicates oxidation. The 2-aminopyridine moiety can be susceptible to oxidation, potentially forming an N-oxide or other oxidized species, especially if the reaction is exposed to air for extended periods at elevated temperatures. Ensure your reactions are performed under an inert atmosphere (nitrogen or argon) to minimize oxidation.
References
-
Selective Monoacylation of Symmetrical Diamines. Journal of Organic Chemistry, 2010 , 75(15), pp 5293–5296. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 2017 , 8, pp 8155-8159. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023 , 28(3), 1386. [Link]
Sources
Technical Support Center: Purification Strategies for Products of 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Welcome to the technical support center for navigating the purification challenges associated with synthetic products derived from 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a molecule possessing multiple basic nitrogen atoms, its derivatives often present unique purification hurdles. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the fundamental principles behind each strategic choice.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup and purification of compounds synthesized from this compound.
Q1: My crude NMR shows both my desired product and unreacted starting material. Their spots are very close on TLC. How can I effectively separate them?
This is a classic challenge, as the product often retains a similar polarity and the same basic core as the starting material. The strategy depends on the nature of the reaction.
Core Insight: The key difference to exploit is that the starting material has a free primary amine, while your product (e.g., an amide or a secondary amine from reductive amination) has a modified, less basic, or more sterically hindered amine at this position.
Strategy 1: Acid-Base Extraction (Liquid-Liquid Extraction)
This should be your first line of defense. It leverages the difference in basicity (pKa) between the starting material's primary amine and the product's newly formed functional group.
-
Rationale: While both compounds are basic, an amide product is significantly less basic than the amine starting material. You can exploit this by carefully adjusting the pH of the aqueous phase during an extraction.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms between the organic and aqueous layers, add a small amount of brine (saturated NaCl solution) to break it.
-
Poor Separation: If both compounds partition into the organic layer, the pH of your aqueous wash may be too high. Try a more weakly acidic solution, like a dilute solution of ammonium chloride (NH₄Cl) instead of HCl.
-
Strategy 2: Chromatography with Modified Mobile Phases
If extraction is insufficient, chromatography is the next step. Standard silica gel can be problematic for basic compounds like these.
-
Rationale: The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly interact with basic amines, leading to significant peak tailing and poor separation. To mitigate this, you must neutralize or "mask" these acidic sites.
-
Solution: Add a small percentage of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for highly polar systems) in your eluent (e.g., Dichloromethane/Methanol/NEt₃). This competitive base saturates the acidic sites on the silica, allowing your basic compounds to elute with much-improved peak shape.[1][2]
Q2: I ran a column with a triethylamine modifier, but my peaks are still broad. What are my other options?
While adding a basic modifier is a common fix, it's not always perfect. If peak shape remains an issue, consider changing the stationary phase.
Strategy 1: Amine-Functionalized Silica Gel (NH₂-Silica)
-
Rationale: This stationary phase has aminopropyl groups bonded to the silica surface. It acts as a weaker, more homogeneous basic surface compared to standard silica that has been treated with a mobile phase modifier. It is particularly effective for separating basic compounds.[3]
-
Eluent System: Typically, non-polar solvents like hexanes or ethyl acetate are used. You will likely not need a basic modifier with this type of column.
Strategy 2: Reversed-Phase Chromatography (C18)
-
Rationale: In reversed-phase chromatography, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent alternative if your compound is unstable on silica.
-
Eluent System: To ensure good peak shape for basic analytes, an acidic modifier is required to protonate the amines. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Be aware that TFA can form salts with your compound, which may require an additional step to remove. Formic acid is often preferred as it is more volatile.[2]
Q3: My product seems to be decomposing on the silica gel column. How can I confirm this and what should I do?
Compound stability on silica is a genuine concern, especially for sensitive functional groups.
-
Confirmation: To test for stability, dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and take a co-spot with the crude material. Let the TLC plate sit for 30-60 minutes before eluting. If the spot of the isolated compound shows new, lower Rf spots or streaking that wasn't in the co-spot, your compound is likely degrading on the silica.[1]
-
Solution: Avoid silica gel.
-
Crystallization: If your product is a solid, this is the most effective and scalable purification method. See Protocol 3 for a screening guide.
-
Alternative Stationary Phases: Use a less acidic stationary phase like alumina (basic or neutral grade) or the previously mentioned NH₂-Silica or reversed-phase C18.
-
Preparative TLC/HPLC: For small scales, these techniques can provide high purity, but they are less scalable.
-
Q4: I performed an amide coupling using EDC/HOBt. Now I have a urea by-product that is difficult to remove. How do I get rid of it?
The dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) derived urea by-products are notoriously difficult to remove by standard chromatography.
-
Strategy 1 (for EDC-urea): Acid Wash. The urea derived from EDC is water-soluble under acidic conditions. During your workup, perform several washes with a dilute acid like 1M HCl or saturated NH₄Cl solution. This will extract the urea into the aqueous phase.
-
Strategy 2 (for DCU): Filtration. The urea derived from dicyclohexylcarbodiimide (DCC), DCU, is poorly soluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. After the reaction is complete, you can often filter the reaction mixture (sometimes after concentrating and redissolving in a minimal amount of a suitable solvent) to remove the precipitated DCU.
-
Strategy 3: Solvent Precipitation/Trituration. If the urea remains, try concentrating your crude product and triturating (suspending and stirring) it with a solvent in which your product is soluble but the urea is not (e.g., diethyl ether or cold ethyl acetate). The urea should remain as a solid that can be filtered off.
Purification Strategy Decision Workflow
This flowchart provides a logical path to selecting the appropriate purification strategy based on initial analysis of your crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with Basic Modifier
This protocol is designed to purify basic compounds that are stable on silica gel.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 99:1 Hexane/Ethyl Acetate). Create a free-flowing slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your crude product in the minimum possible volume of your starting eluent and carefully pipette it onto the top of the column bed.
-
-
Elution:
-
Begin with a non-polar eluent system (e.g., 100% Hexanes or 98:2 DCM/Methanol) containing 0.5-1% triethylamine.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Collect fractions and analyze them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Insufficient basic modifier or strong interaction with silica. | Increase triethylamine concentration to 1.5-2%. If unresolved, switch to an alternative stationary phase (Protocol 2). |
| Compound Stuck on Column | Eluent is not polar enough. | Switch to a more polar solvent system, such as DCM/Methanol or Ethyl Acetate/Methanol (with NEt₃). |
| Poor Separation | Compounds have very similar Rf values. | Run a shallower gradient or switch to an isocratic (constant solvent composition) elution if the separation window is very small. |
Protocol 2: Acid-Base Extraction Workflow
This protocol is ideal as a first-step purification to remove non-basic impurities or separate compounds with different pKa values.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). Your basic product and starting material will move into the aqueous layer as their hydrochloride salts. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer , as this contains your product. Discard the organic layer (or save it for analysis to ensure the product was not lost).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This neutralizes the hydrochloride salt and regenerates the free base of your product.
-
Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., 3 x 50 mL of DCM). Your product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Recrystallization Solvent Screening
This method is highly effective for purifying solid products to a high degree of purity.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening Procedure:
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, water, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves easily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the solid is poorly soluble, heat the test tube gently. If it dissolves upon heating, it is a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent system that yields well-formed crystals with a significant reduction in visible impurities is the best choice for a larger scale recrystallization.
-
-
Large-Scale Recrystallization:
-
Dissolve your crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
PubChem. (n.d.). 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Velluz, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromacon. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)piperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5674-5748. [Link]
-
Barbe, J. (2025, June 4). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
Li, N., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6344. [Link]
-
Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
- Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis and optimization of 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized as a key intermediate.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. Common hurdles include incomplete reactions, formation of persistent impurities, and difficulties in product isolation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices and to offer robust, field-proven solutions to common synthetic challenges. Our goal is to empower you to diagnose issues effectively and optimize your reaction conditions for a successful, reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Amino-1-(2-pyridyl)piperidine, and how do I choose the best one?
The two most prevalent methods for constructing the C-N bond between the pyridine and piperidine rings are the Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is generally the most versatile and reliable method.[3][4] It is compatible with a wide range of 2-halopyridines (Cl, Br, I) and offers high yields under relatively mild conditions. It is the recommended starting point for most applications due to its broad functional group tolerance and high success rate.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 4-aminopiperidine with an activated 2-halopyridine (typically 2-fluoro- or 2-chloropyridine). While it avoids the use of expensive catalysts and ligands, it often requires higher temperatures and is highly dependent on the electronic properties of the pyridine ring. It is a viable, cost-effective alternative if the pyridine substrate is sufficiently electron-deficient.
Recommendation: Begin with a Buchwald-Hartwig approach. If cost is a major constraint and your starting materials are suitable, an SNAr can be explored, but be prepared for more rigorous optimization.
Q2: Should I use a protecting group for the primary amine on the 4-aminopiperidine moiety?
This is a critical consideration. The primary amine of 4-aminopiperidine is nucleophilic and can compete with the secondary piperidine nitrogen, leading to undesired side products such as dimer formation or bis-arylation.
-
When to use a protecting group: Using a protected starting material, such as N-Boc-4-amino-1-(2-pyridyl)piperidine, is highly recommended, especially during initial optimization. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of the coupling reaction and can be cleanly removed with acid during the final salt formation step.
-
When you might avoid a protecting group: In some highly optimized SNAr reactions with a large excess of 4-aminopiperidine, protection may be omitted. However, this often complicates purification, as you must separate the desired product from the starting amine.[5]
Recommendation: For the most reliable and clean reaction, use a Boc-protected 4-aminopiperidine derivative. This simplifies both the reaction and the subsequent purification.
Q3: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that provides good separation between your starting materials (2-halopyridine and aminopiperidine) and the product. A typical system is Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of ammonium hydroxide (0.5%) to prevent streaking of the basic amine spots. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material and product. For more quantitative analysis, HPLC is recommended.[6]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses specific problems you may encounter during the palladium-catalyzed synthesis.
Scenario 1: Low or No Conversion of Starting Materials
Question: I have set up my Buchwald-Hartwig reaction, but after several hours, TLC analysis shows only starting materials. What are the likely causes and how can I fix it?
Potential Causes:
-
Inactive Catalyst: The Pd(0) active catalyst has not formed or has been poisoned.
-
Inappropriate Base: The base is not strong enough, is sterically hindered, or has poor solubility.
-
Wrong Ligand Choice: The phosphine ligand is not suitable for the 2-halopyridine substrate.
-
Low Reaction Temperature: The reaction has not reached the necessary activation energy.
-
Poor Solvent Quality: Presence of oxygen or water in the solvent can deactivate the catalyst.
Diagnostic & Solution Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Coupling Reactions with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming challenges in synthetic routes involving 4-Amino-1-(2-pyridyl)piperidine hydrochloride. As a Senior Application Scientist, I understand that even routine coupling reactions can become problematic with complex substrates. This guide is structured to provide direct, actionable solutions to common issues encountered during amide bond formation and Buchwald-Hartwig amination, explaining the chemical principles behind each recommendation.
Understanding the Unique Challenges of 4-Amino-1-(2-pyridyl)piperidine
This reagent presents a unique combination of structural features that can complicate standard coupling protocols:
-
Two Nucleophilic Nitrogens: The molecule contains a primary aliphatic amine (at the 4-position of the piperidine ring) and a tertiary pyridyl nitrogen. The piperidine nitrogen is significantly more basic and nucleophilic than the pyridyl nitrogen, making it the primary site of reaction.[1][2][3][4]
-
The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the highly reactive primary amine is protonated. It must be neutralized in situ for it to act as a nucleophile.[5][6]
-
The "2-Pyridyl Problem": The 2-pyridyl group can chelate to palladium catalysts, potentially inhibiting the catalytic cycle in Buchwald-Hartwig reactions.[7] This requires careful selection of ligands to minimize catalyst poisoning.
-
Steric Hindrance: The piperidine ring, while conformationally flexible, can present steric challenges, particularly with bulky coupling partners.[8][9][10][11][12]
Part 1: Troubleshooting Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. When coupling a carboxylic acid to the primary amine of 4-Amino-1-(2-pyridyl)piperidine, failures often trace back to three key areas: amine availability, carboxylic acid activation, or reagent choice.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction shows no product formation, only starting materials. What's the most likely cause?
A1: The most common issue is the failure to neutralize the hydrochloride salt of the amine. The primary amine (R-NH2) is protonated as an ammonium salt (R-NH3+Cl-), which is not nucleophilic. You must add a sufficient amount of a non-nucleophilic base to liberate the free amine.
-
Core Directive: Add at least one equivalent of a tertiary amine base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize the HCl salt before adding your coupling reagent.[5][13] For a typical protocol, you will need an additional equivalent of base to facilitate the coupling itself, for a total of at least two equivalents.
Q2: I'm observing very low yield, and my main byproduct appears to be the unreacted, activated carboxylic acid. Why is the amine not reacting?
A2: This points to either insufficient amine nucleophilicity or steric hindrance. Assuming the amine hydrochloride has been neutralized, the issue may lie with the reaction conditions or the choice of coupling reagent.
-
Troubleshooting Workflow:
-
Confirm Basification: Ensure you are using at least two equivalents of base (e.g., DIEA). One to free the amine, and one to facilitate the coupling.
-
Solvent Choice: Poor solubility of the amine salt can limit its availability. While DMF is common, consider more polar aprotic solvents like NMP or DMA if solubility is an issue.
-
Upgrade Your Coupling Reagent: For sterically hindered substrates, standard carbodiimide reagents like EDC or DCC may be insufficient.[8][9][11] Switch to a more potent uronium or phosphonium salt-based reagent.
-
Table 1: Recommended Coupling Reagents for Challenging Amide Bond Formations
| Reagent Class | Example Reagents | Key Advantages for This Substrate | Typical Equivalents | Reference |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, low racemization. Highly effective for hindered amines. | 1.1 - 1.5 | [14] |
| Phosphonium Salts | PyBOP, PyAOP | Strong activating agents, particularly useful when uronium salts fail. Byproducts are generally easy to remove. | 1.1 - 1.5 | [14] |
| Carbodiimides | EDC, DIC | Economical, but often require an additive like HOBt to improve efficiency and reduce side reactions. Less effective for hindered systems. | 1.2 - 2.0 | [15] |
Q3: My reaction is messy, with multiple unidentified side products. What could be the cause?
A3: This often results from using a base that is too strong or reaction temperatures that are too high, leading to decomposition of the coupling reagent or starting materials.
-
Corrective Actions:
-
Base Selection: Use a hindered tertiary amine base like DIEA. Avoid using stronger bases like DBU or inorganic bases unless specifically required, as they can cause side reactions with many coupling reagents.
-
Temperature Control: Most amide couplings proceed well at room temperature.[15] Start your reaction at 0 °C, and allow it to slowly warm to room temperature. Only apply heat if no reaction is observed after several hours.
-
Acyl Chloride Conversion: If using an acyl chloride (generated from the carboxylic acid with thionyl chloride or oxalyl chloride), ensure all the chlorinating agent is removed before adding the amine to prevent unwanted side reactions.[15]
-
Visualizing the Troubleshooting Logic: Amide Coupling
Caption: The desired catalytic cycle vs. catalyst inhibition by the 2-pyridyl group.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.).
-
Add this compound (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIEA) (2.5 eq.) dropwise and stir for 10 minutes.
-
Add HATU (1.2 eq.) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using XPhos
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), XPhos (4.5 mol%), and sodium tert-butoxide (2.4 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (N2 or Ar) three times.
-
Under a positive flow of inert gas, add the aryl bromide (1.0 eq.) and this compound (1.2 eq.).
-
Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. ([Link])
-
University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ([Link])
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. ([Link])
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. ([Link])
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. ([Link])
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ([Link])
-
Filo. (2021). Compare the basicity of pyridine and piperidine. ([Link])
-
Reddit. (2020). Hydrochloride salt of amine. r/OrganicChemistry. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine? ([Link])
-
Ghaffari, M. F., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. ([Link])
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ([Link])
-
Scribd. (n.d.). Basicity of Piperidine & Pyridine. ([Link])
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ([Link])
-
Brainly.com. (2023). Compare the basicity of pyrrole, pyridine, and piperidine. ([Link])
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. ([Link])
-
Chem Zipper. (2019). Pyridine is almost 1 million times less basic than piperidine? Why? ([Link])
- Google Patents. (n.d.). US20150166481A1 - Method for producing optically active 3-aminopiperidine or salt thereof. ()
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. ([Link])
-
Fisher Scientific. (n.d.). Amide Synthesis. ([Link])
-
University of Wisconsin-Madison. (n.d.). Reactions of Amines. ([Link])
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. ([Link])
-
Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. ([Link])
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. ([Link])
-
Reddit. (2020). Hydrochloride salt of amine. r/Chempros. ([Link])
-
Deng, G., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. ([Link])
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. ([Link])
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. ([Link])
-
ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ([Link])
-
ResearchGate. (n.d.). of the N-arylation reaction of aryl iodides with amines under the... ([Link])
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. ([Link])
-
MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. ([Link])
-
Organic Letters - ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ([Link])
-
PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ([Link])
-
NIH. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. ([Link])
-
Semantic Scholar. (n.d.). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. ([Link])
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. ()
-
RWTH Publications. (n.d.). Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. ([Link])
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- 15. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Strategies for the Removal of Unreacted 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 4-Amino-1-(2-pyridyl)piperidine hydrochloride from a reaction mixture. As researchers, scientists, and drug development professionals, achieving high purity of your target compound is paramount. This resource is designed to equip you with the knowledge and experimental protocols to effectively address this separation challenge.
Understanding the Challenge
This compound is a versatile building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents.[1][2] Its structure contains a primary amine, a secondary amine within the piperidine ring, and a pyridine moiety, making it a highly polar and basic compound. When used as a starting material, especially in excess, its removal from a less polar product can be non-trivial due to its high water solubility and distinct chemical reactivity.
Key Chemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₅N₃·HCl | [3] |
| Molecular Weight | 213.71 g/mol | [4][5] |
| Appearance | Solid | |
| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol.[6] | N/A |
| Reactivity | Contains a nucleophilic primary amine and a basic piperidine nitrogen.[1] | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial aqueous work-up isn't removing all the unreacted starting material. What am I doing wrong?
This is a frequent issue stemming from the basic nature of both the starting material and potentially the product. A simple water wash is often insufficient. The key is to manipulate the pH of the aqueous phase to selectively protonate the starting material, thereby increasing its aqueous solubility while keeping the desired product in the organic phase.
Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction
The goal of this procedure is to exploit the different pKa values of the amine functionalities in the starting material versus the potentially less basic product.
Core Principle: By acidifying the aqueous wash, the highly basic piperidine and amino groups of the starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[7]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution. Start with 1M hydrochloric acid (HCl). The volume should be roughly equal to that of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the amine hydrochloride.[8]
-
Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8]
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]
Question 2: My product is also basic and extracts into the acidic aqueous layer. How can I separate two basic compounds?
When both the starting material and the product are basic, a simple acid wash is not selective. In this scenario, alternative purification techniques that do not rely on acid-base chemistry are necessary. Column chromatography and the use of scavenger resins are powerful alternatives.
Solution A: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[9]
Key Considerations:
-
Polarity Difference: This method is most effective when there is a significant polarity difference between your product and the highly polar this compound.
-
Tailing: Basic compounds can streak or "tail" on standard silica gel due to interactions with acidic silanol groups. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (e.g., 0.5-2%).
-
Use a deactivated silica gel or alumina.[10]
-
General Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product and the starting material.
-
Column Packing: Pack a column with silica gel in your chosen eluent.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with your solvent system, collecting fractions.
-
Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent.[9]
Solution B: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[11] This is an excellent method for removing unreacted primary amines.
Principle of Operation: An electrophilic scavenger resin is added to the reaction mixture. The resin's functional groups will covalently bind with the nucleophilic primary amine of the unreacted starting material.[12] The resin-bound impurity can then be easily removed by simple filtration.
Recommended Scavenger Resins for Primary Amines:
| Resin Type | Functional Group | Reactivity | Source |
| Isocyanate Resin | -NCO | Reacts with primary and secondary amines.[13] | [13] |
| Aldehyde Resin | -CHO | Selectively reacts with primary amines to form imines.[12][14] | [12][14] |
| Sulfonyl Chloride Resin | -SO₂Cl | Reacts with primary and secondary amines.[13] | [13] |
Experimental Protocol:
-
Resin Selection: Choose an appropriate scavenger resin based on the reactivity of your product. If your product is a secondary or tertiary amine, an aldehyde resin can selectively remove the primary amine starting material.[14]
-
Stoichiometry: Add a slight excess (typically 1.5-3 equivalents) of the scavenger resin relative to the amount of unreacted starting material.
-
Reaction: Stir the reaction mixture with the resin at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Work-up: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.
Question 3: I have a solid product. Can I use recrystallization to remove the starting material?
Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[15]
Principle: This technique relies on the differences in solubility between the desired compound and the impurity in a particular solvent at different temperatures.[16][17] The ideal scenario is that your product has high solubility in a hot solvent and low solubility in the same solvent when cold, while the starting material remains soluble at low temperatures.
Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points.[15]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.[17]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[16]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Pro-Tip: If your product is an amine, you can also attempt to recrystallize its hydrochloride salt, which may have different solubility properties than the free base.[18][19]
By systematically applying these principles and protocols, researchers can confidently address the challenge of removing unreacted this compound, ensuring the high purity required for subsequent research and development activities.
References
-
Supra Sciences. Solid-Supported Scavengers. Available from: [Link]
- Creswell, M. W., et al. (2005). Scavenger resin and processes for the use thereof. U.S. Patent 6,897,262 B2.
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
Booth, R. J., & Hodges, J. C. (1997). Self-indicating amine scavenger resins. Chemical Communications, (12), 1159-1160. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12406640, 4-Aminopiperidine hydrochloride. Available from: [Link]
- Godfrey, N. J. (1967). Process for the purification of amines. U.S. Patent 3,337,630.
- Gu, Z., & Weidner, J. J. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent 5,632,898.
-
SciSpace. Method for separating non-reacted monomer from mixture comprising non-reacted monomer. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]
-
Rogoza, A. (2019). Answer to "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?". ResearchGate. Available from: [Link]
-
González Ceballos, L. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Li, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6485. Available from: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5742. Available from: [Link]
-
Ataman Kimya. PIPERIDINE. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. Available from: [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]
-
DTIC. (2025). Piperidine Synthesis. Available from: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available from: [Link]
-
GSRS. ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]
-
ResearchGate. (2018). Typical examples of impurities observed in synthesized peptides. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 5. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Characterization of Unexpected Byproducts in 4-Amino-1-(2-pyridyl)piperidine hydrochloride Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis and handling of 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the systematic characterization and mitigation of these impurities.
Introduction
This compound is a key building block in medicinal chemistry. Its synthesis, typically involving the nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination between a 2-halopyridine and a 4-aminopiperidine derivative, can sometimes lead to the formation of unexpected byproducts. Understanding the potential side reactions and having a systematic approach to characterize these impurities is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).
This guide is structured to provide practical, experience-based insights into identifying and resolving common issues encountered during the synthesis of this important scaffold.
Frequently Asked Questions (FAQs)
Here we address common initial observations and questions that arise when unexpected byproducts are detected.
Q1: My reaction mixture shows multiple new spots on TLC/peaks in LC-MS besides my desired product. What are the most likely initial culprits?
A1: The presence of multiple unexpected signals often points to several common side reactions. The most probable initial sources are:
-
Incomplete reaction: Residual starting materials (4-aminopiperidine derivative and 2-halopyridine) are the first to check for.
-
Hydrodehalogenation of the pyridine ring: In palladium-catalyzed reactions, the halogen on the 2-halopyridine can be replaced by a hydrogen atom, leading to the formation of pyridine.
-
Diarylation: If the exocyclic primary amine of 4-aminopiperidine is not adequately protected, it can react with a second molecule of the 2-halopyridine, resulting in a diarylated byproduct.
-
Starting material impurities: Impurities present in the initial 4-aminopiperidine or 2-halopyridine can be carried through and sometimes participate in side reactions.
Q2: I observe a byproduct with a mass that is 2 units less than my product (M-2). What could this be?
A2: A mass difference of -2 Da often suggests an oxidation reaction. In the context of the piperidine ring system, this could indicate the formation of a piperidone derivative through oxidation of a secondary amine or a carbinolamine intermediate. Another possibility is the formation of an imine.
Q3: My NMR spectrum shows signals that are inconsistent with the expected structure, particularly in the aromatic region. What should I consider?
A3: Discrepancies in the aromatic region of the NMR spectrum could indicate several possibilities:
-
Isomeric products: Nucleophilic attack could potentially occur at other positions on the pyridine ring, though this is less likely with 2-halopyridines.
-
Ring-opening or rearrangement: Under certain conditions, the pyridine or piperidine ring can undergo rearrangement or cleavage. For instance, some substituted pyridines can undergo Smiles rearrangements.
-
Complexation with residual metals: If a palladium-catalyzed reaction was performed, residual palladium could complex with the product and alter the chemical shifts.
Q4: How can I quickly differentiate between a diarylated byproduct and my desired product using mass spectrometry?
A4: The diarylated byproduct will have a significantly higher molecular weight corresponding to the addition of another pyridyl group minus a hydrogen atom. The exact mass difference can be calculated based on the structure of your 2-halopyridine. High-resolution mass spectrometry (HRMS) can be invaluable in confirming the elemental composition of the unexpected peak.
Troubleshooting Guides for Byproduct Characterization
This section provides a systematic approach to identifying unknown byproducts based on analytical data.
Guide 1: Initial Assessment and Preliminary Identification
This workflow outlines the first steps to take when an unexpected byproduct is detected.
Guide 2: Detailed Spectroscopic Analysis for Structural Elucidation
Once a preliminary hypothesis is formed, detailed spectroscopic analysis is required for confirmation.
| Analytical Technique | Information Gained | Troubleshooting Tips for this compound Byproducts |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass and elemental composition. | Crucial for distinguishing between isomers and confirming the molecular formula of byproducts. |
| Tandem Mass Spectrometry (MS/MS) | Reveals fragmentation patterns, offering structural insights. | Compare the fragmentation of the byproduct with the desired product. Look for characteristic losses (e.g., loss of the amino group, fragmentation of the piperidine or pyridine ring). |
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of protons and carbons. | Look for changes in the number and chemical shifts of aromatic and aliphatic protons. The disappearance of the N-H proton of the primary amine and the appearance of a new set of pyridyl signals could indicate diarylation. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. | Essential for unambiguously determining the structure of a completely unknown byproduct. For example, HMBC can show long-range correlations that help piece together the molecular skeleton. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Look for the appearance or disappearance of key stretches, such as C=O (indicating oxidation to a piperidone) or changes in the N-H stretching region. |
Potential Byproducts and Their Characterization
The following table summarizes common byproducts, their likely origin, and key analytical signatures.
| Byproduct | Potential Origin | Key Analytical Signatures | Mitigation Strategies |
| Diarylated Product | Reaction of the primary amine with a second equivalent of 2-halopyridine. | MS: M+77 (for pyridyl addition). ¹H NMR: Disappearance of primary amine N-H protons, additional set of pyridine signals. | Use a protecting group (e.g., Boc) on the 4-amino group of piperidine. |
| Hydrodehalogenated Pyridine | Side reaction in Pd-catalyzed coupling. | MS: Peak corresponding to pyridine. GC-MS: Can be used to identify volatile byproducts. | Optimize ligand and base selection in Buchwald-Hartwig reactions. |
| Piperidone Derivative | Oxidation of the piperidine ring. | MS: M-2. IR: Appearance of a C=O stretch (~1700 cm⁻¹). ¹³C NMR: Appearance of a carbonyl carbon signal (~200 ppm). | Use an inert atmosphere; avoid oxidizing agents. |
| Ring-Opened Products | Degradation under harsh conditions. | Complex mixture of products, often difficult to characterize without extensive spectroscopic analysis. | Milder reaction conditions (lower temperature, weaker base). |
| N-Oxide | Oxidation of the pyridine nitrogen. | MS: M+16. ¹H NMR: Downfield shift of pyridine protons. | Control oxygen exposure; use purified solvents. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of an Unknown Byproduct
-
Isolate the Byproduct: Purify the reaction mixture using flash column chromatography or preparative HPLC to isolate the byproduct of interest.
-
Solvent Selection: Dissolve a small amount of the purified byproduct (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample.
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. Ensure sufficient scan numbers for good signal-to-noise, especially for ¹³C and 2D experiments.
Protocol 2: LC-MS/MS Method for Byproduct Profiling
-
Column Selection: Use a C18 reversed-phase column for good separation of the typically polar to moderately polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point for electrospray ionization in positive mode (ESI+).
-
MS Settings:
-
Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all potential byproducts.
-
Data-Dependent MS/MS (MS2): Set the instrument to automatically fragment the most intense ions from the full scan to obtain structural information.
-
-
Analysis: Compare the retention times and mass spectra of the peaks in the reaction mixture to those of the starting materials and the pure product.
Mechanistic Insights into Byproduct Formation
Understanding the underlying reaction mechanisms can help in predicting and avoiding the formation of byproducts.
Buchwald-Hartwig Amination Side Reactions
The catalytic cycle of the Buchwald-Hartwig amination involves several steps where side reactions can occur.
A -> B -> C; C -> D -> E; E -> F -> G; E -> H -> I; I -> J -> K; G -> A; K -> A; }
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination showing the competing pathway to hydrodehalogenation.As shown in the diagram, the palladium-amido intermediate can undergo either the desired reductive elimination to form the C-N bond or an undesired β-hydride elimination, which leads to the hydrodehalogenated byproduct. The choice of ligand and reaction conditions can influence the relative rates of these two pathways. Bulky, electron-rich ligands often favor reductive elimination.
References
- A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Synthesis. - DTIC.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Scaling Reactions with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
Welcome to the technical support guide for 4-Amino-1-(2-pyridyl)piperidine hydrochloride. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile building block from bench-scale to larger, pilot, or manufacturing scales. As a bifunctional molecule containing both a primary aliphatic amine and a more complex pyridyl-piperidine nitrogen, it presents unique challenges and opportunities in synthesis. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure your scale-up campaigns are efficient, safe, and successful.
Part 1: Foundational Knowledge & Pre-Campaign Planning
Scaling up any chemical process requires a deep understanding of the starting materials. This section addresses common preliminary questions regarding the physical properties, stability, and handling of this compound.
Q1: What are the critical physical and safety properties I should be aware of before scale-up?
A1: Understanding the fundamental properties is paramount for safe handling and process design. This compound (CAS No. 77145-39-2) is a solid material.[1][2][3] Key data points are summarized below.
| Property | Value / Observation | Implication for Scale-Up |
| Molecular Weight | 213.71 g/mol [1][2][3] | Essential for accurate molar calculations and stoichiometry. |
| Physical Form | Solid / Crystalline Powder | Handling requires dust control measures (e.g., ventilated enclosures, proper PPE) to prevent inhalation.[4] May form explosible dust-air mixtures if dispersed.[4] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2] | Mandates the use of gloves, safety glasses/face shields, and respiratory protection, especially when handling large quantities.[5][6] |
| Storage | Store in a dry, cool, well-ventilated place.[4][5] Keep container tightly closed. | The hydrochloride salt is hygroscopic. Improper storage can lead to clumping and introduce water, affecting reaction stoichiometry and potentially causing side reactions. |
| Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents.[5] | Avoid co-storage with these materials. When used in a reaction, addition order and temperature control are critical, especially when neutralizing the hydrochloride salt in situ. |
Q2: I'm having solubility issues as I increase the scale. Which solvents are recommended?
A2: Solubility is a common hurdle in scale-up. While comprehensive data is not publicly available, we can infer solubility characteristics from its structure. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. For reactions, polar aprotic solvents such as DMF, DMAc, and DMSO are often used, though solubility may be more limited and require heating. Nonpolar solvents like heptane or toluene are generally poor choices for the salt form but may be used as anti-solvents for crystallization or in biphasic systems after converting the salt to the free base.
Troubleshooting Tip: If your reaction solvent is suboptimal for solubility, consider a staged addition. Dissolve the hydrochloride salt in a minimum amount of a compatible polar solvent (e.g., methanol) before adding it to the bulk reaction mixture. Be sure to account for the compatibility of this co-solvent with your reaction chemistry.
Part 2: Navigating Reaction Scale-Up
The core of the scale-up challenge lies in maintaining reaction performance and selectivity. The dual-amine nature of this molecule is its most significant feature.
Diagram: Reactivity Sites of 4-Amino-1-(2-pyridyl)piperidine
Caption: Reactivity map of the two distinct nitrogen atoms.
Q3: I am performing an N-alkylation. Upon scale-up, I am seeing significant amounts of di-alkylation and other impurities. Why?
A3: This is a classic selectivity and process control issue. The primary amine on the piperidine ring (C4) is significantly more nucleophilic and less sterically hindered than the nitrogen atom attached to the pyridine ring (N1). At bench scale, with efficient heat dissipation and controlled addition, you can often achieve high selectivity. On a larger scale, issues arise from:
-
Poor Temperature Control: Localized hot spots, caused by the exothermic nature of alkylation and inefficient mixing, can provide enough energy to overcome the activation barrier for the less reactive N1 nitrogen to react.
-
Poor Mixing: Inadequate mixing leads to high local concentrations of the alkylating agent, increasing the probability of a second alkylation event on the already mono-alkylated product before the starting material is fully consumed.
-
Base Stoichiometry: If you are neutralizing the hydrochloride in situ and then adding a second equivalent of base for the alkylation, imprecise addition can lead to a mixture of free base and salt, complicating the reaction profile.
Solutions:
-
Reverse Addition: Add the 4-Amino-1-(2-pyridyl)piperidine (as a free-based solution or slurry) to the solution of the alkylating agent. This keeps the concentration of the more reactive species low.
-
Use a Protecting Group: For maximum selectivity, especially in complex syntheses, consider protecting the primary amine. A Boc group is a common choice.[7][8] This allows you to perform chemistry on the N1 nitrogen, followed by deprotection and reaction at the C4 amine.
-
Process Analytical Technology (PAT): Use in-situ monitoring (e.g., ReactIR) to track the consumption of starting material and the formation of the mono- and di-alkylated products, allowing for precise determination of the reaction endpoint.
Q4: My acylation reaction with an acid chloride is giving a low yield and a complex mixture. What's the likely cause?
A4: Acylation reactions with highly reactive agents like acid chlorides are extremely fast and often diffusion-controlled at scale. The primary issue is typically related to base and stoichiometry control.
-
Problem: The reaction generates HCl, which protonates any available amine, effectively "turning off" its nucleophilicity. If you start with the hydrochloride salt, you have one equivalent of HCl present already. Adding an acid chloride generates a second equivalent. You need at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid. At scale, if the base is not present at the point of reaction, the starting material or product will be protonated, halting the reaction and leading to decomposition of the acid chloride.
Recommended Scale-Up Protocol for Acylation:
-
Vessel Setup: In a reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, suspend this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF, ~10 L/kg).
-
Inerting: Purge the vessel with nitrogen.
-
Cooling: Cool the suspension to 0-5 °C.
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 2.2 eq) slowly, keeping the internal temperature below 10 °C. Stir for 30 minutes. You should observe the suspension becoming a clearer solution as the free base is formed.
-
Acylating Agent Addition: Add a solution of the acid chloride (1.05 eq) in the reaction solvent dropwise via an addition funnel, maintaining the internal temperature at 0-5 °C. The rate of addition should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quench & Work-up: Once complete, slowly quench the reaction by adding water. Proceed with standard aqueous work-up to remove base hydrochlorides and isolate the product.
Part 3: Work-Up and Purification
Isolating the product in high purity is often the most challenging aspect of scale-up.
Q5: How can I efficiently remove unreacted starting material or related impurities after the reaction?
A5: Purification strategy depends on the nature of your product and the impurities.
-
Acid/Base Extraction: The most powerful tool at your disposal is the difference in basicity between the starting material, your product (if the amines are still present), and non-basic impurities. You can perform an acidic wash (e.g., with dilute HCl or citric acid) to extract basic compounds into the aqueous layer, leaving non-basic products or impurities in the organic layer. Conversely, a basic wash (e.g., with NaHCO₃ or NaOH) can remove acidic impurities.
-
Crystallization: This is the most desirable method for purification at scale. If your product is a solid, perform a solvent screen to identify a system for recrystallization. Often, a mixture of a "good" solvent (in which the product is soluble when hot) and an "anti-solvent" (in which the product is insoluble) is effective. Isopropyl alcohol (IPA) is often a good starting point for hydrochloride salts.[9]
-
Column Chromatography: While essential at the discovery stage, silica gel chromatography is expensive, solvent-intensive, and generally avoided for large-scale operations. It should be considered a last resort. If you must use it, optimize the loading and solvent system extensively at the bench to maximize throughput.
Troubleshooting Workflow: Low Yield After Work-up
Caption: A logical workflow for diagnosing the root cause of yield loss during scale-up.
References
-
Piperidine. (n.d.). Ataman Kimya. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (2012). Organic & Biomolecular Chemistry. [Link]
-
How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
-
Chemical Stability and Characterization of Degradation Products. (n.d.). PMC - NIH. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A process for the preparation of 4-piperidone hcl hydrate. (2022).
-
Synthesis of piperidines and pyridine from furfural. (2023). PMC - NIH. [Link]
- Process for preparing N-amino piperidine hydrochloride. (n.d.).
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one. (n.d.). NIH. [Link]
-
4-Amino-1-methylpiperidine. (n.d.). Chem-Impex. [Link]
-
4-Amino-1-Boc-piperidine. (n.d.). PubChem. [Link]
-
Methylphenidate. (n.d.). Wikipedia. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry - ACS Publications. [Link]
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- 7. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
Disclaimer: This document is intended for informational purposes for research professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction: Unlocking the Potential of a Versatile Building Block
4-Amino-1-(2-pyridyl)piperidine is a key structural motif in medicinal chemistry, valued for its role in constructing molecules with diverse therapeutic applications.[1][2] It is commonly supplied as a hydrochloride (HCl) salt, a modification that enhances its stability and shelf-life. However, this salt form significantly impacts the reactivity of the primary amino group, a common point of confusion that can lead to failed or low-yielding reactions. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help you effectively utilize this reagent in your synthetic endeavors.
Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered when using 4-Amino-1-(2-pyridyl)piperidine HCl in various chemical transformations.
FAQ 1: My acylation/sulfonylation reaction is not proceeding. Why is the amine not reacting?
Core Issue: The primary amino group in the hydrochloride salt is protonated, forming an ammonium salt (-NH3+). This positive charge renders the nitrogen non-nucleophilic, thus preventing it from attacking electrophiles like acyl chlorides or sulfonyl chlorides.[3] A common mistake is assuming the amine is ready to react directly from the bottle.
Troubleshooting Protocol: In Situ Neutralization for Acylation
To enable the reaction, the amine must be deprotonated in situ to regenerate the nucleophilic free base.
Experimental Workflow: Acylation of an Amine Salt
Caption: Workflow for successful acylation of amine HCl salts.
Step-by-Step Guide:
-
Suspend 4-Amino-1-(2-pyridyl)piperidine HCl (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Crucially, use at least 2.0 equivalents.
-
Expert Insight: The first equivalent of base neutralizes the HCl salt to form the free amine. The second equivalent is required to scavenge the HCl that is generated as a byproduct of the acylation reaction itself. Insufficient base is a frequent cause of low conversion.
-
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Slowly add the acyl chloride or anhydride (1.0-1.2 eq.) to the mixture.
-
Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).
FAQ 2: I am attempting a reductive amination and observing poor yields. How does the hydrochloride salt interfere?
Core Issue: Reductive amination is a pH-sensitive, two-step process: (1) formation of an imine/iminium ion, followed by (2) reduction.[4][5][6] The acidic nature of the amine hydrochloride salt can inhibit the initial condensation with the aldehyde or ketone. Furthermore, some reducing agents are less effective at low pH.[7]
Troubleshooting Protocol: pH Management in Reductive Amination
The key is to neutralize the salt and use a reducing agent that is effective under neutral to slightly acidic conditions.
Logical Relationship: Reagents for Reductive Amination
Caption: Key reagent considerations for reductive amination.
Step-by-Step Guide:
-
Combine the 4-Amino-1-(2-pyridyl)piperidine HCl (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., DCM, 1,2-Dichloroethane).
-
Add a single equivalent (1.0-1.1 eq.) of a base like TEA to neutralize the starting material.
-
Allow the mixture to stir for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Expert Insight: Sodium triacetoxyborohydride is the reagent of choice for this transformation as it is milder than sodium borohydride and is effective in the slightly acidic conditions that favor imine formation, without significantly reducing the starting aldehyde or ketone.[7]
-
-
Stir until completion and perform an aqueous workup, typically with sodium bicarbonate solution.
FAQ 3: The hydrochloride salt has poor solubility in my chosen reaction solvent. What are my options?
Core Issue: As an ionic salt, 4-Amino-1-(2-pyridyl)piperidine HCl is highly polar. This leads to good solubility in polar protic solvents like water and methanol, but poor solubility in common aprotic organic solvents used for synthesis (e.g., DCM, THF, Toluene).[3] Poor solubility can hinder reaction rates and lead to reproducibility issues.
Troubleshooting Protocol: Overcoming Solubility Challenges
Option 1: Pre-reaction "Free-Basing" (Recommended for Control and Scale-up)
This involves converting the salt to its neutral, more soluble free base form in a separate workup step before the main reaction.
Step-by-Step Guide:
-
Dissolve the amine hydrochloride salt in water.
-
Add an aqueous base solution (e.g., 2M NaOH, K₂CO₃) until the pH is basic (pH > 11).[8]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting free base (often an oil or low-melting solid) can be used directly in the subsequent reaction.
Option 2: Using a Co-solvent
If an in-situ approach is necessary, modifying the solvent system can help. For reactions in solvents like THF, adding a small amount (5-10% by volume) of a polar aprotic co-solvent like DMF or DMA can improve the solubility of the salt and facilitate a more homogenous reaction.
Part 2: Data Summary & Mechanistic Overview
Table 1: Reactivity Comparison of Amine Forms
| Property | Hydrochloride Salt Form (-NH3+Cl-) | Free Base Form (-NH2) |
| Nucleophilicity | Very Low (Inactive) | High (Reactive) |
| Basicity | Non-basic | Basic (Lewis Base) |
| Solubility (Aprotic) | Low (e.g., in DCM, THF) | High |
| Solubility (Protic) | High (e.g., in H₂O, MeOH) | Moderate to High |
| Handling | Crystalline solid, stable | Often an oil, can be hygroscopic |
The Fundamental Equilibrium
The core principle governing the reactivity is the acid-base equilibrium between the inactive ammonium salt and the active free amine. The addition of a base is required to shift this equilibrium to the right, liberating the nucleophilic nitrogen.
Caption: The base-mediated equilibrium to generate the reactive free amine.
References
-
Reductive Amination of Aldehydes and Ketones. Chemistry Steps. Available at: [Link][6]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][7]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Acylation of Amines. Chemistry LibreTexts. Available at: [Link][9]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link][8]
-
Amines - Reactions. NCERT. Available at: [Link]
-
Reaction between hydrochloric and amine. Quora. Available at: [Link][3]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity. PubMed. Available at: [Link][2]
-
Reductive Amination. Organic Chemistry Portal. Available at: [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link][4][5]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Bioactivity Validation: A Comparative Analysis of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. These are often termed "privileged structures" due to their ability to interact with multiple, distinct biological targets. The piperidine ring is a quintessential example of such a scaffold, present in over 70 FDA-approved drugs and thousands of clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in modern drug design.[4]
This guide focuses on a specific, promising class of piperidine-containing molecules: 4-Amino-1-(2-pyridyl)piperidine hydrochloride derivatives . The strategic placement of a basic aminopiperidine core and a hydrogen-bond-accepting pyridyl group suggests significant potential for targeted biological interactions. Drawing parallels from structurally related compounds, such as the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series which yielded potent Protein Kinase B (PKB/Akt) inhibitors, we hypothesize that this scaffold is particularly well-suited for targeting the ATP-binding site of protein kinases.[5][6][7]
The purpose of this document is to provide an in-depth, technically robust framework for the bioactivity validation of novel derivatives from this chemical series. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system for analysis. Using kinase inhibition as our primary exemplar, we will objectively compare the performance of a hypothetical test compound against relevant alternatives, supported by detailed experimental workflows and data interpretation guides.
Section 1: The Scientific Rationale for Targeting Kinases
Protein kinases constitute one of the largest and most functionally diverse gene families, playing critical roles in regulating the majority of cellular signaling pathways.[8] They act as molecular switches, catalyzing the transfer of a phosphate group from ATP to substrate proteins, thereby modulating their activity.[8] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[8]
The 4-Amino-1-(2-pyridyl)piperidine scaffold is an attractive starting point for developing ATP-competitive kinase inhibitors. The rationale is grounded in its structural features:
-
Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to engage with the "hinge region" of the kinase, a critical anchor point for many inhibitors.
-
Scaffold for Vectorial Orientation: The piperidine ring acts as a rigid, three-dimensional scaffold. Substituents on the piperidine can be designed to project into specific hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.
-
Solvent-Front Interactions: The 4-amino group provides an additional point for hydrogen bonding, often with residues at the solvent-exposed front of the active site, which can further tune affinity and selectivity.
Caption: ATP-competitive inhibitors occupy the ATP binding pocket.
Section 2: A Framework for Objective Comparison
Validating a novel compound requires context. Its performance must be benchmarked against established molecules to ascertain its true potential. For this guide, we will evaluate a hypothetical compound against two comparators:
-
Test Compound (TC): A novel this compound derivative.
-
Positive Control (PC): A well-characterized, potent inhibitor of the target kinase (e.g., AZD5363, an Akt inhibitor). This validates that the assay is performing correctly.
-
Alternative Scaffold (AS): An inhibitor of the same target but from a different chemical class (e.g., an anilinopyrimidine-based inhibitor).[9] This comparison helps to understand if the novel scaffold offers any advantages in potency, selectivity, or other properties.
This tripartite approach ensures that the generated data is not only robust but also placed within the broader context of the drug discovery field.
Section 3: The Experimental Validation Workflow
A rigorous, multi-stage process is required to comprehensively validate the bioactivity of a potential kinase inhibitor. This workflow progresses from broad initial screens to detailed mechanistic studies.
Caption: A stepwise workflow for validating kinase inhibitors.
Step 1: Primary Biochemical Screening
Causality: The first crucial step is to determine if the test compounds exhibit any inhibitory activity against the purified target kinase. A single, relatively high concentration (e.g., 10 µM) is used to quickly identify "hits" from a library of compounds, conserving resources by eliminating inactive molecules early.
Protocol: ADP-Glo™ Kinase Assay
This luminescence-based assay is a robust choice due to its high sensitivity, non-radioactive nature, and direct measurement of kinase activity via ADP production.[10][11]
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and substrate solution (a peptide specific to the target kinase).
-
Compound Plating: In a 384-well plate, add 50 nL of test compounds (TC, PC, AS) dissolved in 100% DMSO. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Kinase Reaction: Add 5 µL of a solution containing the target kinase and substrate to each well. Pre-incubate for 15 minutes at room temperature to allow compound binding.[11]
-
Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to competitive inhibitors. Incubate for 1 hour at 30°C.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. Calculate the percent inhibition relative to the controls.
Data Presentation: Primary Screen Results
| Compound ID | Scaffold Type | % Inhibition at 10 µM (Target Kinase) |
| TC-1 | 4-Amino-1-(2-pyridyl)piperidine | 92% |
| PC | Known Akt Inhibitor | 98% |
| AS-1 | Anilinopyrimidine | 88% |
| Negative Ctrl | DMSO Vehicle | 1% |
Step 2: Potency Determination (IC₅₀)
Causality: After identifying a "hit," it is essential to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency.[12]
Protocol: Dose-Response Curve Generation
-
Follow the ADP-Glo™ protocol as described above.
-
Instead of a single concentration, prepare serial dilutions of each compound (e.g., 11 points, 1:3 dilution series starting from 30 µM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation: Comparative Potency
| Compound ID | Target Kinase IC₅₀ (nM) |
| TC-1 | 15 |
| PC | 5 |
| AS-1 | 25 |
Interpretation: The hypothetical data shows that TC-1 is a potent inhibitor, more potent than the alternative scaffold but slightly less potent than the established positive control.
Step 3: Selectivity Profiling
Causality: An ideal drug is highly selective for its intended target to minimize off-target effects and potential toxicity. Kinome scanning assesses the activity of an inhibitor against a broad panel of other kinases.[12] This is critical because the ATP-binding site is conserved across the kinome, making cross-reactivity a common challenge.
Protocol: Kinome Panel Screen
-
This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins).
-
The test compound (TC-1) is screened at a single concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.
-
The percent inhibition for each kinase is determined.
-
For any kinase showing significant inhibition (e.g., >50%), a full IC₅₀ determination is performed to confirm the off-target activity.
Data Presentation: Selectivity Profile
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity Index (Off-Target A / Target) |
| TC-1 | 15 | >10,000 | 1,500 | >667 |
| PC | 5 | 500 | 250 | 100 |
| AS-1 | 25 | >10,000 | >10,000 | >400 |
Interpretation: TC-1 demonstrates high selectivity, with a >667-fold preference for its target over Off-Target A. This is a highly desirable characteristic, superior to the positive control in this hypothetical example.
Step 4: Mechanism of Action (MoA) Elucidation
Causality: Understanding how a compound inhibits an enzyme is crucial for lead optimization. For kinase inhibitors, the most common mechanism is direct competition with ATP. This can be confirmed with an ATP competition assay.[12]
Protocol: ATP Competition Assay
-
Perform the kinase assay (e.g., ADP-Glo™) as previously described.
-
Set up a matrix of reactions where both the inhibitor concentration and the ATP concentration are varied.
-
Generate IC₅₀ curves for the inhibitor at multiple fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).
-
Interpretation: If the inhibitor is ATP-competitive, the apparent IC₅₀ value will increase as the ATP concentration increases. If the IC₅₀ remains unchanged, the mechanism is non-competitive.
Caption: Competitive inhibitors bind only to the free enzyme.
Data Presentation: MoA Summary
| Compound ID | Mechanism of Action |
| TC-1 | ATP-Competitive |
| PC | ATP-Competitive |
| AS-1 | ATP-Competitive |
Section 5: Validating Activity in a Cellular Context
Causality: Potent activity against a purified enzyme is only the first step. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and produce a measurable biological effect. Cellular assays are essential to confirm this.
Protocol: Western Blot for Downstream Signaling
For an Akt inhibitor, a key downstream substrate is GSK3β. Inhibiting Akt prevents the phosphorylation of GSK3β at the Ser9 position.
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to have hyperactivated Akt signaling) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates. The next day, treat the cells with various concentrations of the test compounds (TC-1, PC, AS-1) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β (as a loading control).
-
Detection: Use a fluorescently-labeled secondary antibody and an imaging system (e.g., LI-COR Odyssey) to detect the protein bands. Quantify band intensity to determine the reduction in phosphorylation.
Data Presentation: Cellular Activity and Cytotoxicity
| Compound ID | Cellular IC₅₀ (nM) (p-GSK3β Inhibition) | Cytotoxicity CC₅₀ (µM) (72h incubation) | Therapeutic Index (CC₅₀ / Cellular IC₅₀) |
| TC-1 | 120 | > 10 | > 83 |
| PC | 55 | 5 | 91 |
| AS-1 | 250 | > 10 | > 40 |
Interpretation: TC-1 effectively inhibits the target in a cellular context, albeit at a higher concentration than in the biochemical assay, which is common. Importantly, it shows low cytotoxicity, resulting in a favorable therapeutic index.
Conclusion and Future Directions
This guide has outlined a comprehensive, logically structured workflow for the bioactivity validation of novel this compound derivatives, using kinase inhibition as a guiding example. Through a comparative framework, we have demonstrated how to move from initial identification to a nuanced understanding of a compound's potency, selectivity, mechanism, and cellular efficacy.
Our hypothetical Test Compound, TC-1 , emerged as a potent, highly selective, ATP-competitive kinase inhibitor with excellent cellular activity and a promising safety window. This profile suggests that the 4-Amino-1-(2-pyridyl)piperidine scaffold is indeed a valuable starting point for developing novel therapeutics. The next steps in a drug discovery program would involve in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies, pharmacokinetic analysis, and ultimately, evaluation in in vivo models of disease. This rigorous, evidence-based validation process is the cornerstone of translating promising chemistry into impactful medicines.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][12]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][10]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit (EKIN-400). Retrieved from [Link][11]
-
McHardy, T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Retrieved from [Link][5]
-
Punde, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(16), 4987. Retrieved from [Link][13]
-
McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Retrieved from [Link][6][14]
-
An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][15]
-
McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Retrieved from [Link][7]
-
Collins, I. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-4-Amino-1-(7H-pyrrolo-d-pyrimidin-4-As-McHardy-Caldwell/e991444f9c5d12a64716447814b74549f04179e3]([Link]]
-
Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6493. Retrieved from [Link][2]
-
Kaczmarek, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6542. Retrieved from [Link][16]
-
Schepmann, D., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 25(24), 5898. Retrieved from [Link][17]
-
Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link][3]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link][4]
-
Hergazy, K., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3169. Retrieved from [Link][9]
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A Senior Application Scientist's Guide to 4-Amino-1-(2-pyridyl)piperidine Hydrochloride and its Aminopiperidine Analogs
An In-Depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-aminopiperidine scaffold stands as a cornerstone, a privileged structure found in a multitude of biologically active molecules. Its inherent conformational rigidity and the presence of a basic nitrogen atom make it an ideal building block for designing ligands that interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The strategic functionalization of the piperidine ring, particularly at the 1- and 4-positions, allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making the aminopiperidine core a versatile tool in the drug discovery arsenal.
This guide provides a comprehensive comparative analysis of 4-Amino-1-(2-pyridyl)piperidine hydrochloride , a commercially available building block, with other key aminopiperidine analogs. As Senior Application Scientists, our goal is to move beyond a simple cataloging of features and delve into the causality behind experimental observations. We will explore how subtle structural modifications on the aminopiperidine core can lead to significant changes in biological activity, offering a data-driven perspective to inform your research and development endeavors.
The Strategic Importance of the 1-Substituent: A Gateway to Diverse Biological Activity
The substituent at the 1-position of the 4-aminopiperidine ring plays a pivotal role in defining the molecule's interaction with its biological target. This position is often exploited to introduce aromatic or heteroaromatic moieties that can engage in crucial binding interactions, such as π-π stacking or hydrogen bonding, within the target's binding pocket. The choice of this substituent can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
In this guide, we will focus our comparative analysis on the influence of the 1-substituent, with a spotlight on the unique properties conferred by the 2-pyridyl group in This compound . We will compare its performance profile with aminopiperidines bearing other common 1-substituents, including a simple alkyl group, a non-aromatic cyclic group, and a protective group widely used in synthesis.
A Comparative Look: Physicochemical and Biological Profiles
To provide a clear and objective comparison, we will examine key physicochemical properties and biological activities of our target compound and its selected comparators.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | 213.71[3] | Heteroaromatic 1-substituent, potential for hydrogen bonding and metal chelation. |
| 1-Boc-4-aminopiperidine | ![]() | 200.28 | N-protected, common synthetic intermediate. |
| 1-Cyclohexyl-4-aminopiperidine | ![]() | 182.32 | Non-aromatic, lipophilic 1-substituent. |
| 4-Amino-1-methylpiperidine | ![]() | 114.19 | Simple alkyl 1-substituent. |
Synthesis of the 4-Aminopiperidine Scaffold: A Generalized Approach
The synthesis of 1,4-disubstituted piperidines is a well-established area of organic chemistry, with numerous methodologies available to researchers. A common and versatile approach begins with a suitably protected 4-piperidone. The desired 1-substituent can be introduced via N-alkylation or N-arylation, followed by reductive amination to install the 4-amino group.
Below is a generalized workflow for the synthesis of 1-substituted-4-aminopiperidines.
Caption: A simplified workflow for the synthesis of 1-substituted-4-aminopiperidines.
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate a direct comparison of these aminopiperidine building blocks, we provide a detailed protocol for a competitive binding assay, a fundamental technique in drug discovery for determining the affinity of a ligand for its receptor. This protocol is based on methodologies commonly employed in the evaluation of GPCR ligands.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of test compounds for a target receptor (e.g., Dopamine D4 Receptor) by measuring their ability to displace a known radioligand.
Materials:
-
HEK293 cells expressing the human Dopamine D4 receptor.
-
[³H]-Spiperone (Radioligand).
-
Test compounds: 4-Amino-1-(2-pyridyl)piperidine, 1-Boc-4-aminopiperidine, 1-Cyclohexyl-4-aminopiperidine, 4-Amino-1-methylpiperidine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., Haloperidol).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the non-specific binding control in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-Spiperone.
-
Either a test compound dilution, binding buffer (for total binding), or the non-specific binding control.
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Key structural elements influencing the biological activity of 4-aminopiperidines.
Conclusion: Selecting the Right Tool for the Job
This comparative analysis underscores the critical role of the 1-substituent in modulating the biological activity of the 4-aminopiperidine scaffold.
-
This compound emerges as a highly promising building block for the development of potent and selective ligands, particularly for targets that possess binding pockets capable of accommodating a heteroaromatic ring. The pyridyl moiety offers the potential for strong hydrogen bonding and π-π stacking interactions, which can translate to high affinity.
-
1-Boc-4-aminopiperidine remains an indispensable tool for the synthetic chemist, providing a protected and versatile platform for the elaboration of the 4-amino position.
-
1-Cyclohexyl-4-aminopiperidine and 4-Amino-1-methylpiperidine serve as valuable comparators, highlighting the significant gains in potency that can be achieved by introducing an aromatic or heteroaromatic substituent at the 1-position.
The choice of the appropriate aminopiperidine building block will ultimately depend on the specific goals of your drug discovery program. For researchers seeking to design high-affinity ligands, the incorporation of a heteroaromatic ring, such as the 2-pyridyl group, represents a rational and data-supported starting point.
References
- U. Madsen, et al. (2012). Textbook of Drug Design and Discovery, Fourth Edition. CRC Press.
- G. L. Patrick. (2013). An Introduction to Medicinal Chemistry, Fifth Edition. Oxford University Press.
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- Substituted 4-aminopiperidines as dopamine D4 receptor antagonists. Journal of Medicinal Chemistry. [URL not available]
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1-Boc-4-aminopiperidine. PubChem. [Link]
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- Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. [URL not available]
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From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry. [Link]
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Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. [Link]
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Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1-(2-pyridyl)piperidine Analogs and Related 1-Aryl-4-aminopiperidines as CNS Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the 1-aryl-4-aminopiperidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of ligands for a variety of neurotransmitter receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-1-(2-pyridyl)piperidine hydrochloride analogs and related 1-aryl-4-aminopiperidines, with a particular focus on their interactions with dopamine D2 and D3 receptors. By examining the impact of structural modifications on binding affinity and functional activity, we aim to provide a valuable resource for the rational design of novel CNS-active agents.
While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively available in the public domain, we can infer critical SAR principles by analyzing closely related chemical series. This guide will synthesize findings from analogous scaffolds to predict how structural variations on the 4-Amino-1-(2-pyridyl)piperidine core may influence biological activity.
The 1-Aryl-4-aminopiperidine Scaffold: A Versatile Pharmacophore
The 1-aryl-4-aminopiperidine core is a key pharmacophore found in numerous CNS-active compounds. The piperidine ring provides a robust, three-dimensional structure that can be readily functionalized at the 1- and 4-positions to modulate pharmacological properties. The basic nitrogen of the piperidine is often crucial for interaction with acidic residues in receptor binding pockets. The aryl group at the 1-position plays a significant role in determining receptor affinity and selectivity, while modifications at the 4-amino group can fine-tune potency and functional activity.
Comparative Analysis of Binding Affinities: Insights from Related Scaffolds
To understand the potential SAR of 4-Amino-1-(2-pyridyl)piperidine analogs, we will draw comparisons with structurally similar compounds, particularly those targeting dopamine D2 and D3 receptors. The high degree of homology between these two receptor subtypes presents a significant challenge in achieving selectivity, which is crucial for minimizing off-target effects.
Table 1: Comparative in vitro Binding Affinities (Ki) of Selected 1-Aryl-piperidine/piperazine Analogs for Human Dopamine D2 and D3 Receptors
| Compound ID | Core Scaffold | R1 (Substitution on Aryl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| 1 | 1-Phenylpiperazine | 2-OCH3 | H | 40 | 0.3 | 133 | [1] |
| 2 | 1-Phenylpiperazine | 2,3-diCl | H | 53 | 0.9 | 59 | [1] |
| 3 | 1-Phenylpiperazine | 2-F | Butyl | 349 | 96 | 3.6 | [1] |
| 4 | 1-Phenylpiperazine | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [1] |
| 5 | 1-Phenylpiperazine | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 | [1] |
| 6 (Pridopidine) | 4-Phenylpiperidine | 3-(methylsulfonyl) | 1-propyl | Low Affinity | - | - | [2] |
This table is a representative summary based on available literature and is intended to illustrate general SAR trends.
From the data on related 1-phenylpiperazine analogs, we can deduce several key SAR insights that are likely applicable to the 4-Amino-1-(2-pyridyl)piperidine scaffold:
-
Influence of the Aryl Substituent (R1): The nature and position of substituents on the aryl ring at the 1-position of the piperidine are critical for both affinity and selectivity. Electron-donating groups like methoxy (Compound 1 ) can enhance D3 affinity. Halogenation, as seen with the dichloro-substituted analog (Compound 2 ), also contributes to high D3 affinity.
-
Role of the 4-Position Substituent (R2): The substituent at the 4-position of the piperidine/piperazine ring significantly impacts selectivity. Simple alkyl chains (Compound 3 ) tend to result in lower affinity and selectivity. In contrast, incorporating extended, rigid moieties like the 4-(thien-3-yl)benzamide (Compound 4 ) and 4-(thiazol-4-yl)benzamide (Compound 5 ) can dramatically increase D3 selectivity by engaging with a secondary binding pocket in the D3 receptor that is not as readily accessible in the D2 receptor.
Extrapolating SAR to 4-Amino-1-(2-pyridyl)piperidine Analogs
Based on the principles observed in related series, we can propose a hypothetical SAR for 4-Amino-1-(2-pyridyl)piperidine analogs targeting dopamine receptors.
Caption: Hypothetical SAR for 4-Amino-1-(2-pyridyl)piperidine Analogs.
-
Pyridyl Ring Modifications:
-
Substituents: Introducing small electron-withdrawing or -donating groups on the pyridyl ring is expected to modulate binding affinity. For instance, a fluoro or chloro substituent could enhance potency, similar to what is observed in other arylpiperidine series.
-
Positional Isomers: Changing the point of attachment from 2-pyridyl to 3- or 4-pyridyl would significantly alter the spatial orientation of the pyridyl nitrogen and could drastically affect receptor binding and selectivity.
-
-
4-Amino Group Modifications:
-
N-Alkylation/Acylation: Simple alkylation or acylation of the 4-amino group would likely influence the compound's polarity and ability to form hydrogen bonds, thereby affecting both potency and pharmacokinetic properties.
-
Extended Moieties: The most promising strategy for achieving D3 selectivity would likely involve the introduction of extended, rigid substituents on the 4-amino group. These extensions could potentially interact with the secondary binding pocket of the D3 receptor, mirroring the high selectivity seen in compounds like 4 and 5 .
-
Experimental Protocols for Evaluation
The biological evaluation of novel 4-Amino-1-(2-pyridyl)piperidine analogs would involve a tiered screening approach, starting with in vitro binding assays followed by functional assays and in vivo studies for promising candidates.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[1] These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor.
Step-by-Step Protocol for Dopamine D2/D3 Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human D2 or D3 receptors.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone or [125I]-iodosulpride) and varying concentrations of the test compound.
-
Separation: After incubation to equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor. For G protein-coupled receptors (GPCRs) like the dopamine receptors, functional activity can be assessed by measuring changes in second messenger levels (e.g., cAMP) or by monitoring G protein activation or β-arrestin recruitment.
Example Functional Assay: cAMP Measurement
Dopamine D2 and D3 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Use cells co-expressing the dopamine receptor of interest and a reporter system, such as a luciferase gene under the control of a cAMP response element (CRE).
-
Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound. Agonists will inhibit the forskolin-induced cAMP increase, while antagonists will block the effect of a known agonist.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The 4-Amino-1-(2-pyridyl)piperidine scaffold holds significant promise for the development of novel CNS-active agents. While direct and extensive SAR data for this specific analog series is limited in publicly accessible literature, by drawing parallels with structurally related 1-aryl-piperidines and -piperazines, we can formulate rational hypotheses to guide future drug design efforts. The key to unlocking the therapeutic potential of this scaffold will lie in systematic modifications of the pyridyl ring and the 4-amino substituent, coupled with rigorous biological evaluation using the experimental protocols outlined in this guide. The exploration of extended moieties at the 4-position appears to be a particularly promising strategy for achieving high affinity and selectivity, especially for the dopamine D3 receptor.
References
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
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Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]
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Comparative In Vitro Analysis of Novel 4-Amino-1-(2-pyridyl)piperidine Hydrochloride Derivatives for Neuropsychiatric Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationship and Lead Candidate Selection
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular scaffolds that can modulate multiple targets of interest continues to be a primary driver of innovation. The 4-aminopiperidine moiety is a privileged structural motif found in numerous bioactive compounds, offering a versatile backbone for the synthesis of diverse chemical libraries.[1][2] This guide presents a comparative in vitro evaluation of a rationally designed series of novel compounds synthesized from the common precursor, 4-Amino-1-(2-pyridyl)piperidine hydrochloride.
The synthesized compounds, designated as Compound A , Compound B , and Compound C , were designed to explore the structure-activity relationships (SAR) concerning their potential as multi-target ligands for neuropsychiatric disorders. Specifically, this guide details their comparative performance in assays targeting acetylcholinesterase (AChE) inhibition and sigma-1 (σ1) receptor binding, two key targets implicated in the pathophysiology of Alzheimer's disease and schizophrenia.[3][4][5] For contextual comparison, the well-characterized antipsychotic drug Haloperidol and the acetylcholinesterase inhibitor Donepezil are included as reference compounds.
Rationale for Target Selection
The selection of AChE and the σ1 receptor as primary targets is grounded in the multifactorial nature of many CNS disorders. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[5][6] The σ1 receptor, a unique intracellular chaperone protein, is implicated in a range of cellular processes including neuroprotection and the modulation of various neurotransmitter systems.[3][7][8] Ligands that can potently interact with both targets may offer a synergistic therapeutic benefit.
Experimental Workflow Overview
The in vitro testing cascade was designed to first assess the primary binding affinity of the synthesized compounds at the σ1 receptor and their inhibitory potency against AChE. This was followed by a secondary screening to determine their selectivity over the sigma-2 (σ2) receptor to minimize potential off-target effects.
Caption: A schematic of the in vitro testing workflow.
Comparative Data Summary
The following table summarizes the in vitro performance of the synthesized compounds against the reference standards.
| Compound | AChE IC50 (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio |
| Compound A | 85.3 ± 4.2 | 15.6 ± 1.8 | 189.7 ± 11.5 | 12.2 |
| Compound B | 250.1 ± 12.5 | 5.2 ± 0.7 | 250.4 ± 15.3 | 48.2 |
| Compound C | >10,000 | 150.8 ± 9.3 | >10,000 | >66 |
| Donepezil | 5.7 ± 0.3 | >10,000 | >10,000 | N/A |
| Haloperidol | >10,000 | 2.1 ± 0.2 | 25.3 ± 2.1 | 12.0 |
IC50: The half maximal inhibitory concentration. Ki: The inhibitory constant.
Interpretation of Results and Structure-Activity Relationship (SAR)
The experimental data reveals distinct pharmacological profiles for the three synthesized derivatives, highlighting key structural determinants for activity at both targets.
-
Compound B emerged as the most promising candidate from this series, demonstrating high affinity for the σ1 receptor (Ki = 5.2 nM) and a significant selectivity over the σ2 receptor. Its moderate AChE inhibitory activity suggests a potential dual-target profile.
-
Compound A displayed a more balanced profile with moderate potency for both AChE and the σ1 receptor.
-
Compound C was largely inactive against AChE and showed significantly weaker affinity for the σ1 receptor, indicating that the structural modifications in this derivative are detrimental to activity at these targets.
These findings suggest that specific substitutions on the 4-amino group of the piperidine ring are crucial for high-affinity σ1 receptor binding, while modifications to the pyridyl moiety likely influence AChE inhibition.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This assay was performed using a modification of the Ellman's method.[5][9]
Protocol:
-
Prepare a 96-well microplate with 25 µL of 15 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Add 50 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% bovine serum albumin (BSA).
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human recombinant AChE in 50 mM Tris-HCl buffer (pH 8.0) with 0.1 M NaCl and 0.02 M MgCl2·6H2O.
-
The absorbance at 405 nm is measured every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assays
These assays determine the binding affinity of the test compounds by measuring their ability to displace a high-affinity radioligand from the respective receptors.[7]
Protocol for σ1 Receptor Binding:
-
Guinea pig brain membrane homogenates are used as the source of σ1 receptors.
-
Membranes are incubated with the radioligand [³H]-(+)-pentazocine (2 nM) and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 7.4).
-
Non-specific binding is determined in the presence of 10 µM Haloperidol.
-
After incubation at 37°C for 150 minutes, the reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
Protocol for σ2 Receptor Binding:
-
Rat liver membrane homogenates are used as the source of σ2 receptors.
-
The assay is performed similarly to the σ1 assay, but with [³H]-di-o-tolylguanidine ([³H]-DTG) as the radioligand and in the presence of (+)-pentazocine to mask σ1 sites.
Caption: Mechanisms of action for the in vitro assays.
Conclusion and Future Directions
This comparative guide demonstrates the utility of a structured in vitro testing approach for the early-stage evaluation of novel compounds derived from the this compound scaffold. The results indicate that this chemical series holds promise for the development of multi-target ligands for neuropsychiatric disorders. Compound B , with its high affinity and selectivity for the σ1 receptor and moderate AChE inhibition, warrants further investigation.
Future studies should focus on the optimization of the AChE inhibitory activity of Compound B while maintaining its favorable σ1 receptor binding profile. Additionally, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling and assessment of cytotoxicity are essential next steps to evaluate the drug-like properties of these novel derivatives.
References
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]
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A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. Available at: [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available at: [Link]
-
In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - IRIS. Available at: [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link]
-
Synthesis and evaluation of sigma receptor ligands - MOspace Home. Available at: [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. Available at: [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central. Available at: [Link]
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In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link]
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In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants - AGETDS. Available at: [Link]
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Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - Taylor & Francis. Available at: [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available at: [Link]
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In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing). Available at: [Link]
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In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed. Available at: [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. Available at: [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - ResearchGate. Available at: [Link]
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Piperidine Synthesis. - DTIC. Available at: [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Amide Bond Synthesis: Comparing the Efficacy of Coupling Reagents with 4-Amino-1-(2-pyridyl)piperidine hydrochloride
In the landscape of modern drug discovery and medicinal chemistry, the formation of the amide bond remains one of the most crucial and frequently performed transformations.[1][2] The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of four widely used coupling reagents—HATU, HBTU, EDC/HOBt, and T3P®—for the acylation of 4-Amino-1-(2-pyridyl)piperidine hydrochloride, a versatile building block in pharmaceutical research.
Our objective is to move beyond a simple recitation of protocols and delve into the mechanistic rationale behind reagent selection, empowering researchers to make informed decisions tailored to their specific synthetic challenges.
The Central Role of the Coupling Reagent
The fundamental challenge in amide bond formation is the conversion of a stable carboxylic acid into a reactive electrophile that can be readily attacked by an amine.[3] Heating an amine and a carboxylic acid directly is often ineffective and requires harsh conditions detrimental to complex molecules.[4] Coupling reagents solve this by activating the carboxyl group, transforming the hydroxyl into a good leaving group and facilitating the reaction under mild conditions.
This guide will compare the following classes of reagents:
-
Uronium/Aminium Salts: HATU and HBTU
-
Carbodiimides: EDC (in combination with HOBt)
-
Phosphonic Acid Anhydrides: T3P®
We will assess each reagent based on its mechanism, reactivity, advantages, limitations, and practical application in the laboratory.
Comparative Analysis of Coupling Reagents
The choice of a coupling reagent is a multi-faceted decision, balancing reactivity with factors like cost, side reactions, and ease of workup. While all the reagents discussed here are effective, their performance can vary significantly depending on the specific substrates involved.
HATU: The High-Performance Standard
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based reagent renowned for its high efficiency, especially in difficult couplings involving sterically hindered amino acids or poorly nucleophilic amines.[5][6] Its superior reactivity stems from the incorporation of 1-Hydroxy-7-azabenzotriazole (HOAt).[6][7]
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[8] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[6]
Caption: HATU activation of a carboxylic acid to form a reactive OAt-ester.
Key Performance Indicators:
-
Reactivity: Very High. Often the reagent of choice for challenging couplings.[9]
-
Yields: Generally excellent, often approaching quantitative conversion.[10]
-
Racemization: Very low, due to the rapid coupling rates and the nature of the HOAt additive.[9]
-
Side Reactions: Minimal, though guanidinylation of the primary amine can occur if the reagent is in large excess or during prolonged pre-activation.[11]
HBTU: The Reliable Workhorse
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HATU but is based on the less activating HOBt (1-Hydroxybenzotriazole) additive. It is a highly effective and widely used coupling reagent that provides a good balance of reactivity and cost.[5][12]
Mechanism of Action: Similar to HATU, HBTU reacts with a carboxylate to form an activated species, in this case, an OBt-active ester. While structurally depicted as a uronium salt, studies have shown it exists as an aminium (guanidinium) salt.[9][12] This OBt-ester is then readily displaced by the amine.
Caption: HBTU activation of a carboxylic acid to form a reactive OBt-ester.
Key Performance Indicators:
-
Reactivity: High. Effective for most standard and many complex syntheses.[9]
-
Racemization: Low, especially when HOBt is present to form the active ester rapidly.[9][12]
-
Side Reactions: As with HATU, potential for N-terminal guanidinylation exists but is generally not a major issue with proper stoichiometry.[9]
EDC/HOBt: The Cost-Effective Classic
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is frequently used in combination with an additive like HOBt. This system is a classic and cost-effective method for amide bond formation.[13]
Mechanism of Action: The carboxylic acid first adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. HOBt acts as a crucial scavenger, reacting with the O-acylisourea to form the more stable and less racemization-prone OBt-active ester, which then couples with the amine.[12]
Caption: Two-stage mechanism of EDC/HOBt mediated amide coupling.
Key Performance Indicators:
-
Reactivity: Moderate to high. Generally sufficient for non-hindered substrates.[9]
-
By-products: A key advantage is that the EDC by-product, an N,N'-disubstituted urea, is water-soluble and easily removed by aqueous workup.[12][13]
-
Cost: Significantly lower cost compared to onium salt reagents.[9]
-
Limitations: Can be less effective for sterically demanding couplings. The use of HOBt is strongly recommended to suppress racemization and improve efficiency.[1][14]
T3P®: The Green and Safe Alternative
T3P® (Propylphosphonic Anhydride) is a cyclic anhydride that has gained prominence as a powerful, safe, and environmentally friendly coupling reagent.[15][16] It is particularly noted for its excellent safety profile, being non-toxic and non-allergenic.[15]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly activated intermediate readily reacts with the amine to form the amide bond. The by-products are propylphosphonic acids, which are highly water-soluble and easily removed.[17]
Caption: T3P® activation via a mixed phosphonic-carboxylic anhydride.
Key Performance Indicators:
-
Reactivity: High. Effective for a wide range of substrates, including those prone to racemization.[15][18]
-
Safety & Sustainability: Excellent safety profile. By-products are water-soluble, simplifying workup and reducing organic waste.[16][17]
-
Racemization: Very low levels of epimerization are reported, making it suitable for chiral substrates.[15][17]
-
Conditions: Works well under mild conditions, often at room temperature or slightly below.[15]
Quantitative Data Summary
The following table provides a comparative overview of the key performance metrics for each coupling reagent. Yields and reaction times are representative and can vary based on specific substrates and conditions.
| Feature | HATU | HBTU | EDC/HOBt | T3P® |
| Reactivity | Very High[9] | High[9] | Moderate[9] | High[15][18] |
| Typical Yield (%) | >95[10] | ~95[10] | 70-95[1] | >90[19] |
| Racemization Risk | Very Low[5][9] | Low[9] | Low (with HOBt)[12] | Very Low[15][17] |
| Relative Cost | High | Moderate | Low | Moderate |
| By-product Removal | Aqueous Wash | Aqueous Wash | Aqueous Wash[12] | Aqueous Wash[16][17] |
| Key Advantage | Highest efficacy for difficult couplings[6] | Reliable and versatile workhorse[9] | Cost-effective, water-soluble by-products | Excellent safety and "green" profile[15][16] |
Experimental Protocols
The following protocols provide a standardized starting point for the coupling of a generic carboxylic acid with this compound. Note: As the amine is a hydrochloride salt, an additional equivalent of base is required to liberate the free amine in situ.
Caption: General workflow for amide coupling reactions.
Protocol 1: Coupling with HATU
-
Rationale: This protocol is chosen for its high probability of success, especially if the carboxylic acid is sterically hindered or electronically deactivated.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and dissolve in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise. The extra equivalent neutralizes the HCl salt, and the subsequent two equivalents facilitate the coupling. Stir for 5-10 minutes.
-
Add HATU (1.1 eq.) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine to remove DMF and by-products.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling with HBTU
-
Rationale: A reliable and slightly more economical alternative to HATU for standard couplings. The procedure is nearly identical.
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and dissolve in anhydrous DMF (~0.1 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (3.0 eq.) dropwise and stir for 5-10 minutes.
-
Add HBTU (1.1 eq.) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress (typically 2-6 hours).
-
Perform an aqueous workup as described in Protocol 1.
-
Dry, concentrate, and purify the product.
Protocol 3: Coupling with EDC/HOBt
-
Rationale: The most cost-effective method. The workup is straightforward due to the water solubility of the by-products. Dichloromethane (DCM) is often a suitable solvent.
-
To a round-bottom flask, add the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.). Dissolve the mixture in anhydrous DCM (~0.1 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (2.2 eq.) dropwise. Note that less base is often required compared to onium salt methods. Stir for 5-10 minutes.
-
Add EDC hydrochloride (1.2 eq.) in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight (typically 12-18 hours).
-
Upon completion, wash the reaction mixture directly with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product.
Protocol 4: Coupling with T3P®
-
Rationale: An excellent choice when safety, ease of workup, and suppression of racemization are high priorities. Pyridine is often used as both the solvent and base.
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and this compound (1.0 eq.).
-
Add anhydrous pyridine to dissolve the solids (~0.2 M). The pyridine will act as the base to neutralize the HCl salt and drive the reaction.
-
Cool the solution to 0 °C.
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise, keeping the internal temperature below 10 °C.
-
Stir the reaction at room temperature and monitor its progress (typically 2-8 hours).
-
Upon completion, dilute with ethyl acetate and perform an aqueous workup, washing with water and brine to remove the water-soluble phosphonic acid by-products and pyridine.
-
Dry, concentrate, and purify the product.
Conclusion and Recommendations
The synthesis of amides from this compound can be achieved with high efficiency using a variety of modern coupling reagents. The optimal choice depends on the specific goals of the synthesis.
-
For maximum reactivity and highest chance of success with challenging substrates, HATU is the premier choice. [6]
-
For routine synthesis where a balance of cost and high performance is desired, HBTU is an excellent and reliable option. [9]
-
When cost is a primary driver and for large-scale synthesis, the EDC/HOBt system offers a robust and economical solution with a simple workup. [1][12]
-
For processes where safety, low toxicity, and minimal racemization are critical, T3P® stands out as a superior "green" alternative. [15][17]
By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate coupling strategy, ensuring the successful and efficient synthesis of their target molecules.
References
- A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield. Benchchem.
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.
- Recent development of peptide coupling reagents in organic synthesis.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Coupling Reagents. Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Application Notes and Protocols for HBTU in Complex Peptide Synthesis. Benchchem.
- How T3P is helping to advance API development. Curia Global.
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. 2023-03-02.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024-06-04.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. 2025-08-07.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008-06-23.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Publishing. 2023-03-02.
- Supporting information. The Royal Society of Chemistry.
- Org. Lett., Vol. 13, No. 19, 2011 T3P | PDF | Amine | Amide. Scribd.
- How do i prepare hbtu in a coupling solution?. ResearchGate. 2020-10-09.
- 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
- Amide Bond Formation and Peptide Coupling. ResearchGate. 2025-08-07.
- A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons. 2024-12-19.
- Recent developments in catalytic amide bond formation | Request PDF. ResearchGate.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. 2011-05-01.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. 2020-12-21.
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Head-to-head comparison of synthetic routes to 4-Amino-1-(2-pyridyl)piperidine derivatives
A Comparative Guide to the Synthesis of 4-Amino-1-(2-pyridyl)piperidine Derivatives
The 4-amino-1-(2-pyridyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to the unique combination of a basic piperidine nitrogen, a hydrogen bond donor/acceptor amino group, and an aromatic pyridine ring, which allows for diverse interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access these derivatives is of paramount importance for researchers in drug discovery and development.
This guide provides a head-to-head comparison of the most common synthetic strategies for preparing 4-Amino-1-(2-pyridyl)piperidine derivatives. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations.
Key Synthetic Strategies
The primary disconnection for the synthesis of 4-Amino-1-(2-pyridyl)piperidine derivatives typically involves the formation of either the C-N bond between the pyridine ring and the piperidine nitrogen or the C-N bond at the 4-position of the piperidine ring. The two most prominent strategies are:
-
Reductive Amination: This classical approach involves the reaction of a 1-(2-pyridyl)piperidin-4-one intermediate with an amine in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between a 2-halopyridine and a 4-aminopiperidine derivative.
A third, less common but noteworthy, strategy involves the Curtius Rearrangement of a piperidine-4-carboxylic acid derivative.
Strategy 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials.[1][2] The general strategy involves the in-situ formation of an imine or enamine from the condensation of 1-(2-pyridyl)piperidin-4-one with a primary or secondary amine, followed by its immediate reduction to the desired amine.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the piperidone, forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced by a hydride source. The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the ketone starting material, minimizing side reactions.[1]
Visualizing the Pathway
Caption: Reductive amination of 1-(2-pyridyl)piperidin-4-one.
Experimental Protocol: Synthesis of N-Benzyl-1-(2-pyridyl)piperidin-4-amine
Materials:
-
1-(2-pyridyl)piperidin-4-one (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 1-(2-pyridyl)piperidin-4-one in dichloroethane, add benzylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and functional group tolerant method for C-N bond formation.[3][4] In the context of 4-Amino-1-(2-pyridyl)piperidine derivatives, this reaction is typically employed to couple a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a suitable 4-aminopiperidine derivative.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The 4-aminopiperidine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the final product.
The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are commonly used to promote both the oxidative addition and reductive elimination steps.[5]
Visualizing the Pathway
Sources
A Comparative Guide to the Performance of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride and its Alternatives in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The 4-aminopiperidine scaffold is a well-established privileged structure, appearing in a multitude of biologically active compounds. This guide provides a comprehensive performance benchmark of 4-Amino-1-(2-pyridyl)piperidine hydrochloride , a versatile building block, against a key alternative: 4-Amino-1-Boc-piperidine .
This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the chemical properties, reactivity, and practical considerations for the use of these building blocks in common synthetic transformations. By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to empower chemists to make informed decisions in the selection of building blocks for their specific synthetic challenges.
Chemical Properties and Reactivity Profile
The performance of a building block in a chemical reaction is intrinsically linked to its structural and electronic properties. Here, we dissect the key differences between this compound and 4-Amino-1-Boc-piperidine.
| Property | This compound | 4-Amino-1-Boc-piperidine |
| CAS Number | [1][2][3] | [4][5] |
| Molecular Formula | C₁₀H₁₆ClN₃[1] | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 213.71 g/mol [2] | 200.28 g/mol [5] |
| Structure | ||
| Key Feature | N-pyridyl group (aromatic, electron-withdrawing) | N-Boc group (carbamate, protecting group) |
| Form | Hydrochloride salt, typically a solid | Free base or hydrochloride salt, typically a solid |
The primary distinction lies in the substituent on the piperidine nitrogen. The 2-pyridyl group in This compound is an electron-withdrawing aromatic system. This is expected to decrease the electron density on the piperidine nitrogen and, through inductive effects, slightly decrease the nucleophilicity of the exocyclic 4-amino group compared to a simple N-alkyl-4-aminopiperidine. The pyridine nitrogen also offers an additional site for potential coordination or hydrogen bonding.
Conversely, the tert-butoxycarbonyl (Boc) group in 4-Amino-1-Boc-piperidine is a bulky, electron-withdrawing carbamate. Its primary function is as a protecting group for the piperidine nitrogen, preventing its participation in reactions. The electronic effect of the Boc group on the 4-amino group's nucleophilicity is also electron-withdrawing, though the primary determinant of its utility is its role as a protecting group that can be readily removed.
Performance in Key Synthetic Transformations
We will now benchmark the performance of these two building blocks in two of the most common and critical reactions in medicinal chemistry: reductive amination and amide bond formation.
Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, allowing for the synthesis of secondary and tertiary amines from carbonyl compounds. The nucleophilicity of the amine is a key determinant of the reaction's success.
Experimental Workflow: Reductive Amination
This workflow outlines a typical procedure for the reductive amination of an aldehyde with a 4-aminopiperidine building block.
Caption: A generalized workflow for reductive amination.
Comparative Performance Data (Reductive Amination of Benzaldehyde)
| Building Block | Typical Yield | Reaction Time | Notes |
| This compound | Estimated 70-85% | 4-12 hours | The electron-withdrawing nature of the pyridyl group may slightly decrease the nucleophilicity of the 4-amino group, potentially requiring slightly longer reaction times or a more activated electrophile for optimal yields. The basicity of the pyridyl nitrogen may also influence the reaction pH. |
| 4-Amino-1-Boc-piperidine | 85-95%[6] | 2-8 hours | The 4-amino group is a primary amine with good nucleophilicity, generally leading to high yields in reductive amination reactions. The Boc group is stable under these conditions. |
Expertise & Experience Insights:
The choice between these two building blocks for reductive amination will depend on the overall synthetic strategy. If the N-pyridyl moiety is a desired final feature of the target molecule, This compound is the more direct choice. However, if further modification of the piperidine nitrogen is planned, or if maximizing the yield of the reductive amination step is the primary concern, 4-Amino-1-Boc-piperidine is often the preferred starting material due to its generally higher reactivity and the versatility offered by the removable Boc group.
Amide Bond Formation
The formation of an amide bond is another ubiquitous transformation in drug discovery. The nucleophilicity of the amine and the choice of coupling agent are critical for achieving high yields and minimizing side reactions.
Experimental Workflow: Amide Coupling
This workflow illustrates a standard procedure for coupling a carboxylic acid with a 4-aminopiperidine derivative using a peptide coupling agent.
Caption: A generalized workflow for amide bond formation.
Comparative Performance Data (Amide Coupling with Benzoic Acid)
| Building Block | Typical Yield | Reaction Time | Notes |
| This compound | Estimated 75-90% | 2-6 hours | The nucleophilicity of the 4-amino group is generally sufficient for efficient amide coupling with standard coupling reagents. The hydrochloride salt must be neutralized with a base (typically 2-3 equivalents) prior to or during the reaction. |
| 4-Amino-1-Boc-piperidine | 90-98% | 1-4 hours | As a primary amine, it reacts readily and cleanly in amide coupling reactions, often leading to very high yields. The Boc group is stable to standard amide coupling conditions. |
Expertise & Experience Insights:
For amide bond formation, both building blocks perform well. The choice again hinges on the desired final product. If the N-pyridyl group is part of the target pharmacophore, using This compound directly is efficient. The need to add an extra equivalent of base to neutralize the hydrochloride salt is a minor procedural consideration. If the goal is to produce an intermediate for further diversification, 4-Amino-1-Boc-piperidine is the superior choice, as the Boc group can be easily removed to allow for subsequent reactions at the piperidine nitrogen.
Post-Reaction Processing and Strategic Considerations
A key difference in the synthetic utility of these building blocks lies in the nature of the N-substituent and the implications for subsequent chemical steps.
Deprotection of the N-Boc Group
The Boc group of 4-Amino-1-Boc-piperidine is designed to be removed under acidic conditions. This unmasks the piperidine nitrogen, allowing for a wide range of further functionalization.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected piperidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).[7]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base during work-up to yield the free amine.
Caption: The process of N-Boc deprotection.
Modification of the N-Pyridyl Group
The N-pyridyl group of This compound is generally stable to a wide range of reaction conditions. While it is not a protecting group in the traditional sense, the pyridine ring itself can be functionalized, for example, through electrophilic aromatic substitution, although this can be challenging. The pyridyl nitrogen can also be quaternized or oxidized. These transformations are generally less common in the context of using this molecule as a simple building block for appending a 4-aminopiperidine moiety.
Conclusion and Recommendations
Both This compound and 4-Amino-1-Boc-piperidine are valuable building blocks for the synthesis of molecules containing the 4-aminopiperidine scaffold. The choice between them is primarily dictated by the overall synthetic strategy and the desired final structure.
-
Choose this compound when:
-
The N-(2-pyridyl)piperidine moiety is a key structural feature of the final target molecule.
-
A one-step introduction of this specific scaffold is desired for synthetic efficiency.
-
-
Choose 4-Amino-1-Boc-piperidine when:
-
Further functionalization of the piperidine nitrogen is required in subsequent synthetic steps.
-
Maximizing yields in initial coupling reactions (reductive amination, amide formation) is a priority.
-
A more general 4-aminopiperidine synthon is needed for library synthesis or structure-activity relationship (SAR) studies where the N-substituent will be varied.
-
By understanding the distinct reactivity profiles and strategic implications of each building block, researchers can optimize their synthetic routes, accelerate their research, and ultimately enhance their drug discovery efforts.
References
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Synthonix. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
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ChemSrc. (n.d.). This compound. Retrieved from [Link]
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Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- BenchChem. (2025).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- ResearchGate. (2023).
- ResearchGate. (2021). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
- Reddy, K. L., & Kumar, K. A. (2011). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 52(39), 5031-5034.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- G. A. Olah, S. C. Narang, J. A. Olah, R. L. Pearson, J. Org. Chem.1981, 46, 2408-2411.
- ResearchGate. (2018). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
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U.S. National Library of Medicine. (n.d.). 4-(N-Boc-amino)piperidine. PubChem. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). 4-Amino-1-Boc-piperidine. PubChem. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Bcr-Abl Kinase Inhibitors: Imatinib, Dasatinib, and Nilotinib
This guide provides an in-depth comparison of the cross-reactivity profiles of three seminal tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib, Dasatinib, and Nilotinib. As researchers, scientists, and drug development professionals, understanding the selectivity of these inhibitors is paramount for interpreting experimental results, anticipating off-target effects, and designing next-generation therapeutics. This document moves beyond a simple cataloging of data, offering insights into the causal relationships between inhibitor structure, binding mechanics, and kinome-wide interaction profiles, supported by detailed experimental protocols.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized oncology, offering targeted therapies with remarkable efficacy. However, the high degree of structural conservation within the ATP-binding site across the ~500-member human kinome presents a significant challenge: achieving inhibitor specificity.
Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to adverse effects. Conversely, this "polypharmacology" can sometimes result in unexpected therapeutic benefits. Therefore, a comprehensive and quantitative understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical component of its preclinical and clinical characterization.
This guide uses the evolution of Bcr-Abl inhibitors as a case study. We will compare the first-generation inhibitor, Imatinib, with two second-generation drugs, Dasatinib and Nilotinib, which were developed to overcome Imatinib resistance and exhibit distinct selectivity profiles.[1][2]
The Primary Target: The Bcr-Abl Oncoprotein and CML Signaling
Chronic Myeloid Leukemia is driven by a specific genetic abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[3][4] This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[4][5][6]
Bcr-Abl exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, activating several key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9] Inhibition of the Bcr-Abl kinase is the central therapeutic strategy in CML.[6]
Figure 1: Simplified Bcr-Abl signaling pathways leading to cell proliferation and survival.
Comparative Analysis of Inhibitors: Structure, Mechanism, and Selectivity
The therapeutic efficacy and side-effect profiles of Imatinib, Dasatinib, and Nilotinib are intrinsically linked to their distinct molecular structures and how they interact not only with Bcr-Abl but with the entire kinome.
Chemical Structures
| Inhibitor | Chemical Structure |
| Imatinib | |
| Dasatinib | |
| Nilotinib |
Mechanism of Action and Binding Mode
A key differentiator among these inhibitors is the specific conformation of the kinase they bind to. Kinases exist in an equilibrium between active and inactive states.
-
Imatinib & Nilotinib : These inhibitors bind to and stabilize the inactive conformation of the Abl kinase domain.[6][10][11] This mode of action requires a specific, "closed" shape of the enzyme's activation loop. Mutations that destabilize this inactive state can confer resistance.[5]
-
Dasatinib : In contrast, Dasatinib is a more conformationally flexible inhibitor, capable of binding to both the active and inactive conformations of the Abl kinase.[10][12] This contributes to its higher potency and its ability to inhibit many Imatinib-resistant Bcr-Abl mutants.[3][13]
Cross-Reactivity Profile: A Quantitative Comparison
The selectivity of these inhibitors has been extensively profiled using various techniques. KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. The results are often reported as the percentage of kinases that show significant binding at a given concentration.
| Inhibitor | Primary Targets | Selectivity Score (S10 at 1µM)¹ | Key Off-Targets (with significant inhibition) |
| Imatinib | ABL, c-KIT, PDGFR[5][11] | 0.26 | DDR1, NQO2 |
| Nilotinib | ABL, c-KIT, PDGFR, DDR1/2, EPHA3/8[1] | 0.39 | MAPK11, ZAK |
| Dasatinib | ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ[13][14][15] | 0.79 | Numerous kinases across multiple families (e.g., BTK, TEC, RIPK2) |
¹Selectivity Score (S10) is the percentage of kinases bound with >90% inhibition at the tested concentration. A lower score indicates higher selectivity. Data is illustrative and compiled from various public sources.
Key Insights from Cross-Reactivity Data:
-
Imatinib is remarkably selective, which accounts for its generally favorable side-effect profile.[5] Its activity against c-KIT and PDGFR is therapeutically exploited in gastrointestinal stromal tumors (GIST).[5]
-
Nilotinib was designed based on the structure of Imatinib bound to Abl and is 10-30 times more potent against Bcr-Abl.[1] It maintains relatively high selectivity but interacts with a slightly broader set of kinases than Imatinib.[1]
-
Dasatinib is a potent, multi-targeted inhibitor.[16] Its broad activity is a direct result of its ability to bind the more conserved active conformation of kinases.[10][12] This potent inhibition of the SRC family kinases, in addition to Bcr-Abl, contributes to its efficacy but also to a different spectrum of off-target effects.[13][14]
Methodologies for Profiling Cross-Reactivity
Generating reliable cross-reactivity data requires robust and validated experimental methods. Below are protocols for three key techniques used in kinase inhibitor profiling.
Biochemical IC50 Assay
This is a foundational assay to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Expertise & Experience: The choice of assay format (e.g., fluorescence, luminescence, radiometric) depends on the specific kinase and available reagents.[17] It is critical to run the assay under initial velocity conditions, ensuring that substrate and ATP concentrations are not limiting and the reaction is linear over time. This ensures the measured IC50 accurately reflects inhibitor potency.[18]
Protocol: Fluorescence-Based Biochemical IC50 Assay
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase in an appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a competitive binding environment.
-
Prepare a serial dilution of the inhibitor (e.g., Imatinib) in DMSO, then dilute into kinase buffer to create 5X working stocks.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 5X inhibitor solution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 10 µL of deionized water.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X mixture of kinase, substrate, and ATP.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a chelating agent (e.g., EDTA) and antibodies or reagents that specifically detect the phosphorylated substrate.
-
Read the fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all wells.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
-
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Implications of Cross-Reactivity: From Side Effects to New Opportunities
The distinct cross-reactivity profiles of these three inhibitors have direct clinical consequences.
-
Adverse Events: The broader kinase inhibition profile of Dasatinib is associated with side effects not typically seen with Imatinib, such as pleural effusion, which may be linked to inhibition of SRC family kinases or PDGFRβ. [13]* Overcoming Resistance: Dasatinib's ability to inhibit most Imatinib-resistant Bcr-Abl mutants is a direct consequence of its different binding mode and makes it a crucial second-line therapy. [3][13]* Repurposing and Polypharmacology: Understanding off-target effects can open new therapeutic avenues. For instance, the inhibition of SRC by Dasatinib has prompted its investigation in solid tumors where SRC signaling is implicated, such as prostate and breast cancer. [20][21]
Conclusion
The journey from Imatinib to second-generation inhibitors like Dasatinib and Nilotinib highlights the critical importance of comprehensive cross-reactivity profiling. While the primary goal may be to enhance potency against the intended target, any modification to an inhibitor's structure can subtly or dramatically alter its interactions across the entire kinome. As this guide demonstrates, Imatinib's high selectivity provides a benchmark for targeted therapy, while Dasatinib's multi-targeted nature illustrates both the challenges and opportunities of broader kinase inhibition. The use of systematic, quantitative methods like biochemical assays and cellular target engagement studies is indispensable for dissecting these complex profiles, enabling the rational design of safer and more effective kinase inhibitors.
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2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain - RCSB PDB. [Link]
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Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. [Link]
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Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. [Link]
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Crystal structure of nilotinib, C28H22F3N7O | Powder Diffraction | Cambridge Core. [Link]
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The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). - SciSpace. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
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The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib - AACR Journals. [Link]
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Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. [Link]
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Signal transduction pathways involved in BCR-ABL transformation. - Semantic Scholar. [https://www.semanticscholar.org/paper/Signal-transduction-pathways-involved-in-BCR-ABL-Sattler-Sal gia/c97b258548170c562e609712a452a23330fc35b9]([Link] gia/c97b258548170c562e609712a452a23330fc35b9)
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Chemical structure of dasatinib. | Download Scientific Diagram - ResearchGate. [Link]
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dasatinib | DiscoveRx KINOMEscan® screen. [Link]
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Chemical optimization and functions of imatinib structure. The... - ResearchGate. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents like 4-Amino-1-(2-pyridyl)piperidine hydrochloride are critical components of this responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, ensuring the well-being of laboratory personnel and adherence to environmental regulations.
I. Understanding the Hazard Profile
Before initiating any disposal procedure, it is essential to understand the inherent risks associated with this compound. While a specific, comprehensive toxicological profile may be limited, data from Safety Data Sheets (SDS) for this compound and structurally similar piperidine derivatives indicate the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, all handling and disposal operations must be conducted with strict adherence to safety protocols.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against accidental splashes which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] | To prevent skin contact, which can lead to irritation and potential absorption. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. | To protect the body from contamination. |
| Respiratory Protection | To be used based on a risk assessment, especially if there is a potential for aerosol generation.[4] All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of the compound, which may cause respiratory irritation. |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[5] In-lab neutralization is not recommended without a thorough, substance-specific risk assessment due to the potential for hazardous reaction byproducts.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect surplus or unwanted this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Container Labeling
Proper labeling is a critical component of hazardous waste management. The label on your waste container should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 77145-39-2
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with a complete inventory of the waste, including the chemical name, quantity, and a copy of the Safety Data Sheet if available.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill (a few grams):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: If there is a risk of significant airborne dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[6]
-
Clean-up: Carefully sweep or scoop the absorbent material and the spilled compound into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the waste container and dispose of it as hazardous waste.
For a Large Spill:
-
Evacuate: Evacuate the laboratory immediately and secure the area.
-
Alert Authorities: Contact your institution's EHS department and emergency services.
-
Do Not Attempt to Clean: Do not attempt to clean a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency responders.
Spill Response Logic Diagram
Caption: A decision tree for responding to spills of this compound.
V. Regulatory Considerations: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for determining the appropriate hazardous waste codes.[7] For this compound that is being discarded, the waste code would likely be determined based on its characteristics. If the waste exhibits ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code.[2]
Given that pyridine and some of its derivatives are listed as hazardous wastes (e.g., Pyridine is F005), it is crucial to consult with your EHS department.[8] They can provide guidance on the specific waste codes applicable in your jurisdiction and for your specific waste stream. A common approach for unused chemicals is to assign the code U196 for Pyridine if it is a commercial chemical product being discarded. However, for derivatives, a hazardous waste determination may be necessary.
VI. Conclusion
The proper disposal of this compound is a multi-faceted process that demands careful planning and execution. By understanding the hazards, utilizing the correct PPE, following a systematic disposal protocol, and being prepared for emergencies, researchers can ensure a safe laboratory environment while upholding their commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
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A Senior Application Scientist's Guide to Handling 4-Amino-1-(2-pyridyl)piperidine Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-1-(2-pyridyl)piperidine hydrochloride (CAS No. 77145-39-2). As laboratory professionals, our primary responsibility is to foster a culture of safety through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the recommended personal protective equipment (PPE) and operational plans.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound that presents several potential hazards. A thorough risk assessment is the foundation of safe laboratory practice. The known hazards associated with this compound are categorized as follows:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
While specific toxicological data for this exact compound is limited, its structure, containing both a piperidine and an aminopyridine moiety, warrants a cautious approach. Piperidine itself is corrosive and can cause severe skin burns and eye damage, while some aminopyridine derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, it is prudent to handle this compound with the assumption of higher toxicity than the currently available data may indicate.
| Hazard ID | GHS Classification | Potential Effects |
| H315 | Skin Irritation (Category 2) | Redness, inflammation, and discomfort upon contact with skin.[1][4] |
| H319 | Serious Eye Irritation (Category 2) | Pain, redness, and potential damage to eye tissue upon contact.[1][4] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Coughing, sneezing, and discomfort in the respiratory system if dust is inhaled.[1][4] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of the substance being handled. The following recommendations are based on a risk-based assessment for handling this compound.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood. This is crucial to minimize the risk of inhaling irritating dust particles.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5]
Mandatory PPE for All Operations
The following PPE should be considered the minimum requirement for any work involving this compound.[6]
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[6] Standard safety glasses with side shields do not provide adequate protection against splashes or fine dust.[6]
-
Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]
-
-
Hand Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] It is crucial to check the manufacturer's specifications for chemical resistance. For prolonged handling or when preparing solutions, consider double-gloving or using heavier-duty chemical-resistant gloves.[6] Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated.[8] Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of the chemical.[8]
-
-
Body Protection:
Respiratory Protection
In most cases, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill outside of a fume hood or if engineering controls are not available or sufficient, respiratory protection will be necessary.
-
Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended if dust generation is unavoidable and cannot be controlled by a fume hood.
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and minimizes the risk of exposure or contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
Keep the container tightly closed.[5]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected.
-
Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfer: When transferring the solid, use a spatula and avoid creating dust clouds.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[5]
Emergency and Disposal Protocols
Preparedness is key to mitigating the consequences of an unexpected event.
Spill Response
-
Evacuation: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material from a chemical spill kit. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid with a non-reactive absorbent. Place the waste in a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly.
Caption: Emergency Response Plan for a Chemical Spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Disposal Plan
-
Chemical Waste: All surplus this compound and its solutions must be disposed of as hazardous chemical waste.[11] Do not pour it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste.[12]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13] The "empty" container can then be disposed of according to institutional guidelines.[13]
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11] Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[11]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




